molecular formula C10H22 B13931275 3-Ethyl-5-methylheptane CAS No. 52896-90-9

3-Ethyl-5-methylheptane

Cat. No.: B13931275
CAS No.: 52896-90-9
M. Wt: 142.28 g/mol
InChI Key: VXARVYMIZCGZGG-UHFFFAOYSA-N
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Description

3-Ethyl-5-methylheptane is a useful research compound. Its molecular formula is C10H22 and its molecular weight is 142.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

52896-90-9

Molecular Formula

C10H22

Molecular Weight

142.28 g/mol

IUPAC Name

3-ethyl-5-methylheptane

InChI

InChI=1S/C10H22/c1-5-9(4)8-10(6-2)7-3/h9-10H,5-8H2,1-4H3

InChI Key

VXARVYMIZCGZGG-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CC(CC)CC

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 3-Ethyl-5-methylheptane (C10H22)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, applications, and safety protocols for 3-Ethyl-5-methylheptane (C10H22), a branched-chain alkane. This document is intended to serve as a detailed resource for researchers, scientists, and professionals in drug development and other relevant scientific fields. All quantitative data is presented in structured tables, and key experimental methodologies are detailed. Visual diagrams generated using Graphviz are included to illustrate reaction pathways and logical workflows.

Physicochemical Properties

This compound is a flammable, colorless liquid. As a branched alkane, it is largely non-polar and thus miscible with many organic solvents, while having very low solubility in water. A summary of its key physicochemical properties is provided in the table below.

PropertyValueSource(s)
Molecular Formula C10H22--INVALID-LINK--
Molecular Weight 142.28 g/mol --INVALID-LINK--
CAS Number 52896-90-9--INVALID-LINK--
IUPAC Name This compound--INVALID-LINK--
Boiling Point 161 °C[1]
Melting Point Data not readily available
Density Data not readily available
Water Solubility Very low (predicted)General alkane properties[2]
LogP (Octanol-Water Partition Coefficient) 5.1--INVALID-LINK--

Synthesis of this compound

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, its structure lends itself to synthesis via established organometallic coupling reactions. The Corey-House synthesis is a particularly suitable method for creating unsymmetrical alkanes like this compound with high yield.[3][4]

Proposed Synthesis via Corey-House Reaction

The Corey-House reaction involves the coupling of a lithium dialkylcuprate (Gilman reagent) with an alkyl halide.[3] To synthesize this compound, one could react lithium di(pentan-3-yl)cuprate with 2-bromobutane (B33332).

G cluster_0 Gilman Reagent Formation cluster_1 Coupling Reaction 3-bromopentane (B47287) 3-bromopentane pentan-3-yllithium pentan-3-yllithium 3-bromopentane->pentan-3-yllithium Step 1 Lithium 2 Li (in dry ether) Lithium->pentan-3-yllithium Gilman_Reagent Lithium di(pentan-3-yl)cuprate ((CH3CH2)2CH)2CuLi pentan-3-yllithium->Gilman_Reagent Step 2 CuI CuI CuI->Gilman_Reagent Product This compound Gilman_Reagent->Product Step 3 2-bromobutane 2-bromobutane 2-bromobutane->Product

Corey-House synthesis pathway for this compound.
General Experimental Protocol for Corey-House Synthesis

The following is a generalized experimental protocol that can be adapted for the synthesis of this compound.

Materials:

  • 3-bromopentane

  • Lithium metal

  • Anhydrous diethyl ether

  • Copper(I) iodide

  • 2-bromobutane

  • Apparatus for reactions under inert atmosphere (e.g., Schlenk line)

Procedure:

Step 1: Formation of Alkyllithium Reagent

  • In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), add lithium metal turnings.

  • Add anhydrous diethyl ether to the flask.

  • Slowly add a solution of 3-bromopentane in anhydrous diethyl ether to the lithium suspension. The reaction is exothermic and should be controlled with an ice bath.

  • Stir the mixture until the lithium is consumed to yield a solution of pentan-3-yllithium.

Step 2: Formation of the Gilman Reagent

  • In a separate flask under an inert atmosphere, suspend copper(I) iodide in anhydrous diethyl ether and cool to 0°C.

  • Slowly add the prepared pentan-3-yllithium solution to the copper(I) iodide suspension.

  • Allow the mixture to warm to room temperature, resulting in the formation of lithium di(pentan-3-yl)cuprate (Gilman reagent).

Step 3: Coupling Reaction

  • Cool the Gilman reagent solution to 0°C.

  • Slowly add a solution of 2-bromobutane in anhydrous diethyl ether to the Gilman reagent.

  • Allow the reaction mixture to warm to room temperature and stir for several hours.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with diethyl ether, wash the organic layer with brine, and dry over anhydrous magnesium sulfate.

  • Purify the crude product by fractional distillation to obtain this compound.

Applications

As a branched-chain alkane, this compound has applications characteristic of this class of compounds.

  • Fuel Additive: Branched alkanes are known to have higher octane (B31449) ratings compared to their straight-chain isomers.[5] This property makes them valuable components in gasoline formulations to prevent engine knocking.[5]

  • Solvent: Due to its non-polar nature, this compound is an effective solvent for other non-polar substances.[3] It can be used in various industrial processes and chemical reactions where a non-polar medium is required.

  • Lubricants: Alkanes are primary components of lubricating oils, and branched structures can influence viscosity and low-temperature performance.

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Mass Spectrometry (MS)

The mass spectrum of this compound can be obtained via Gas Chromatography-Mass Spectrometry (GC-MS). The fragmentation pattern is characteristic of a branched alkane, with common losses of alkyl fragments. The NIST Mass Spectrometry Data Center provides reference spectra for this compound.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • 13C NMR: The 13C NMR spectrum will show distinct signals for each chemically non-equivalent carbon atom in the molecule. Due to the asymmetry of the molecule, all ten carbon atoms are expected to be chemically distinct. Spectral data is available on databases such as SpectraBase.[3]

  • 1H NMR: The 1H NMR spectrum will exhibit complex multiplets due to the spin-spin coupling of the numerous non-equivalent protons.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characteristic of a saturated hydrocarbon, showing strong C-H stretching vibrations just below 3000 cm-1 and C-H bending vibrations around 1465 cm-1 and 1375 cm-1. Vapor phase IR spectra are available in spectral databases.[3]

Safety and Handling

As with other volatile alkanes, this compound is a flammable liquid and should be handled with appropriate safety precautions.

Hazard ClassGHS PictogramSignal WordHazard Statement(s)
Flammable Liquids
alt text
DangerHighly flammable liquid and vapor.
Skin Corrosion/Irritation
alt text
WarningCauses skin irritation.
Aspiration Hazard
alt text
DangerMay be fatal if swallowed and enters airways.
Specific target organ toxicity — single exposure (Narcotic effects)
alt text
WarningMay cause drowsiness or dizziness.

Precautionary Statements:

  • Keep away from heat, sparks, open flames, and hot surfaces. — No smoking.

  • Keep container tightly closed.

  • Ground/bond container and receiving equipment.

  • Use explosion-proof electrical/ventilating/lighting equipment.

  • Wear protective gloves/protective clothing/eye protection/face protection.

  • Avoid breathing dust/fume/gas/mist/vapors/spray.

  • IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. Do NOT induce vomiting.

  • Store in a well-ventilated place. Keep cool.

Logical Workflow for Compound Analysis

The following diagram illustrates a typical workflow for the analysis and characterization of a synthesized batch of this compound.

G cluster_0 Synthesis and Purification cluster_1 Structural Characterization cluster_2 Property Determination Synthesis Synthesis of Crude Product (e.g., Corey-House) Purification Purification (Fractional Distillation) Synthesis->Purification GCMS GC-MS Analysis (Purity and Molecular Weight) Purification->GCMS NMR NMR Spectroscopy (1H and 13C) (Structure Confirmation) GCMS->NMR FTIR FT-IR Spectroscopy (Functional Group Analysis) NMR->FTIR BoilingPoint Boiling Point Determination FTIR->BoilingPoint Density Density Measurement BoilingPoint->Density Solubility Solubility Testing Density->Solubility

Workflow for the analysis of synthesized this compound.

References

3-Ethyl-5-methylheptane IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical compound 3-Ethyl-5-methylheptane, focusing on its nomenclature, physicochemical properties, and analytical characterization. While this simple branched alkane does not possess known pharmacological activity or direct application in drug development, this guide serves as a technical reference for its fundamental chemical attributes.

Nomenclature and Identification

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is This compound .[1][2][3][4] The name is derived by identifying the longest continuous carbon chain, which is a heptane (B126788) (seven-carbon) chain. The chain is numbered to give the substituents (an ethyl group and a methyl group) the lowest possible locants. Numbering from the end that gives the ethyl group position 3 and the methyl group position 5 is correct, as "ethyl" precedes "methyl" alphabetically.[2][3][4]

Synonyms and Identifiers:

  • Heptane, 3-ethyl-5-methyl-[1]

  • 5-Ethyl-3-methylheptane[5]

  • 3-Methyl-5-ethylheptane[5]

  • Heptane, 5-ethyl-3-methyl-[1][5]

  • CAS Registry Number: 52896-90-9[1][5][6]

  • InChIKey: VXARVYMIZCGZGG-UHFFFAOYSA-N[1][5]

Physicochemical Properties

The key physical and chemical properties of this compound are summarized in the table below. As a non-polar saturated hydrocarbon, it is insoluble in water but soluble in many organic solvents.[7]

PropertyValueSource
Molecular Formula C₁₀H₂₂[1][6][8]
Molecular Weight 142.28 g/mol [1][5][6][9]
Boiling Point 161 °C[9]
CAS Number 52896-90-9[1][5][6]
Complexity 62.4[6]
Rotatable Bond Count 5[6]

Biological Activity and Relevance

As a simple, non-functionalized alkane, this compound is not known to possess specific biological activity or to be involved in cellular signaling pathways. Its primary relevance in a research context is as a non-polar solvent, a component of hydrocarbon mixtures, or as a reference compound in analytical chemistry (e.g., gas chromatography). It is not a candidate for drug development.

Illustrative Experimental Protocols

While specific experimental protocols for this compound are not widely published due to its nature as a simple alkane, this section outlines general methodologies for its synthesis and characterization.

A common method for synthesizing branched alkanes involves the reaction of a Grignard reagent with an appropriate alkyl halide. For this compound, a multi-step synthesis could be envisioned. For example, reacting 2-bromopentane (B28208) with magnesium to form a Grignard reagent, followed by a coupling reaction with another suitable alkyl halide.

Methodology:

  • Grignard Reagent Formation: A solution of an appropriate alkyl halide (e.g., 2-bromopentane) in anhydrous diethyl ether is added dropwise to a flask containing magnesium turnings under an inert atmosphere (e.g., nitrogen or argon). The reaction is initiated with gentle heating or a crystal of iodine.

  • Coupling Reaction: The resulting Grignard reagent is then reacted with a second alkyl halide (e.g., 1-bromo-2-ethylbutane) in the same ethereal solvent.

  • Workup: The reaction mixture is quenched by the slow addition of a dilute acid (e.g., HCl). The organic layer is separated, washed with water and brine, dried over an anhydrous salt (e.g., MgSO₄), and filtered.

  • Purification: The solvent is removed via rotary evaporation, and the resulting crude product is purified by fractional distillation to isolate the this compound.

Mass Spectrometry (MS): Mass spectrometry of branched alkanes is characterized by fragmentation that occurs preferentially at the branching points, leading to the formation of more stable secondary or tertiary carbocations.[10][11][12]

  • Expected Molecular Ion: The molecular ion peak (M⁺) at m/z = 142 would be of very low abundance or absent entirely, a common feature for branched alkanes.[10][11][12]

  • Major Fragments: Cleavage at the C3-C4 and C4-C5 bonds would lead to characteristic fragments. For example, loss of a propyl radical (C₃H₇•) or an ethyl radical (C₂H₅•) from various points would generate significant peaks. The most abundant fragments would correspond to the most stable carbocations formed.[13]

Infrared (IR) Spectroscopy: The IR spectrum of an alkane is relatively simple. For this compound, the spectrum would be dominated by C-H bond vibrations.[14]

  • C-H Stretching: Strong absorptions in the 2850-3000 cm⁻¹ region.[14]

  • C-H Bending: Absorptions for methyl (-CH₃) and methylene (B1212753) (-CH₂-) groups would appear in the 1450-1470 cm⁻¹ and 1370-1380 cm⁻¹ regions.[14]

Logical and Workflow Diagrams

The following diagrams illustrate the logical process for naming the compound and a generalized workflow for its analysis.

IUPAC_Naming_Workflow A Start: Analyze Chemical Structure B Identify the longest continuous carbon chain A->B D Identify all substituents on the main chain A->D C Result: 7 carbons -> 'heptane' B->C F Number the main chain from the end that gives the first substituent the lowest number B->F E Substituents: Ethyl group (-CH2CH3) and Methyl group (-CH3) D->E G Numbering from left: Ethyl at C5, Methyl at C3. Numbering from right: Ethyl at C3, Methyl at C5. F->G H Rule: If numbering is equivalent, use alphabetical order for the lowest locant. (Ethyl vs. Methyl) G->H I Decision: Number from the right to give 'Ethyl' the lower number (3). H->I J Assemble the final name: Substituents in alphabetical order I->J K Final IUPAC Name: this compound J->K

Caption: IUPAC Naming Workflow for this compound.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_results Confirmation S1 Synthesize Crude Product (e.g., Grignard Reaction) S2 Purify via Fractional Distillation S1->S2 A1 Mass Spectrometry (MS) S2->A1 Analyze Structure A2 Infrared (IR) Spectroscopy S2->A2 A3 NMR Spectroscopy (1H and 13C) S2->A3 R1 m/z Fragments A1->R1 Determine Fragmentation Pattern & MW R2 IR Absorptions A2->R2 Identify Functional Groups (C-H bonds) R3 Chemical Shifts A3->R3 Confirm Connectivity & Carbon Skeleton Confirm Structure Confirmed R1->Confirm R2->Confirm R3->Confirm

Caption: General Analytical Workflow for an Alkane.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 3-Ethyl-5-methylheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethyl-5-methylheptane is a branched-chain alkane with the molecular formula C10H22. As a member of the decane (B31447) isomer group, it is a saturated hydrocarbon. Understanding the physicochemical properties of such molecules is crucial in various scientific fields, including organic chemistry, materials science, and particularly in drug development, where alkyl chains can significantly influence the pharmacokinetic and pharmacodynamic profiles of a drug substance. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, details on experimental methodologies for their determination, and relevant visualizations to aid in understanding its molecular characteristics.

Chemical Structure and Identification

The structure of this compound consists of a seven-carbon heptane (B126788) backbone with an ethyl group attached to the third carbon and a methyl group attached to the fifth carbon.

Molecular Identifiers:

  • IUPAC Name: this compound[1]

  • Molecular Formula: C10H22[2][3][4]

  • CAS Registry Number: 52896-90-9[2][3][4]

  • Canonical SMILES: CCC(C)CC(CC)CC[1]

  • InChIKey: VXARVYMIZCGZGG-UHFFFAOYSA-N[1][2][3][4]

Physical Properties

The physical properties of this compound are summarized in the table below. It is important to note that while some properties have been experimentally determined, others are estimated based on the properties of similar branched alkanes.

PropertyValueSource
Molecular Weight 142.28 g/mol [1][5]
Boiling Point 161 °C[6]
Melting Point Not experimentally determined. Expected to be low, as is typical for branched alkanes.
Density Not experimentally determined. As a branched alkane, its density is expected to be less than that of water (i.e., < 1 g/cm³).[7][8]
Solubility in Water Insoluble. Alkanes are non-polar and thus have very low solubility in polar solvents like water.[7]
Enthalpy of Vaporization (ΔvapH°) 47.7 kJ/mol[3]

Chemical Properties and Reactivity

As a saturated hydrocarbon, this compound exhibits the typical chemical properties of alkanes.

  • Combustion: It undergoes combustion in the presence of excess oxygen to produce carbon dioxide and water, releasing a significant amount of energy.

  • Halogenation: In the presence of UV light, it can react with halogens (e.g., chlorine, bromine) via a free-radical substitution mechanism.

  • Reactivity: Generally, alkanes are unreactive towards most acids, bases, oxidizing agents, and reducing agents under normal conditions.

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and identification of this compound.

  • Mass Spectrometry (MS): The mass spectrum of this compound shows characteristic fragmentation patterns for branched alkanes. The NIST WebBook provides mass spectral data.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum would show complex multiplets in the aliphatic region due to the various chemically non-equivalent protons.

    • ¹³C NMR: The carbon NMR spectrum provides information on the number of unique carbon environments in the molecule.[9]

  • Infrared (IR) Spectroscopy: The IR spectrum of an alkane is characterized by C-H stretching vibrations typically in the range of 2850-3000 cm⁻¹ and C-H bending vibrations around 1375 cm⁻¹ and 1465 cm⁻¹.[10][11]

Experimental Protocols

1. Determination of Boiling Point: The boiling point can be determined using a distillation apparatus or a micro-boiling point apparatus. The temperature at which the liquid and vapor phases are in equilibrium at a given pressure is recorded as the boiling point.

2. Determination of Density: The density of liquid this compound can be measured using a pycnometer or a digital density meter. The mass of a known volume of the substance is determined, and the density is calculated.

3. Determination of Solubility: The solubility in water can be determined by adding a known amount of this compound to a known volume of water, agitating the mixture, allowing it to settle, and then analyzing the concentration of the alkane in the aqueous phase, for instance, by gas chromatography.

4. Spectroscopic Analysis:

  • Gas Chromatography-Mass Spectrometry (GC-MS): A sample is injected into a gas chromatograph to separate it from any impurities. The separated components then enter a mass spectrometer for fragmentation and detection, allowing for identification based on the mass-to-charge ratio of the fragments.[12][13]

  • NMR Spectroscopy: A sample is dissolved in a deuterated solvent (e.g., CDCl₃) and placed in a strong magnetic field. The absorption of radiofrequency waves by the atomic nuclei is measured to provide information about the molecular structure.[14]

  • IR Spectroscopy: A sample is exposed to infrared radiation. The absorption of specific frequencies of IR radiation corresponds to the vibrational frequencies of the bonds within the molecule, providing information about the functional groups present.

Visualizations

Logical Relationship of Physicochemical Properties

Relationship of Physicochemical Properties Structure Molecular Structure (this compound) IntermolecularForces Intermolecular Forces (van der Waals) Structure->IntermolecularForces determines ChemicalProperties Chemical Properties Structure->ChemicalProperties determines PhysicalProperties Physical Properties IntermolecularForces->PhysicalProperties influences BoilingPoint Boiling Point PhysicalProperties->BoilingPoint MeltingPoint Melting Point PhysicalProperties->MeltingPoint Density Density PhysicalProperties->Density Solubility Solubility PhysicalProperties->Solubility Reactivity Reactivity (Combustion, Halogenation) ChemicalProperties->Reactivity Experimental Workflow for Characterization Sample Sample of This compound Purity Purity Analysis (e.g., GC) Sample->Purity Physical Physical Property Determination Purity->Physical Spectroscopic Spectroscopic Analysis Purity->Spectroscopic Boiling Boiling Point Physical->Boiling Density Density Physical->Density Solubility Solubility Physical->Solubility Data Data Analysis and Structure Confirmation Boiling->Data Density->Data Solubility->Data MS Mass Spectrometry Spectroscopic->MS NMR NMR Spectroscopy Spectroscopic->NMR IR IR Spectroscopy Spectroscopic->IR MS->Data NMR->Data IR->Data

References

An In-depth Technical Guide to 3-Ethyl-5-methylheptane (CAS: 52896-90-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethyl-5-methylheptane is a branched-chain alkane, a class of saturated hydrocarbons. As a non-polar organic compound, its primary applications are in the realm of solvents and as a component in fuel mixtures, where its branched structure is advantageous. This document provides a comprehensive technical overview of its chemical and physical properties, spectroscopic data, a representative synthesis protocol, and safety information. It is important to note that there is currently no available scientific literature on the biological activity or applications in drug development for this compound.

Chemical and Physical Properties

The following tables summarize the key identifiers and physicochemical properties of this compound.

Table 1: Compound Identification

IdentifierValue
CAS Number 52896-90-9[1][2][3][4][5]
Molecular Formula C₁₀H₂₂[2][3][4]
Molecular Weight 142.28 g/mol [2][6]
IUPAC Name This compound[2]
Synonyms Heptane (B126788), 3-ethyl-5-methyl-; 5-Ethyl-3-methylheptane[2][3][4][5]
InChI InChI=1S/C10H22/c1-5-9(4)8-10(6-2)7-3/h9-10H,5-8H2,1-4H3[2][4]
InChIKey VXARVYMIZCGZGG-UHFFFAOYSA-N[2][4]
SMILES CCC(C)CC(CC)CC[2][6]

Table 2: Physicochemical Properties

PropertyValueSource
Boiling Point 161 °C[7]Experimental
Melting Point Not available-
Density Data available over a temperature range of 180 K to 607 K[8]Experimental (NIST)
Solubility Insoluble in water; Soluble in non-polar organic solvents like hexane (B92381) and benzene.[9]Inferred from similar compounds
Enthalpy of Vaporization (ΔvapH°) 47.7 kJ/mol[10][11]Experimental (NIST)
Critical Temperature 328 °C[7][12]Experimental
logP (Octanol-Water Partition Coefficient) 3.85880[6]Calculated
Kovats Retention Index 924, 928, 938, 949, 949.3 (Standard non-polar)[2][5]Experimental

Synthesis

Representative Experimental Protocol: Grignard Reaction Route

This protocol describes a general approach for synthesizing a branched alkane like this compound.

Objective: To synthesize this compound via a Grignard reaction.

Materials:

  • 3-pentanone (B124093)

  • sec-butyl bromide

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Sulfuric acid (concentrated)

  • Palladium on carbon (Pd/C) catalyst

  • Hydrogen gas

  • Standard laboratory glassware and equipment for Grignard reaction, distillation, and hydrogenation.

Methodology:

  • Preparation of sec-butylmagnesium bromide (Grignard Reagent): In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, magnesium turnings are placed in anhydrous diethyl ether. A solution of sec-butyl bromide in anhydrous diethyl ether is added dropwise to initiate the reaction. The mixture is refluxed until the magnesium is consumed.

  • Reaction with 3-pentanone: The Grignard reagent is cooled, and a solution of 3-pentanone in anhydrous diethyl ether is added dropwise with stirring. The reaction mixture is then refluxed for a period to ensure complete reaction.

  • Workup: The reaction is quenched by the slow addition of aqueous ammonium (B1175870) chloride or dilute acid. The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to yield the crude tertiary alcohol.

  • Dehydration: The crude alcohol is heated with a catalytic amount of a strong acid (e.g., sulfuric acid) to effect dehydration to the corresponding alkene. The alkene product is purified by distillation.

  • Hydrogenation: The purified alkene is dissolved in a suitable solvent (e.g., ethanol) and subjected to catalytic hydrogenation using a palladium on carbon catalyst under a hydrogen atmosphere. The reaction is monitored until the uptake of hydrogen ceases.

  • Purification: The catalyst is removed by filtration, and the solvent is evaporated. The resulting this compound is purified by fractional distillation.

G sec-butyl bromide sec-butyl bromide Grignard Reagent Grignard Reagent sec-butyl bromide->Grignard Reagent 1. Reacts with Mg, Et2O Mg, Et2O Mg, Et2O->Grignard Reagent Tertiary Alcohol Tertiary Alcohol Grignard Reagent->Tertiary Alcohol 3-pentanone 3-pentanone 3-pentanone->Tertiary Alcohol 2. Reacts with Alkene Alkene Tertiary Alcohol->Alkene 3. Dehydration H2SO4, heat H2SO4, heat H2SO4, heat->Alkene This compound This compound Alkene->this compound 4. Hydrogenation H2, Pd/C H2, Pd/C H2, Pd/C->this compound

A representative synthesis workflow for this compound.

Spectroscopic Data

Detailed spectral data with peak assignments for this compound are not publicly available. However, the expected spectral characteristics based on its structure are described below. Raw spectral data may be available in databases such as the NIST WebBook and SpectraBase.

Mass Spectrometry

The mass spectrum of this compound is expected to show a molecular ion peak (M+) at m/z = 142. The fragmentation pattern will be characteristic of branched alkanes, with cleavage at the branching points leading to the formation of stable secondary carbocations. Common fragments would include the loss of methyl (M-15), ethyl (M-29), propyl (M-43), and butyl (M-57) groups.[14][15][16][17]

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be typical for an alkane, showing characteristic C-H bond vibrations. The key absorption bands are expected in the following regions:

  • 2850-3000 cm⁻¹: C-H stretching vibrations of the methyl (CH₃) and methylene (B1212753) (CH₂) groups.[18][19]

  • 1450-1470 cm⁻¹: C-H bending vibrations (scissoring) of the methylene groups.[18]

  • 1375-1385 cm⁻¹: C-H bending vibrations (rocking) of the methyl groups.[18]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the asymmetry of the molecule, all ten carbon atoms in this compound are chemically non-equivalent and should, in principle, give rise to ten distinct signals in the ¹³C NMR spectrum. The chemical shifts will be in the typical alkane region (approximately 10-60 ppm).[20][21][22][23]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound will be complex due to the presence of multiple, chemically non-equivalent protons and spin-spin coupling. The signals will appear in the upfield region (approximately 0.8-1.5 ppm), characteristic of alkane protons. The integration of the signals will correspond to the number of protons in each environment.[24]

Applications in Drug Development

There is no scientific literature available that describes any application of this compound in drug development or its involvement in any biological signaling pathways. Its identity as a simple, non-polar hydrocarbon makes it an unlikely candidate for a therapeutic agent.

G cluster_discovery Discovery Phase cluster_preclinical Preclinical Phase cluster_clinical Clinical Trials Compound Library Compound Library High-Throughput Screening High-Throughput Screening Compound Library->High-Throughput Screening Hit Identification Hit Identification High-Throughput Screening->Hit Identification Lead Optimization Lead Optimization Hit Identification->Lead Optimization In Vitro & In Vivo Studies In Vitro & In Vivo Studies Lead Optimization->In Vitro & In Vivo Studies Toxicity Studies Toxicity Studies In Vitro & In Vivo Studies->Toxicity Studies Phase I Phase I Toxicity Studies->Phase I Phase II Phase II Phase I->Phase II Phase III Phase III Phase II->Phase III

A conceptual workflow of a typical drug discovery process.

Safety and Handling

Table 3: General Safety Information

HazardDescription
Physical Hazards Flammable liquid and vapor.
Health Hazards May cause skin irritation upon prolonged contact. Inhalation of high concentrations of vapor may cause dizziness and drowsiness. Aspiration into the lungs may cause chemical pneumonitis. Classified as a potential neurotoxin.[1]
First Aid Measures Inhalation: Move to fresh air. Skin Contact: Wash with soap and water. Eye Contact: Rinse with plenty of water. Ingestion: Do not induce vomiting. Seek immediate medical attention.
Handling Keep away from heat, sparks, and open flames. Use in a well-ventilated area. Avoid contact with skin and eyes.
Storage Store in a tightly closed container in a cool, dry, and well-ventilated place.
Disposal Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a well-characterized branched alkane with established physicochemical properties. Its utility is primarily in non-biological applications such as solvents and fuels. The lack of any reported biological activity or use in drug development suggests that its interaction with biological systems is minimal or uninvestigated. The information provided in this guide serves as a comprehensive technical resource for researchers and scientists interested in the fundamental properties of this compound.

References

Molecular structure of 3-Ethyl-5-methylheptane

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Molecular Structure of 3-Ethyl-5-methylheptane

Introduction

This compound is a saturated, branched-chain alkane with the chemical formula C10H22.[1][2][3] As a member of the decane (B31447) isomer group, it is a hydrocarbon primarily of interest in the study of organic chemistry, fuel composition, and as a reference compound in analytical chemistry.[4] This guide provides a comprehensive overview of its molecular structure, physicochemical properties, and analytical characterization for researchers, scientists, and professionals in drug development who may encounter this or similar aliphatic structures.

Molecular Structure and Nomenclature

The systematic IUPAC name for this compound is this compound.[2][5] The nomenclature is derived from its parent chain, a heptane (B126788) molecule, which consists of seven carbon atoms.[6][7] The carbon chain is numbered starting from the end that gives the substituents the lowest possible locants.[5] Consequently, an ethyl group (-CH2CH3) is attached to the third carbon atom, and a methyl group (-CH3) is attached to the fifth carbon atom.[5][6]

Synonyms for this compound include 5-ethyl-3-methylheptane, although this is not the preferred IUPAC name as it violates the lowest locant rule.[3][8][9]

Figure 1: 2D skeletal structure of this compound.

Physicochemical and Analytical Data

The fundamental properties of this compound are summarized below. These data are critical for its identification and handling in a laboratory setting.

PropertyValueSource
Molecular Formula C10H22[1][2][3]
Molecular Weight 142.28 g/mol [1][2][4]
Exact Mass 142.172150702 Da[1][2]
CAS Registry Number 52896-90-9[1][2][3][10]
IUPAC Standard InChI InChI=1S/C10H22/c1-5-9(4)8-10(6-2)7-3/h9-10H,5-8H2,1-4H3[2][3]
IUPAC Standard InChIKey VXARVYMIZCGZGG-UHFFFAOYSA-N[2][3]
Canonical SMILES CCC(C)CC(CC)CC[2][4]
Boiling Point 161 °C[4]
Complexity 62.4[1]
Rotatable Bond Count 5[1]

Spectroscopic and Chromatographic Information

Spectroscopic data is essential for the unambiguous identification of this compound. Public databases indicate the availability of mass spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectra for this compound.[2][3]

The NIST Chemistry WebBook and PubChem provide mass spectrometry data, typically obtained through electron ionization (GC-MS).[2][3][11] This technique is fundamental for determining the fragmentation pattern and molecular weight of the compound.

Gas chromatography is a key analytical technique for separating and identifying volatile compounds like this compound.[3][8] The Kovats Retention Index is a standardized measure used in gas chromatography to normalize retention times.

Chromatography DataValueConditions
Kovats Retention Index 938, 949.3, 924, 949Standard non-polar column
Kovats Retention Index 928, 924Semi-standard non-polar column

Data sourced from PubChem, originally compiled by the NIST Mass Spectrometry Data Center.[2]

Experimental Protocols: A Generalized Workflow

While specific, detailed experimental protocols for the synthesis of this compound are not widely published due to its nature as a simple alkane, a general workflow for its analysis and characterization is outlined below. This workflow is standard for the analysis of volatile organic compounds in a research or quality control setting.

G cluster_0 Sample Preparation cluster_1 Instrumental Analysis cluster_2 Data Processing & Interpretation A Sample Acquisition (e.g., from reaction mixture or commercial source) B Purification (e.g., Fractional Distillation) A->B C Gas Chromatography (GC) Separation B->C D Mass Spectrometry (MS) Detection & Fragmentation C->D GC-MS Interface E Mass Spectrum Analysis (Compare to NIST/Wiley Libraries) D->E F Retention Index Calculation (Compare to known standards) D->F G Structural Confirmation E->G F->G

Figure 2: Generalized workflow for the analysis of this compound.

Methodology Detail:

  • Sample Preparation : The initial sample containing this compound is acquired. If it is part of a complex mixture, purification via fractional distillation is often employed to isolate the compound based on its boiling point (161 °C).[4]

  • Gas Chromatography-Mass Spectrometry (GC-MS) : This is the primary technique for analysis.[2]

    • Injection : A vaporized sample is introduced into a gas chromatograph.

    • Separation : The sample travels through a capillary column (often a non-polar phase for alkanes) where components are separated based on their boiling points and interactions with the column's stationary phase.

    • Detection (MS) : As components elute from the GC column, they enter a mass spectrometer. They are ionized (typically by electron impact), fragmented, and the fragments are separated based on their mass-to-charge ratio.

  • Data Interpretation : The resulting mass spectrum provides a molecular fingerprint. This spectrum is compared against reference spectra in databases like the NIST Mass Spectrometry Data Center to confirm the compound's identity.[2][11] The retention time from the chromatogram is used to calculate the Kovats Retention Index, providing an additional layer of confirmation.[2][8]

Biological Activity and Toxicology

As a saturated aliphatic hydrocarbon, this compound is not known to be involved in specific biological signaling pathways. Its primary relevance in a biological context is related to its properties as a non-polar solvent and its potential toxicity.[2] It is classified under "Solvents -> Aliphatics, Saturated (2] For hazard assessment, it is often grouped with related alkanes; for instance, hazard summaries may refer to data for n-Decane.[2] Like other volatile alkanes, high concentrations of its vapor can act as a simple asphyxiant and central nervous system depressant. Standard laboratory safety protocols for handling volatile organic compounds should be strictly followed.

References

An In-depth Technical Guide to the Physicochemical Properties of 3-Ethyl-5-methylheptane

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed overview of the boiling and melting points of the branched alkane, 3-Ethyl-5-methylheptane. It is intended for researchers, scientists, and professionals in the field of drug development and chemical sciences who require precise data and methodologies related to the physical properties of organic compounds. This document summarizes key quantitative data, outlines experimental protocols for determining these properties, and visualizes the underlying principles governing the phase transitions of branched alkanes.

Physicochemical Data for this compound

The physical properties of this compound, a branched-chain alkane, are primarily determined by the nature and strength of its intermolecular van der Waals forces. The following table summarizes the available quantitative data for its boiling and melting points.

PropertyValueNotes
Boiling Point 161 °CAt standard atmospheric pressure.[1]
Melting Point Data not readily availableThe melting point for this specific isomer is not widely reported in standard chemical literature. Branched alkanes often have complex freezing behaviors and may exist as liquids over a broad range of temperatures.
Molecular Formula C₁₀H₂₂
Molecular Weight 142.28 g/mol
CAS Number 52896-90-9[2][3][4]

Experimental Protocols

The determination of boiling and melting points is a fundamental practice in chemical analysis for the characterization and purity assessment of compounds. The following are detailed methodologies for these key experiments.

Determination of Boiling Point (Capillary Method)

This method is a common micro-technique for determining the boiling point of a liquid sample.

Apparatus:

  • Thiele tube or a similar oil bath apparatus

  • Thermometer

  • Capillary tubes (sealed at one end)

  • Small test tube

  • Sample of this compound

  • Heat source (e.g., Bunsen burner or heating mantle)

Procedure:

  • A small amount of the liquid sample (a few milliliters) is placed into the small test tube.

  • A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

  • The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

  • The entire assembly is immersed in an oil bath, such as a Thiele tube, to ensure uniform heating.

  • The oil bath is heated gently. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.

  • Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tube. This indicates that the vapor pressure of the sample is equal to the atmospheric pressure.

  • The heat source is then removed, and the apparatus is allowed to cool slowly.

  • The boiling point is the temperature at which the liquid begins to enter the capillary tube. This is the point where the vapor pressure of the sample equals the external pressure.

Determination of Melting Point (Melting Point Apparatus)

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar digital device)

  • Capillary tubes (open at one end)

  • Solid sample

Procedure:

  • A small amount of the finely powdered solid sample is packed into the open end of a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in the heating block of the melting point apparatus.

  • The apparatus is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

  • The sample is observed through a magnifying lens.

  • The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample has completely liquefied. A pure compound will typically have a sharp melting range of 1-2 °C.

Factors Influencing Boiling and Melting Points of Branched Alkanes

The boiling and melting points of alkanes are influenced by several structural factors. The following diagram illustrates the logical relationships between these factors and the resulting physical properties.

G Factors Influencing Boiling and Melting Points of Alkanes A Molecular Structure Chain Length Branching Symmetry B Intermolecular Forces (van der Waals) A:f1->B Increases E Surface Area A:f2->E Decreases F Crystal Lattice Packing A:f3->F Improves C Boiling Point B->C Determines D Melting Point B->D Determines E->B Decreases Strength F->B Increases Strength in Solid State

Caption: Logical flow of how molecular structure dictates the physical properties of alkanes.

Interpretation of the Diagram:

  • Chain Length: An increase in the carbon chain length of an alkane leads to stronger van der Waals forces due to a larger surface area and more electrons, resulting in higher boiling and melting points.

  • Branching: For isomers with the same number of carbon atoms, increased branching generally leads to a more compact, spherical shape. This reduces the surface area available for intermolecular contact, which weakens the van der Waals forces and typically lowers the boiling point.

  • Symmetry: The effect of branching on the melting point is more complex. Increased branching can sometimes lead to a more symmetrical molecule that packs more efficiently into a crystal lattice. This can result in a higher melting point compared to less symmetrical branched isomers.

References

Spectroscopic Analysis of 3-Ethyl-5-methylheptane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the branched alkane, 3-Ethyl-5-methylheptane (C10H22). The document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

Introduction

This compound is a saturated hydrocarbon with a molecular weight of 142.28 g/mol .[1] As an isomer of decane, its structural characterization relies heavily on modern spectroscopic techniques. This guide presents predicted and characteristic data obtained through ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry, providing a foundational dataset for its identification and analysis.

Predicted Nuclear Magnetic Resonance (NMR) Data

Due to the scarcity of publicly available experimental NMR data for this compound, the following tables summarize the predicted chemical shifts (δ) in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS). These predictions are based on established principles of NMR spectroscopy, where the chemical environment of each proton and carbon atom dictates its resonance frequency.[2]

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to exhibit complex splitting patterns due to the presence of multiple chemically non-equivalent protons and diastereotopic relationships. The predicted chemical shifts are presented in Table 1.

Table 1: Predicted ¹H NMR Data for this compound

Atom #Chemical Shift (ppm)MultiplicityIntegration
1~ 0.9Triplet3H
2~ 1.2 - 1.4Multiplet2H
3~ 1.4 - 1.6Multiplet1H
4~ 1.1 - 1.3Multiplet2H
5~ 1.5 - 1.7Multiplet1H
6~ 1.2 - 1.4Multiplet2H
7~ 0.9Triplet3H
8 (CH₃)~ 0.85Triplet3H
9 (CH₂)~ 1.2 - 1.4Multiplet2H
10(CH₃)~ 0.8Doublet3H

Note: These are estimated values. Actual experimental values may vary.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is anticipated to show distinct signals for each unique carbon atom in the molecule. The predicted chemical shifts are detailed in Table 2. Saturated sp³-hybridized carbons in alkanes typically resonate in the range of 0-90 ppm.[3]

Table 2: Predicted ¹³C NMR Data for this compound

Atom #Chemical Shift (ppm)
1~ 10-15
2~ 20-30
3~ 35-45
4~ 30-40
5~ 30-40
6~ 25-35
7~ 10-15
8 (CH₃)~ 10-15
9 (CH₂)~ 20-30
10(CH₃)~ 15-25

Note: These are estimated values. Actual experimental values may vary.

Infrared (IR) Spectroscopy

The IR spectrum of this compound, like other alkanes, is characterized by absorptions corresponding to C-H and C-C bond vibrations. The key expected absorption bands are summarized in Table 3.

Table 3: Characteristic IR Absorption Frequencies for this compound

Vibrational ModeFrequency Range (cm⁻¹)Intensity
C-H Stretch2850-3000Strong
C-H Bend (CH₂)1450-1470Medium
C-H Bend (CH₃)1370-1380Medium
C-C Stretch800-1300Weak

The spectrum is dominated by the strong C-H stretching vibrations just below 3000 cm⁻¹.[4][5] The bending vibrations for methylene (B1212753) (CH₂) and methyl (CH₃) groups appear in the 1470-1370 cm⁻¹ region.[6] The fingerprint region, below 1500 cm⁻¹, will contain a complex pattern of C-C stretching and other bending vibrations unique to the molecule's structure.[6]

Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z = 142, corresponding to its molecular weight. However, for branched alkanes, the molecular ion peak is often of low abundance or absent.[7][8] Fragmentation will preferentially occur at the branching points to form more stable secondary and tertiary carbocations.[7][8]

Table 4: Expected Key Fragments in the Mass Spectrum of this compound

m/zProposed Fragment
113[M - C₂H₅]⁺
99[M - C₃H₇]⁺
85[M - C₄H₉]⁺
71[C₅H₁₁]⁺
57[C₄H₉]⁺
43[C₃H₇]⁺
29[C₂H₅]⁺

Cleavage of the ethyl group at the C3 position or the propyl group at the C5 position are likely fragmentation pathways. The resulting spectrum will be a complex pattern of fragment ions, with the most abundant peaks corresponding to the most stable carbocations formed.[9]

Experimental Protocols

The following sections outline the general experimental methodologies for obtaining the spectroscopic data discussed.

NMR Spectroscopy

A sample of this compound (typically 5-50 mg) is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) and placed in a 5 mm NMR tube.[10] The spectrum is acquired on an NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR. The instrument is locked onto the deuterium (B1214612) signal of the solvent to maintain a stable magnetic field. Shimming is performed to optimize the homogeneity of the magnetic field and improve spectral resolution.[10] For ¹H NMR, a number of scans are acquired to achieve an adequate signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.[10] The resulting free induction decay (FID) is then subjected to a Fourier transform to generate the frequency-domain NMR spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard like TMS.[2]

Fourier-Transform Infrared (FT-IR) Spectroscopy

The IR spectrum is typically obtained using an FT-IR spectrometer equipped with an attenuated total reflectance (ATR) accessory. A small drop of liquid this compound is placed directly onto the ATR crystal.[11] A background spectrum of the clean, empty ATR crystal is recorded first. Then, the sample spectrum is recorded and the background is automatically subtracted by the instrument's software.[12] The spectrum is typically scanned over the mid-infrared range (e.g., 4000 to 650 cm⁻¹).[12]

Mass Spectrometry

Mass spectra are commonly obtained using a mass spectrometer coupled with a gas chromatograph (GC-MS) for sample introduction and separation. The sample is injected into the GC, where it is vaporized and separated from any impurities. The separated compound then enters the ion source of the mass spectrometer. In the ion source, the molecules are ionized, typically by electron impact (EI), which involves bombarding the molecules with a high-energy electron beam.[13] This process forms the molecular ion and induces fragmentation. The resulting ions are then accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).[14] A detector measures the abundance of each ion, and the data is plotted as a mass spectrum.[15]

Logical Relationships in Spectroscopic Analysis

The structural features of this compound directly give rise to its characteristic spectroscopic data. The following diagram illustrates this relationship.

G Figure 1. Relationship between Molecular Structure and Spectroscopic Data cluster_structure Molecular Structure cluster_spectroscopy Spectroscopic Techniques cluster_data Resulting Data This compound This compound NMR NMR (¹H, ¹³C) This compound->NMR Unique chemical environments of H and C atoms IR IR This compound->IR C-H and C-C bond vibrations MS Mass Spec This compound->MS Molecular weight and branching points NMR_Data Chemical Shifts Coupling Constants Number of Signals NMR->NMR_Data IR_Data Vibrational Frequencies (Stretching, Bending) IR->IR_Data MS_Data Molecular Ion Peak Fragmentation Pattern MS->MS_Data

Figure 1. Relationship between Molecular Structure and Spectroscopic Data

References

A Technical Guide to the Isomers of Decane: Structures, Properties, and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Decane (B31447) (C₁₀H₂₂) is an alkane hydrocarbon with 75 constitutional isomers, each possessing the same molecular formula but differing in the arrangement and branching of their carbon chains.[1] These structural variations lead to distinct physicochemical properties, making their individual identification and separation critical in fields ranging from fuel chemistry to organic synthesis. This guide provides an in-depth overview of the structural differences among decane isomers, presents their quantitative properties in tabular format, details the primary experimental protocols for their characterization, and offers visualizations to clarify complex relationships and workflows.

Structural Classification of Decane Isomers

The 75 constitutional isomers of decane are systematically named using IUPAC nomenclature, which identifies the longest continuous carbon chain as the parent alkane.[1] The isomers are then classified based on the length of this parent chain and the type and position of various alkyl substituents (e.g., methyl, ethyl, propyl).

The distribution of these isomers is as follows:

  • Decane: 1 isomer (the straight-chain, n-decane)

  • Nonane Parent Chain: 4 isomers (monomethylnonanes)

  • Octane Parent Chain: Isomers with ethyl or dimethyl substituents

  • Heptane Parent Chain: Isomers with propyl, ethyl-methyl, or trimethyl substituents

  • Hexane (B92381) Parent Chain: Isomers with more complex alkyl substitutions

  • Pentane Parent Chain: Highly branched isomers, including tetramethyl and pentamethyl pentanes

This hierarchical classification provides a logical framework for understanding the structural diversity of decane.

G cluster_parents Parent Chain Classification Decane Decane Isomers (C₁₀H₂₂) 75 Total nDecane n-Decane (1 isomer) Decane->nDecane Nonanes Methylnonanes (4 isomers) Decane->Nonanes Octanes Ethyloctanes & Dimethyloctanes Decane->Octanes Heptanes Propylheptanes, Ethylmethylheptanes, Trimethylheptanes Decane->Heptanes Hexanes Tetramethylhexanes, Diethylhexanes, etc. Decane->Hexanes Pentanes Highly Branched Pentanes Decane->Pentanes

Figure 1: Classification of decane isomers by parent chain.
Structural Differences and Physicochemical Properties

The primary structural difference among decane isomers is the degree of branching. N-decane is a linear chain, while its isomers feature side chains that alter the molecule's overall shape.

  • Linear vs. Branched Alkanes: Increased branching makes a molecule more compact and spherical. This reduces the surface area available for intermolecular van der Waals forces.

  • Effect on Boiling Point: Weaker intermolecular forces result in lower boiling points. Therefore, branched isomers of decane are more volatile than the straight-chain n-decane.[1] For instance, the boiling point of n-decane is 174.1°C, whereas the highly branched 2,2,5,5-tetramethylhexane (B86233) boils at a significantly lower 137.4°C.[2][3]

  • Effect on Melting Point: The effect on melting point is more complex. Highly symmetrical molecules can pack more efficiently into a crystal lattice, leading to a higher melting point than less symmetrical isomers.

  • Effect on Density: Generally, more compact, branched isomers tend to have slightly lower densities compared to their linear counterparts.

The following diagrams illustrate the structural differences between n-decane and two of its branched isomers.

Figure 2: Skeletal comparison of n-decane and two isomers.
Data Presentation: Physical Properties of Representative Decane Isomers

The table below summarizes key physical properties for n-decane and a selection of its branched isomers, illustrating the impact of structural differences.

Isomer NameIUPAC NameBoiling Point (°C)Melting Point (°C)Density (g/mL at 20°C)
n-DecaneDecane174.1[3]-29.70.730[4]
Isodecane2-Methylnonane166-169-0.726[5]
-3-Methylnonane (B147189)167.9[6]-0.730
-2,2-Dimethyloctane~157 (est.)-~0.725 (est.)
-3,3-Diethylhexane (B12640707)166-168[7][8][9]-53.99[10]0.734[7]
-2,2,5,5-Tetramethylhexane137.4[2][11]-12.6[2][11]0.719[11]

Note: Data for some isomers can vary slightly between sources. Estimated values are based on trends and available data from sources like PubChem and NIST.[12][13]

Experimental Protocols for Isomer Characterization

Distinguishing between the 75 isomers of decane requires high-resolution analytical techniques. Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary methods employed for the separation and structural elucidation of these compounds.

Protocol 1: Gas Chromatographic (GC) Analysis

Gas chromatography separates volatile compounds based on their boiling points and differential interactions with a stationary phase. For alkane isomers, lower boiling points (from increased branching) generally lead to shorter retention times.

Methodology:

  • Sample Preparation: Dissolve the isomer mixture in a volatile, non-polar solvent (e.g., hexane or dichloromethane) to a concentration of 10-100 µg/mL.[14] An internal standard (e.g., a non-interfering alkane like undecane) can be added for quantitative analysis.

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) is standard.

  • GC Column: A long (30-60 m) capillary column with a non-polar or semi-polar stationary phase, such as 5% Phenyl Polysiloxane, is recommended for resolving complex hydrocarbon isomers.[14][15]

  • Carrier Gas: Use high-purity Helium or Hydrogen as the carrier gas at a constant flow rate of 1-2 mL/min.[14]

  • Temperature Program:

    • Initial Oven Temperature: 50-70°C, hold for 1-2 minutes.[14][16]

    • Temperature Ramp: Increase the temperature at a rate of 5-10°C/min to a final temperature of ~200°C.[14][16] A slower ramp rate can improve the separation of closely boiling isomers.

    • Injector and Detector Temperature: Set to ~250°C to ensure rapid volatilization of the sample and prevent condensation.

  • Data Analysis: Identify isomers based on their retention times relative to known standards. For definitive identification, the GC is often coupled with a Mass Spectrometer (GC-MS).

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure by probing the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom. Each decane isomer produces a unique spectral fingerprint.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified isomer in ~0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire ¹H and ¹³C spectra.

  • ¹³C NMR Analysis:

    • Principle: The number of signals in the ¹³C spectrum corresponds to the number of chemically non-equivalent carbon atoms in the molecule.[17]

    • Procedure: Acquire a proton-decoupled ¹³C spectrum.

    • Data Interpretation: N-decane, due to symmetry, will show 5 distinct signals. A highly branched and symmetric isomer like 2,2,5,5-tetramethylhexane will show only 3 signals. An asymmetric isomer like 3-methylnonane will show 10 unique signals. The chemical shifts (typically 10-40 ppm for alkanes) also provide clues about the carbon's environment (e.g., methyl, methylene, methine, quaternary).[17]

  • ¹H NMR Analysis:

    • Principle: The number of signals, their integration (area under the peak), and their splitting patterns (multiplicity) reveal the connectivity of hydrogen atoms.[18]

    • Procedure: Acquire a standard ¹H spectrum.

    • Data Interpretation: The integration ratio reveals the relative number of protons in each unique environment. The splitting pattern (e.g., triplet, quartet), governed by the n+1 rule, indicates the number of hydrogen atoms on adjacent carbons.[18]

  • Advanced Techniques: For complex isomers, 2D NMR techniques like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) can be used to definitively map out the entire molecular structure.[19]

G cluster_workflow Isomer Characterization Workflow Start Isomer Mixture (e.g., from synthesis or fuel sample) GC Gas Chromatography (GC) Separation based on boiling point Start->GC MS Mass Spectrometry (MS) Identification by fragmentation pattern GC->MS Hyphenation Collect Collect Separated Fractions GC->Collect GC_MS GC-MS Analysis MS->GC_MS Result Identified Isomer Structures and Purity GC_MS->Result NMR NMR Spectroscopy (¹H, ¹³C, 2D) Definitive structure elucidation Collect->NMR NMR->Result

Figure 3: Experimental workflow for isomer separation and identification.

References

An In-depth Technical Guide to the Synthesis of 3-Ethyl-5-methylheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for the branched alkane, 3-Ethyl-5-methylheptane. The content herein is curated for an audience with a strong background in organic chemistry, offering detailed experimental protocols, comparative data, and logical workflows for the synthesis of this specific branched alkane.

Introduction

This compound is a saturated hydrocarbon with the molecular formula C10H22. As a branched alkane, it serves as a valuable model compound in various research areas, including fuel development, lubricant technology, and as a non-polar solvent. Its synthesis in a laboratory setting can be achieved through several established organometallic coupling reactions. This guide will focus on three principal pathways: the Grignard Reaction, the Corey-House Synthesis, and the Wurtz Reaction. Each method will be discussed in detail, outlining its mechanism, advantages, and limitations, and providing a plausible experimental protocol for the synthesis of the target molecule.

Core Synthetic Pathways

The construction of the carbon skeleton of this compound can be approached by forming a key carbon-carbon bond. Retrosynthetic analysis suggests several possible disconnections. This guide will explore the most common and instructive of these approaches.

Grignard Reaction Pathway

The Grignard reaction is a versatile and widely used method for the formation of carbon-carbon bonds. For the synthesis of this compound, a plausible approach involves the reaction of a Grignard reagent with an appropriate alkyl halide. One possible route is the coupling of a sec-butylmagnesium halide with 3-bromopentane (B47287).

Materials:

  • Magnesium turnings

  • Iodine (crystal)

  • Anhydrous diethyl ether

  • 2-Bromobutane (B33332)

  • 3-Bromopentane

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware (three-necked flask, reflux condenser, dropping funnel, etc.)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation of the Grignard Reagent (sec-Butylmagnesium bromide):

    • All glassware must be rigorously dried in an oven and assembled hot under a stream of inert gas.

    • In a three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 equivalents).

    • Add a small amount of anhydrous diethyl ether to cover the magnesium, followed by a single crystal of iodine to activate the magnesium surface.

    • Prepare a solution of 2-bromobutane (1.0 equivalent) in anhydrous diethyl ether and place it in the dropping funnel.

    • Add a small portion of the 2-bromobutane solution to the magnesium suspension. The reaction should initiate, indicated by the disappearance of the iodine color and gentle refluxing. If the reaction does not start, gentle warming may be applied.

    • Once initiated, add the remaining 2-bromobutane solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Coupling Reaction:

    • Cool the freshly prepared Grignard reagent solution to 0 °C using an ice bath.

    • Add a solution of 3-bromopentane (1.0 equivalent) in anhydrous diethyl ether to the dropping funnel.

    • Add the 3-bromopentane solution dropwise to the cooled Grignard reagent with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Workup and Purification:

    • Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel. Separate the ether layer and extract the aqueous layer twice with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter the solution and remove the diethyl ether by rotary evaporation.

    • The crude product can be purified by fractional distillation to yield this compound.

Grignard_Workflow Grignard Synthesis Workflow cluster_prep Grignard Reagent Preparation cluster_coupling Coupling Reaction cluster_workup Workup and Purification A Activate Mg with I₂ B Add 2-Bromobutane in Et₂O A->B C Reflux to form sec-Butylmagnesium bromide B->C D Cool Grignard Reagent to 0 °C C->D Proceed to Coupling E Add 3-Bromopentane in Et₂O D->E F Warm to RT and stir E->F G Quench with aq. NH₄Cl F->G Proceed to Workup H Extract with Et₂O G->H I Dry over Na₂SO₄ H->I J Fractional Distillation I->J K K J->K This compound

Caption: Workflow for the Grignard synthesis of this compound.

Corey-House Synthesis Pathway

The Corey-House synthesis is a superior method for the formation of unsymmetrical alkanes, often providing higher yields and fewer byproducts compared to the Wurtz reaction.[1][2] This pathway involves the reaction of a lithium dialkylcuprate (Gilman reagent) with an alkyl halide.[3] For this compound, this could involve the reaction of lithium di(sec-butyl)cuprate with 3-bromopentane.

Materials:

  • Lithium metal

  • Anhydrous diethyl ether

  • 2-Bromobutane

  • Copper(I) iodide

  • 3-Bromopentane

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation of the Organolithium Reagent (sec-Butyllithium):

    • In a flame-dried, three-necked flask under an inert atmosphere, place finely cut lithium metal (2.2 equivalents) suspended in anhydrous diethyl ether.

    • Add a solution of 2-bromobutane (1.0 equivalent) in anhydrous diethyl ether dropwise to the lithium suspension while stirring. The reaction is exothermic and may require cooling to maintain a gentle reflux.

    • After the addition is complete, continue stirring for 1 hour to ensure complete formation of sec-butyllithium (B1581126). The concentration of the organolithium reagent should be determined by titration.

  • Preparation of the Gilman Reagent (Lithium di(sec-butyl)cuprate):

    • In a separate flame-dried flask under an inert atmosphere, prepare a slurry of copper(I) iodide (0.5 equivalents) in anhydrous diethyl ether.

    • Cool this slurry to -78 °C using a dry ice/acetone bath.

    • Slowly add the previously prepared sec-butyllithium solution (1.0 equivalent) to the copper(I) iodide slurry with vigorous stirring. The mixture will change color, indicating the formation of the Gilman reagent.

    • Stir the mixture at -78 °C for 30 minutes.

  • Coupling Reaction:

    • To the freshly prepared Gilman reagent at -78 °C, slowly add a solution of 3-bromopentane (1.0 equivalent) in anhydrous diethyl ether.

    • Allow the reaction to warm slowly to room temperature and stir for 2 hours.

  • Workup and Purification:

    • Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

    • Separate the organic layer and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter the solution and remove the solvent by rotary evaporation.

    • Purify the crude product by fractional distillation to obtain this compound.

Corey_House_Workflow Corey-House Synthesis Workflow cluster_organolithium Organolithium Formation cluster_gilman Gilman Reagent Formation cluster_coupling Coupling Reaction cluster_workup Workup and Purification A React 2-Bromobutane with Li in Et₂O B Formation of sec-Butyllithium A->B C React sec-Butyllithium with CuI at -78 °C B->C Proceed to Gilman Reagent Formation D Formation of Lithium di(sec-butyl)cuprate C->D E Add 3-Bromopentane to Gilman Reagent D->E Proceed to Coupling F Warm to RT and stir E->F G Quench with aq. NH₄Cl F->G Proceed to Workup H Extract with Et₂O G->H I Dry and Concentrate H->I J Fractional Distillation I->J K K J->K This compound

Caption: Workflow for the Corey-House synthesis of this compound.

Wurtz Reaction Pathway

The Wurtz reaction involves the coupling of two alkyl halides in the presence of sodium metal. While historically significant, this method has several limitations for the synthesis of unsymmetrical alkanes like this compound.[4][5][6] When two different alkyl halides are used, a mixture of three different alkanes is typically formed (R-R, R'-R', and R-R'), which are often difficult to separate.[6] Therefore, the Wurtz reaction is generally not the preferred method for preparing unsymmetrical alkanes. However, for the sake of a comprehensive guide, a hypothetical protocol is provided.

Materials:

  • Sodium metal

  • Anhydrous diethyl ether

  • 2-Bromobutane

  • 3-Bromopentane

  • Ethanol (B145695)

  • Water

  • Anhydrous calcium chloride

Procedure:

  • Reaction Setup:

    • In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, place finely cut sodium metal (2.2 equivalents) suspended in anhydrous diethyl ether.

    • Prepare a mixture of 2-bromobutane (1.0 equivalent) and 3-bromopentane (1.0 equivalent) in anhydrous diethyl ether and place it in the dropping funnel.

  • Coupling Reaction:

    • Add a small amount of the alkyl halide mixture to the sodium suspension to initiate the reaction. Gentle warming may be necessary.

    • Once the reaction begins, add the remaining alkyl halide mixture dropwise at a rate that maintains a steady reflux.

    • After the addition is complete, reflux the reaction mixture for an additional hour.

  • Workup and Purification:

    • Cool the reaction mixture and cautiously add ethanol to destroy any unreacted sodium.

    • Slowly add water to the mixture.

    • Transfer the mixture to a separatory funnel, separate the ether layer, and wash it with water.

    • Dry the ether layer over anhydrous calcium chloride.

    • Filter the solution and remove the ether by distillation.

    • The resulting mixture of alkanes (butane, hexane, and this compound) would require careful fractional distillation for separation, which is often inefficient.

Wurtz_Products cluster_products Product Mixture Reactants 2-Bromobutane + 3-Bromopentane + Na Product1 Butane (R-R) Reactants->Product1 Self-coupling Product2 3,4-Dimethylhexane (R'-R') Reactants->Product2 Self-coupling Product3 This compound (R-R') Reactants->Product3 Cross-coupling

References

Methodological & Application

Application Notes and Protocols for the Determination of the Gas Chromatography Retention Index of 3-Ethyl-5-methylheptane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gas chromatography (GC) is a powerful analytical technique for separating and identifying volatile and semi-volatile compounds. The retention index (RI) is a standardized measure of a compound's retention time relative to a series of n-alkanes, providing a more reproducible and transferable value than the retention time alone.[1][2] This document provides detailed application notes and protocols for determining the Kovats retention index of 3-Ethyl-5-methylheptane.

The Kovats retention index (I) is a logarithmic scale that relates the retention time of a compound to that of adjacent n-alkanes.[3] For a temperature-programmed analysis, the linear retention index is calculated using the following formula:

I = 100 * [n + (t_R(unknown) - t_R(n)) / (t_R(N) - t_R(n))]

Where:

  • n is the carbon number of the n-alkane eluting before the compound of interest.

  • N is the carbon number of the n-alkane eluting after the compound of interest.

  • t_R(unknown) is the retention time of this compound.

  • t_R(n) is the retention time of the n-alkane with carbon number n.

  • t_R(N) is the retention time of the n-alkane with carbon number N.

Quantitative Data: Retention Indices of this compound

The following table summarizes the experimentally determined Kovats retention indices for this compound on various non-polar stationary phases.

Stationary PhaseRetention Index (I)Column TypeReference
Standard non-polar938, 949.3, 924, 949Not specified[4]
Semi-standard non-polar928, 924Not specified[4]
HP-Ultra-1938Capillary[5][6]
Petrocol DH-100949.3Capillary[6]
OV-101924Capillary[6]
Methyl Silicone949Capillary[6]

Note: Retention indices are dependent on the specific GC column, temperature program, and other experimental conditions.[1] Therefore, the values presented should be considered as reference points.

Experimental Protocol for Retention Index Determination

This protocol outlines the steps for determining the Kovats retention index of this compound.

1. Materials and Reagents:

  • This compound standard

  • n-alkane standard mixture (e.g., C8-C20 or a wider range as needed)

  • High-purity solvent (e.g., hexane (B92381) or pentane) for sample dilution

  • Carrier gas (e.g., Helium, Hydrogen, or Nitrogen) of high purity

2. Instrumentation:

  • Gas chromatograph (GC) equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)

  • Capillary GC column with a non-polar stationary phase (e.g., DB-1, HP-5ms, OV-101)

  • Autosampler or manual injection system

  • Data acquisition and processing software

3. Preparation of Standards:

  • This compound Stock Solution: Prepare a stock solution of this compound in the chosen solvent at a concentration of approximately 1000 µg/mL.

  • n-Alkane Standard Solution: Use a commercially available n-alkane standard mixture or prepare one by mixing individual n-alkanes in the chosen solvent. The concentration of each n-alkane should be comparable to the analyte concentration.

  • Working Standard: Prepare a working standard by mixing the this compound stock solution and the n-alkane standard solution. The final concentration should be suitable for GC analysis (typically in the range of 1-10 µg/mL).

4. Gas Chromatography Conditions (Example):

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, with a 5% phenyl methylpolysiloxane stationary phase.

  • Injector Temperature: 250°C

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: Increase to 250°C at a rate of 10°C/min.

    • Final hold: Hold at 250°C for 5 minutes.

  • Detector Temperature (FID): 280°C

5. Data Acquisition and Analysis:

  • Inject the working standard containing this compound and the n-alkane mixture into the GC system.

  • Acquire the chromatogram and identify the peaks corresponding to the n-alkanes and this compound based on their expected elution order and, if using MS, their mass spectra.

  • Record the retention times for this compound and the two n-alkanes that elute immediately before and after it.

  • Calculate the Kovats retention index using the formula provided in the introduction.

Workflow for Retention Index Determination

The following diagram illustrates the logical workflow for the experimental determination of the gas chromatography retention index.

GC_Retention_Index_Workflow A Prepare Standards (Analyte and n-Alkanes) C Inject Working Standard A->C B Set Up GC System (Column, Temperatures, Flow Rate) B->C D Acquire Chromatogram C->D E Identify Peaks (Analyte and Bracketing n-Alkanes) D->E F Record Retention Times E->F G Calculate Retention Index F->G H Report Results G->H

Caption: Workflow for the determination of the gas chromatography retention index.

This comprehensive guide provides the necessary data, protocols, and a visual workflow to aid researchers, scientists, and drug development professionals in accurately determining the gas chromatography retention index of this compound. Adherence to standardized procedures is crucial for obtaining reliable and comparable results.

References

Application Notes and Protocols: 3-Ethyl-5-methylheptane as a Nonpolar Solvent in Organic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 3-Ethyl-5-methylheptane as a nonpolar solvent for organic reactions. Due to its branched structure, this alkane offers unique physical properties that can be advantageous in specific synthetic applications. This document outlines its properties, potential applications, and generalized protocols for its use.

Introduction

This compound is a branched-chain alkane with the molecular formula C10H22.[1] As a nonpolar aprotic solvent, it is a potential alternative to more common linear alkanes like n-heptane and hexane. Its branched structure influences its physical properties, such as boiling point, viscosity, and density, which can, in turn, affect reaction kinetics, solubility of reagents, and product purification. While specific literature on its application in organic synthesis is limited, its properties suggest its utility in reactions requiring inert, nonpolar conditions.

Physical and Chemical Properties

The physical properties of this compound distinguish it from its linear isomers and other common nonpolar solvents. These properties are critical for its selection as a reaction medium.

PropertyValueUnitSource
Molecular Formula C10H22[1]
Molecular Weight 142.28 g/mol [1]
CAS Number 52896-90-9[1][2]
Boiling Point 161°C
Density 0.749g/cm³ at 20°C[3]
Viscosity Data not readily availablecP
Flash Point ~45°C
Solubility in Water Virtually insoluble[4][5]
Solubility in Organic Solvents Soluble in most nonpolar organic solvents[4][5]

Potential Applications in Organic Synthesis

Based on its nonpolar nature and physical properties, this compound can be considered for various organic reactions that are typically conducted in nonpolar solvents. The choice of a branched alkane over a linear one may offer advantages in terms of solubility of bulky nonpolar substrates and in controlling reaction temperature due to its specific boiling point.

Reactions Involving Organometallic Reagents

Grignard Reactions: Grignard reagents are highly reactive organometallic compounds that are typically prepared and used in ethereal solvents. However, for certain applications, a non-coordinating, nonpolar solvent may be desired for the reaction step. The solubility of Grignard reagents in hydrocarbons is generally low, but the branched structure of this compound might offer slightly improved solubility for bulky Grignard reagents compared to linear alkanes.

Suzuki Coupling: This palladium-catalyzed cross-coupling reaction is versatile for forming carbon-carbon bonds. While often performed in polar aprotic solvents or with aqueous bases, nonpolar solvent systems can be employed, particularly for substrates with high solubility in hydrocarbons. The inert nature of this compound makes it a suitable medium for such reactions, preventing unwanted side reactions.

Reactions Requiring Anhydrous, Nonpolar Conditions

Wittig Reaction: The Wittig reaction, used to synthesize alkenes from aldehydes or ketones, is often carried out in nonpolar or polar aprotic solvents. For non-stabilized ylides, a nonpolar solvent like this compound can be advantageous. Its higher boiling point compared to solvents like diethyl ether allows for a broader range of reaction temperatures.

Other Potential Applications
  • Free Radical Reactions: As an inert alkane, it can serve as a solvent for free-radical halogenations or polymerizations where the solvent is not intended to participate in the reaction.

  • Extraction and Crystallization: Its properties as a nonpolar solvent make it suitable for the extraction of nonpolar compounds from aqueous or polar media and as a solvent for the crystallization of nonpolar products.

Experimental Protocols (Generalized)

The following are generalized protocols where this compound could be used as a solvent. Researchers should optimize reaction conditions based on their specific substrates and desired outcomes.

Generalized Protocol for a Suzuki Coupling Reaction

This protocol describes a typical Suzuki coupling where a nonpolar solvent can be employed.

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Start reagents Combine Aryl Halide, Boronic Acid, Palladium Catalyst, and Ligand in a flask start->reagents 1. solvent Add this compound and a suitable base reagents->solvent 2. heat Heat the mixture (e.g., 80-120 °C) under inert atmosphere (N2 or Ar) solvent->heat 3. monitor Monitor reaction progress by TLC or GC/MS heat->monitor 4. cool Cool to room temperature monitor->cool 5. filter Filter to remove solids cool->filter 6. extract Aqueous work-up and extraction with an organic solvent filter->extract 7. dry Dry organic layer and concentrate extract->dry 8. purify Purify by column chromatography dry->purify 9. end End purify->end 10. Wittig_Reaction_Workflow cluster_ylide_prep Ylide Formation cluster_reaction Reaction with Carbonyl cluster_workup Work-up and Purification start Start phosphonium (B103445) Suspend phosphonium salt in this compound under inert atmosphere start->phosphonium 1. base Add a strong base (e.g., n-BuLi or NaH) at low temperature phosphonium->base 2. ylide Stir to form the ylide base->ylide 3. carbonyl Add aldehyde or ketone dropwise at low temperature ylide->carbonyl 4. warm Allow to warm to room temperature and stir carbonyl->warm 5. quench Quench the reaction (e.g., with water or saturated NH4Cl) warm->quench 6. extract Extract with an organic solvent quench->extract 7. dry Dry organic layer and concentrate extract->dry 8. purify Purify by column chromatography or distillation dry->purify 9. end End purify->end 10. Solvent_Effects cluster_properties Solvent Properties of this compound cluster_outcomes Impact on Reaction Outcome Polarity Nonpolar Nature Solubility Solubility of Reagents and Substrates Polarity->Solubility Influences Kinetics Reaction Kinetics (Rate) Polarity->Kinetics Affects Transition State Stabilization Workup Ease of Product Isolation and Purification Polarity->Workup Affects Extraction Efficiency BoilingPoint High Boiling Point (161 °C) BoilingPoint->Kinetics Determines Temperature Range Structure Branched Structure Structure->Solubility Affects Selectivity Stereo- and Regioselectivity Structure->Selectivity May influence solvent cage effects Inertness Chemical Inertness Inertness->Workup Simplifies

References

Application Note: 3-Ethyl-5-methylheptane as a Reference Standard for GC-MS Analysis of Volatile Hydrocarbons

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details the use of 3-Ethyl-5-methylheptane as a reference standard in Gas Chromatography-Mass Spectrometry (GC-MS) for the qualitative and quantitative analysis of volatile and semi-volatile hydrocarbons. Its stable, branched structure and distinct mass spectrum make it an excellent internal standard for complex matrices such as environmental samples and industrial solvents. This document provides a comprehensive protocol for its application, including instrument parameters, sample preparation, and data analysis.

Introduction

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating and identifying individual components within a mixture.[1] For accurate and reproducible quantitative analysis, the use of an internal standard is crucial to correct for variations in sample injection volume, instrument response, and sample preparation.[2][3] An ideal internal standard should be a compound that is chemically similar to the analytes of interest but not naturally present in the samples.[2]

This compound (C10H22, Molecular Weight: 142.28 g/mol ) is a branched alkane that serves as an effective reference standard for the analysis of various hydrocarbons.[4][5] Its key advantages include:

  • Chemical Inertness: As a saturated hydrocarbon, it is chemically stable and less likely to react with other components in the sample matrix.

  • Elution in a Relevant Range: It elutes within the typical range of many volatile organic compounds (VOCs) and semi-volatile organic compounds (SVOCs).

  • Distinct Mass Spectrum: It produces a characteristic fragmentation pattern under electron ionization, allowing for clear identification and quantification.[4]

  • Commercial Availability: High-purity standards are readily available.

This application note provides a detailed protocol for utilizing this compound as an internal standard for the GC-MS analysis of a representative hydrocarbon mixture.

Experimental Protocols

Materials and Reagents
  • Reference Standard: this compound (CAS: 52896-90-9), >99% purity

  • Solvent: Hexane (B92381) or Dichloromethane (GC grade)

  • Analyte Mixture: A certified reference material (CRM) or a custom-prepared mixture of target hydrocarbons (e.g., toluene, ethylbenzene, xylenes, and other alkanes) in hexane.

  • Sample Vials: 2 mL amber glass vials with PTFE-lined septa.

Instrumentation

A standard Gas Chromatograph coupled with a Mass Spectrometer is required. The following parameters are recommended as a starting point and may need to be optimized for specific instruments and applications.

Table 1: GC-MS Instrument Parameters

ParameterValue
GC System Agilent 7890B or equivalent
Mass Spectrometer Agilent 5977A or equivalent
Column HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.
Injector Split/Splitless, 250°C
Injection Mode Split (50:1) or Splitless, depending on analyte concentration
Injection Volume 1 µL
Carrier Gas Helium, constant flow at 1.0 mL/min
Oven Program Initial: 40°C, hold for 2 minRamp: 10°C/min to 280°CHold: 5 min at 280°C
MS Source Temp. 230°C
MS Quad Temp. 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 35-400
Acquisition Mode Full Scan and/or Selected Ion Monitoring (SIM)
Procedure
  • Preparation of Stock Solutions:

    • Internal Standard (IS) Stock: Accurately weigh and dissolve this compound in hexane to prepare a stock solution of 1000 µg/mL.

    • Analyte Stock: Prepare a stock solution of the target hydrocarbon mixture at a concentration of 1000 µg/mL in hexane.

  • Preparation of Calibration Standards:

    • Prepare a series of calibration standards by making serial dilutions of the analyte stock solution.

    • Spike each calibration standard with the this compound internal standard stock solution to a final concentration of 50 µg/mL. For example, to a 1 mL final volume, add the appropriate amount of analyte dilution and 50 µL of the 1000 µg/mL IS stock.

  • Sample Preparation:

    • For liquid samples, spike a known volume or weight of the sample with the internal standard stock solution to achieve a final IS concentration of 50 µg/mL.

    • For solid samples, perform a suitable extraction (e.g., sonication or Soxhlet) with hexane or another appropriate solvent. Spike the resulting extract with the internal standard before analysis.

  • GC-MS Analysis:

    • Inject the prepared calibration standards and samples into the GC-MS system.

    • Acquire the data in both full scan and, if necessary for higher sensitivity, SIM mode. For SIM mode, select characteristic ions for this compound and the target analytes.

Data Presentation and Analysis

Qualitative Identification

The identity of this compound in the chromatogram is confirmed by its retention time and by comparing its acquired mass spectrum with a reference library, such as the NIST database.[4]

Quantitative Analysis

Quantification is performed by calculating the relative response factor (RRF) for each analyte relative to the internal standard.

  • Generate a Calibration Curve: For each calibration standard, calculate the ratio of the peak area of the analyte to the peak area of the internal standard. Plot this ratio against the concentration of the analyte.

  • Determine Analyte Concentration: For the unknown samples, calculate the ratio of the analyte peak area to the internal standard peak area. Use the calibration curve to determine the concentration of the analyte in the sample.

Table 2: Quantitative Data for this compound

ParameterValueReference
CAS Number 52896-90-9[4][5]
Molecular Formula C10H22[4][5]
Molecular Weight 142.28 g/mol [4][5]
Kovats Retention Index (non-polar column) ~938 - 949
Characteristic Mass Ions (m/z) 43, 57 (base peak), 71, 85, 113, 142 (M+)[4]

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for using this compound as an internal standard in a typical GC-MS analysis.

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing stock_is Internal Standard Stock (this compound) cal_standards Calibration Standards stock_is->cal_standards Spike sample Unknown Sample stock_is->sample Spike stock_analyte Analyte Stock stock_analyte->cal_standards Dilute gcms GC-MS Analysis cal_standards->gcms sample->gcms data_acq Data Acquisition (Full Scan / SIM) gcms->data_acq peak_integration Peak Integration data_acq->peak_integration qual_id Qualitative ID (Retention Time & Mass Spectrum) peak_integration->qual_id quant_cal Quantitative Calibration (Relative Response Factor) peak_integration->quant_cal final_report Final Report (Analyte Concentrations) qual_id->final_report quant_cal->final_report

Caption: Workflow for GC-MS analysis using an internal standard.

Conclusion

This compound is a reliable and effective internal standard for the GC-MS analysis of volatile and semi-volatile hydrocarbons. Its chemical stability and distinct chromatographic and mass spectrometric properties allow for accurate and precise quantification of target analytes in various complex matrices. The protocol outlined in this application note provides a solid foundation for developing robust analytical methods in environmental monitoring, industrial quality control, and research settings.

References

Application Notes and Protocols for the Analytical Separation of Alkane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical separation of alkane isomers, a critical process in the petrochemical industry for gasoline quality improvement and in pharmaceutical development for impurity profiling and resolution of chiral intermediates. Due to their similar physicochemical properties, the separation of alkane isomers presents a significant analytical challenge.[1] This guide covers the principles and practical application of key analytical techniques used to achieve these separations.

Gas Chromatography (GC)

Gas chromatography is a powerful and widely used technique for the separation of volatile and thermally stable compounds, making it highly suitable for the analysis of alkane isomers.[2] The separation is based on the differential partitioning of the analytes between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.[3]

Application Notes

The choice of stationary phase is paramount for the successful separation of alkane isomers. Non-polar stationary phases, such as those based on polysiloxanes (e.g., 5% phenyl polysiloxane), are commonly used.[4] For more challenging separations, liquid crystalline stationary phases can offer enhanced selectivity for positional and geometric isomers.[2] The efficiency of the separation is also heavily influenced by column length, internal diameter, and film thickness, with longer and narrower columns generally providing higher resolution.[2] Temperature programming is a crucial parameter; a slow ramp rate can significantly improve the resolution of closely eluting isomers.[4]

Quantitative Data Summary

The following table summarizes typical gas chromatography conditions and performance for the separation of C5-C8 alkane isomers.

Parameter Value Reference
Column
Stationary Phase5% Phenyl Polysiloxane[4]
Length30 - 60 m[4]
Internal Diameter0.25 mm[4]
Film Thickness0.25 µm[4]
Temperatures
Inlet Temperature250 - 300 °C[4]
Initial Oven Temp.50 - 80 °C (hold for 1-2 min)[4]
Oven Temp. Ramp2 - 10 °C/min[4]
Final Oven Temp.280 - 320 °C (hold for 10-20 min)[4]
Carrier Gas
Gas TypeHelium or Hydrogen[4]
Flow Rate1 - 2 mL/min (constant flow mode)[4]
Injection
ModeSplit (e.g., 50:1) or Splitless[4]
Injection Volume1 µL[4]
Experimental Protocol: GC-FID Analysis of Hexane (B92381) Isomers

This protocol outlines a general procedure for the separation and quantification of a mixture of hexane isomers using Gas Chromatography with Flame Ionization Detection (GC-FID).

1. Sample Preparation: 1.1. Prepare a stock solution of a hexane isomer mixture (e.g., n-hexane, 2-methylpentane, 3-methylpentane, 2,2-dimethylbutane, and 2,3-dimethylbutane) at a concentration of 1000 µg/mL in a suitable solvent like pentane. 1.2. Prepare a series of calibration standards by serially diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

2. GC System Configuration: 2.1. Column: Install a 5% phenyl polysiloxane capillary column (e.g., 50 m x 0.25 mm ID, 0.25 µm film thickness). 2.2. Carrier Gas: Use helium as the carrier gas at a constant flow rate of 1.5 mL/min. 2.3. Inlet: Set the injector temperature to 250°C. Use a split injection with a split ratio of 50:1. 2.4. Oven Program: Set the initial oven temperature to 60°C and hold for 2 minutes. Ramp the temperature to 150°C at a rate of 5°C/min and hold for 5 minutes. 2.5. Detector: Set the FID temperature to 300°C.

3. Analysis: 3.1. Inject 1 µL of each calibration standard and the sample into the GC system. 3.2. Record the chromatograms and the retention times for each isomer. 3.3. Construct a calibration curve for each isomer by plotting the peak area against the concentration. 3.4. Determine the concentration of each isomer in the sample by interpolating its peak area on the calibration curve.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_processing Data Processing Sample Alkane Isomer Mixture Dilution Dilution with Solvent Sample->Dilution Standards Calibration Standards Dilution->Standards Injection Injection into GC Standards->Injection Separation Separation in Capillary Column Injection->Separation Detection Detection by FID Separation->Detection Data Data Acquisition Detection->Data Chromatogram Chromatogram Generation Data->Chromatogram Integration Peak Integration Chromatogram->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Quantification of Isomers Calibration->Quantification SFC_Workflow cluster_prep Sample Preparation cluster_analysis SFC Analysis cluster_processing Data Processing Sample Chiral Alkane Derivative Dissolution Dissolution in Solvent Sample->Dissolution Filtration Filtration Dissolution->Filtration Injection Injection into SFC Filtration->Injection Separation Separation on Chiral Column Injection->Separation Detection UV Detection Separation->Detection Data Data Acquisition Detection->Data Chromatogram Chromatogram Generation Data->Chromatogram Analysis Resolution and Selectivity Calculation Chromatogram->Analysis Membrane_Separation_Workflow cluster_setup System Setup cluster_separation Separation Process cluster_analysis Compositional Analysis cluster_evaluation Performance Evaluation Feed Alkane Isomer Feed Gas Membrane Membrane Module Feed->Membrane Permeate Permeate Stream Membrane->Permeate Retentate Retentate Stream Membrane->Retentate Sweep Sweep Gas Sweep->Membrane GC_Permeate GC Analysis of Permeate Permeate->GC_Permeate GC_Retentate GC Analysis of Retentate Retentate->GC_Retentate Permeance Permeance Calculation GC_Permeate->Permeance GC_Retentate->Permeance Selectivity Selectivity Calculation Permeance->Selectivity

References

Application of 3-Ethyl-5-methylheptane in Fuel Technology Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: AN-FT-C10H22-001

Introduction

3-Ethyl-5-methylheptane (C10H22) is a branched-chain alkane that serves as a representative compound for the class of C10 isomers found in gasoline and jet fuels. While specific research on this particular isomer is limited, its structural characteristics—a high degree of branching—suggest properties that are of significant interest in fuel technology. Branched alkanes are known to be crucial components for enhancing the anti-knock quality of gasoline, which is quantified by the octane (B31449) number. In the context of jet fuel, they are important constituents of synthetic and alternative fuels, influencing combustion and emission characteristics. This document outlines the potential applications and research protocols for investigating this compound as a fuel component or additive.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1. These properties are fundamental for computational fluid dynamics (CFD) modeling of fuel injection and combustion, as well as for the design of experimental studies.

PropertyValue
Chemical Formula C10H22
Molecular Weight 142.28 g/mol
CAS Number 52896-90-9
Boiling Point 161 °C
Research Octane Number (RON) Estimated to be in the range of 90-100, typical for branched C10 alkanes. Specific data not available.
Motor Octane Number (MON) Estimated to be in the range of 85-95, typical for branched C10 alkanes. Specific data not available.

Experimental Protocols

The following protocols describe standard methodologies for the evaluation of this compound as a fuel component.

1. Protocol for Determination of Octane Number

The octane number is a critical measure of a gasoline's resistance to autoignition (knocking). The Research Octane Number (RON) and Motor Octane Number (MON) are determined using standardized cooperative fuel research (CFR) engines.

  • Objective: To determine the RON and MON of this compound or its blends with a base fuel.

  • Apparatus: A standardized CFR engine conforming to ASTM D2699 (for RON) and ASTM D2700 (for MON) specifications.

  • Procedure:

    • Prepare a blend of this compound with a certified reference fuel (e.g., a mixture of iso-octane and n-heptane) or a base gasoline at a specified volume percentage.

    • Calibrate the CFR engine using primary reference fuels (PRF) of known octane numbers to establish a standard knock intensity.

    • Operate the CFR engine on the test fuel sample under the specified conditions for either RON (600 rpm engine speed, standard intake air temperature) or MON (900 rpm engine speed, higher intake air and mixture temperatures).

    • Adjust the compression ratio of the engine until the knock intensity of the test fuel matches the standard knock intensity established with the PRFs.

    • The octane number of the test fuel is determined by comparing its performance to that of the PRF blends.

2. Protocol for Combustion Analysis in a Jet-Stirred Reactor

A jet-stirred reactor (JSR) is an ideal tool for studying the oxidation and pyrolysis of fuels at a fundamental level, providing insights into reaction kinetics and the formation of intermediate species.

  • Objective: To investigate the combustion chemistry of this compound and develop a detailed kinetic model.

  • Apparatus: A high-pressure, high-temperature jet-stirred reactor coupled with a gas chromatograph-mass spectrometer (GC-MS) for species analysis.

  • Procedure:

    • Introduce a highly diluted mixture of this compound, an oxidizer (e.g., air or oxygen), and an inert gas (e.g., nitrogen or argon) into the JSR.

    • Maintain a constant temperature and pressure within the reactor.

    • Allow the reaction to reach a steady state.

    • Extract a sample of the reacting mixture from the reactor.

    • Analyze the sample using GC-MS to identify and quantify the concentrations of reactants, intermediate species, and final products.

    • Repeat the experiment over a range of temperatures, pressures, and equivalence ratios.

    • The experimental data are used to validate and refine a chemical kinetic model for the combustion of this compound.

Visualizations

Experimental Workflow for Fuel Characterization

The following diagram illustrates a typical workflow for the comprehensive evaluation of a new fuel component like this compound.

Caption: A generalized experimental workflow for the characterization of a novel fuel component.

Simplified Alkane Combustion Pathway

This diagram provides a high-level overview of the key reaction stages during the combustion of an alkane such as this compound.

Alkane_Combustion_Pathway cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Fuel This compound (C10H22) Radicals Alkyl Radicals (C10H21) Fuel->Radicals + O2, OH, H Intermediates Smaller Alkenes, Aldehydes, CO Radicals->Intermediates Oxidation & Decomposition Products CO2 + H2O Intermediates->Products Further Oxidation

Caption: A simplified reaction pathway for the high-temperature combustion of an alkane.

Application Notes and Protocols for Studying Hydrocarbon Combustion

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for fundamental experiments in hydrocarbon combustion research. The following sections describe the methodologies for measuring key combustion parameters, including ignition delay time, laminar flame speed, and species concentration profiles, as well as for analyzing soot formation.

Ignition Delay Time Measurement in a Shock Tube

Ignition delay time (IDT) is a critical parameter for characterizing the reactivity of a fuel-oxidizer mixture. It is defined as the time between the initial compression and the onset of significant heat release. Shock tubes are ideal instruments for inducing high-temperature and high-pressure conditions to accurately measure IDTs.

Experimental Workflow: Ignition Delay Time Measurement

G cluster_prep Mixture Preparation cluster_exp Shock Tube Experiment cluster_analysis Data Analysis prep_fuel Fuel & Oxidizer Mixture Preparation load_driven Load Driven Section with Test Gas prep_fuel->load_driven prep_driver Driver Gas (e.g., Helium) Preparation load_driver Pressurize Driver Section prep_driver->load_driver rupture Diaphragm Rupture & Shock Wave Formation load_driven->rupture load_driver->rupture measurement Pressure & Emission Measurement at Endwall rupture->measurement acquire Acquire Pressure & Chemiluminescence Traces measurement->acquire determine_t0 Determine Shock Arrival Time (t0) from Pressure Rise acquire->determine_t0 determine_tig Determine Ignition Time (tig) from OH* or CH* Emission Peak acquire->determine_tig calculate_idt Calculate IDT = tig - t0 determine_t0->calculate_idt determine_tig->calculate_idt

Caption: Workflow for ignition delay time measurement using a shock tube.

Protocol: Ignition Delay Time Measurement using a Shock Tube

1. Mixture Preparation:

  • Prepare the desired fuel/oxidizer/diluent gas mixture in a separate mixing vessel. The composition should be determined by partial pressures, and the mixture should be allowed to homogenize for a sufficient time (typically several hours).

  • Select a suitable driver gas, typically a low molecular weight gas like helium, to achieve the desired shock speed.

2. Shock Tube Preparation:

  • Ensure the shock tube is clean and leak-free.

  • Install a diaphragm of appropriate material and thickness to withstand the initial pressure difference and rupture at the desired driver pressure. Common diaphragm materials include aluminum and Mylar.[1]

3. Experimental Run:

  • Evacuate the driven section of the shock tube to a high vacuum.

  • Introduce the prepared test gas mixture into the driven section to a specific initial pressure (P1).

  • Pressurize the driver section with the driver gas until the diaphragm ruptures.[2] This creates a shock wave that propagates through the test gas in the driven section.[2]

4. Data Acquisition:

  • The shock wave reflects off the endwall of the driven section, further compressing and heating the test gas to the desired experimental conditions (T5, P5).

  • Use pressure transducers and optical detectors located near the endwall to record the pressure history and chemiluminescence signals (typically from OH* at ~308 nm or CH* at ~431 nm) as a function of time.[3]

5. Data Analysis:

  • The time of shock reflection at the endwall (t=0) is determined from the sharp rise in the pressure signal.

  • The ignition delay time is defined as the time interval between the shock arrival and the onset of ignition. The onset of ignition is typically identified by the maximum rate of pressure rise or the peak of the OH* or CH* chemiluminescence signal.[3]

Quantitative Data: Ignition Delay Times of n-Heptane/Air Mixtures

The following table summarizes experimental ignition delay time data for stoichiometric n-heptane/air mixtures at various pressures and temperatures.

Temperature (K)Pressure (atm)Equivalence Ratio (Φ)Ignition Delay Time (µs)
85045-601.0~1000
90045-601.0~500
100045-601.0~200
110045-601.0~100
120045-601.0~50
95015-251.0~1000
100015-251.0~600
110015-251.0~300
120015-251.0~150
128015-251.0~100
950101.0~1500
1000101.0~800
1100101.0~400
1200101.0~200
900100.5~1200
1000100.5~600
1100100.5~300
1200100.5~150
900101.5~1000
1000101.5~500
1100101.5~250
1200101.5~120

Note: Data is compiled and interpolated from multiple sources for illustrative purposes.[4][5]

Laminar Flame Speed Measurement in a Constant Volume Chamber

Laminar flame speed is a fundamental property of a combustible mixture that characterizes its reactivity, diffusivity, and exothermicity. The constant volume propagating spherical flame method is a common technique to measure laminar flame speed at various pressures and temperatures.[3]

Experimental Workflow: Laminar Flame Speed Measurement

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_mixture Prepare Fuel/Air Mixture prep_chamber Evacuate & Fill Constant Volume Chamber prep_mixture->prep_chamber ignition Central Ignition prep_chamber->ignition record_flame Record Flame Propagation (High-Speed Imaging) ignition->record_flame record_pressure Record Pressure Rise ignition->record_pressure extract_radius Extract Flame Radius vs. Time record_flame->extract_radius calculate_Sb Calculate Stretched Flame Speed (Sb) record_pressure->calculate_Sb extract_radius->calculate_Sb extrapolate Extrapolate to Zero Stretch to Obtain Laminar Flame Speed (SL) calculate_Sb->extrapolate

Caption: Workflow for laminar flame speed measurement in a constant volume chamber.

Protocol: Laminar Flame Speed Measurement

1. Mixture Preparation and Chamber Setup:

  • Prepare a homogeneous fuel-air mixture of the desired equivalence ratio.

  • Evacuate a spherical or cylindrical constant volume combustion chamber.[6]

  • Introduce the premixed gas into the chamber to the desired initial pressure and temperature.

2. Ignition and Data Acquisition:

  • Ignite the mixture at the center of the chamber using a pair of electrodes with a high-voltage spark.

  • Record the outwardly propagating spherical flame using a high-speed camera through optical windows.[6]

  • Simultaneously, record the pressure rise inside the chamber using a pressure transducer.

3. Data Analysis:

  • From the high-speed images, determine the flame radius as a function of time.

  • Calculate the stretched flame speed (Sb) from the rate of change of the flame radius.

  • The stretch rate is influenced by the flame curvature and the expansion of the hot gases.

  • The laminar flame speed (SL) is determined by extrapolating the stretched flame speed to zero stretch. This is typically done using a linear relationship between the stretched flame speed and the stretch rate for different flame radii.

Quantitative Data: Laminar Flame Speed of Methane/Air Mixtures

The following table presents experimental data for the laminar flame speed of methane-air mixtures at atmospheric pressure and an initial temperature of 298 K.

Equivalence Ratio (Φ)Laminar Flame Speed (cm/s)
0.723
0.830
0.936
1.038
1.139
1.237
1.333
1.428

Note: Data is compiled from multiple sources for illustrative purposes.[7][8][9][10]

Species Concentration Measurement in a Flow Reactor

Flow reactors are used to study the chemical kinetics of combustion at relatively constant temperature and pressure over longer time scales compared to shock tubes. They are particularly useful for studying the formation of intermediate species during pyrolysis and oxidation.

Experimental Workflow: Species Measurement in a Flow Reactor

G cluster_prep Setup cluster_exp Experiment cluster_analysis Analysis prep_gases Prepare Reactant & Diluent Gases inject_gases Introduce Gases into Reactor prep_gases->inject_gases heat_reactor Heat Flow Reactor to Desired Temperature heat_reactor->inject_gases sample_gases Sample Gases at Different Residence Times inject_gases->sample_gases quench Quench Reactions sample_gases->quench gc_ms Analyze Samples (GC-MS, FTIR) quench->gc_ms quantify Identify & Quantify Species Concentrations gc_ms->quantify plot_profiles Plot Concentration vs. Residence Time quantify->plot_profiles

Caption: Workflow for species concentration measurement in a flow reactor.

Protocol: Species Concentration Measurement

1. Reactor Setup:

  • Use a laminar flow reactor, often a heated quartz tube, to provide a controlled temperature environment.

  • Heat the reactor to the desired pyrolysis or oxidation temperature.

2. Gas Introduction and Sampling:

  • Introduce a premixed fuel and diluent (e.g., nitrogen or argon) into the heated reactor at a controlled flow rate.[11][12]

  • For oxidation studies, a controlled amount of an oxidizer is also introduced.

  • Use a movable, water-cooled sampling probe to extract gas samples at different axial positions within the reactor, corresponding to different residence times.[11][12]

  • The reactions are quenched rapidly as the sample is drawn into the probe.

3. Species Analysis:

  • Analyze the collected gas samples using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Fourier-Transform Infrared Spectroscopy (FTIR) to identify and quantify the concentrations of various stable and intermediate species.[11][12][13]

4. Data Presentation:

  • Plot the concentration of each species as a function of residence time or distance along the reactor to obtain species concentration profiles.

Quantitative Data: Ethane (B1197151) Pyrolysis in a Flow Reactor

The following table shows the concentration of major species detected during the pyrolysis of ethane at 1018 °C.

Residence Time (s)Ethane (ppm)Ethylene (ppm)Methane (ppm)Acetylene (ppm)
0.588500140020050
0.8775002200400100
1.1663003000600150
1.4550003500800200
1.74380038001000250

Note: Data is illustrative and based on trends observed in experimental studies.[11][14]

Soot Formation Analysis using Laser-Induced Incandescence (LII)

Soot is a major byproduct of incomplete hydrocarbon combustion with significant environmental and health impacts. Laser-Induced Incandescence (LII) is a powerful non-intrusive optical diagnostic technique for measuring soot volume fraction and primary particle size.[15][16][17]

Logical Relationship: LII Measurement Principle

G cluster_process LII Process cluster_analysis Data Analysis laser_pulse Pulsed Laser (e.g., Nd:YAG) soot_heating Soot Particle Absorption & Heating laser_pulse->soot_heating incandescence Incandescent Emission soot_heating->incandescence detection Signal Detection (PMT/ICCD) incandescence->detection signal_intensity Measure Peak Signal Intensity detection->signal_intensity signal_decay Analyze Signal Decay Rate detection->signal_decay soot_volume Relate Intensity to Soot Volume Fraction signal_intensity->soot_volume particle_size Relate Decay Rate to Primary Particle Size signal_decay->particle_size

Caption: Principle of soot measurement using Laser-Induced Incandescence.

Protocol: Soot Volume Fraction Measurement with LII

1. Experimental Setup:

  • Generate a stable flame (e.g., a co-flow diffusion flame or a premixed flame) using a burner.

  • Direct a high-energy pulsed laser beam (e.g., from a Nd:YAG laser) through the region of the flame to be investigated.[16]

  • Use optics to form the laser beam into a sheet for 2D measurements or a focused point for point measurements.

2. LII Signal Acquisition:

  • The soot particles in the path of the laser absorb the laser energy and are heated to their vaporization temperature (around 4000-4500 K).[16]

  • The incandescent light emitted from the hot soot particles is collected at a right angle to the laser beam.

  • An intensified CCD (ICCD) camera or a photomultiplier tube (PMT) is used to capture the LII signal.[15] Wavelength-specific filters are used to reject flame luminosity and scattered laser light.

3. Data Analysis for Soot Volume Fraction:

  • The peak LII signal intensity is proportional to the soot volume fraction.

  • Calibration is required to convert the LII signal intensity to an absolute soot volume fraction. This is often done by comparing the LII signal to a known soot concentration measured by a different technique, such as light extinction, in a well-characterized flame.[18]

4. Data Analysis for Primary Particle Size:

  • The decay rate of the LII signal after the laser pulse is related to the cooling rate of the soot particles.

  • The cooling rate is dependent on the primary particle size. By modeling the heat transfer processes (conduction, vaporization), the primary particle size can be inferred from the LII signal decay.[15]

Quantitative Data: Soot Volume Fraction in an Ethylene Diffusion Flame

The following table provides representative soot volume fraction data along the centerline of a laminar ethylene-air diffusion flame at atmospheric pressure.

Height Above Burner (mm)Soot Volume Fraction (ppm)
101.5
204.0
307.5
408.0
506.5
604.0
701.5

Note: Data is compiled from multiple sources for illustrative purposes.[19][20][21][22][23]

References

Application Notes and Protocols for 3-Ethyl-5-methylheptane in Complex Hydrocarbon Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethyl-5-methylheptane is a branched-chain alkane with the molecular formula C10H22. As a volatile organic compound (VOC), it is a component of various complex hydrocarbon mixtures, including gasoline.[1][2] While not a primary focus in drug development, its presence in fuels and solvents necessitates an understanding of its analytical determination, potential toxicological effects, and metabolic fate, particularly for researchers in environmental health and toxicology. This document provides detailed application notes and protocols for the analysis and study of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueReference
Molecular Formula C10H22[3]
Molecular Weight 142.28 g/mol [3]
CAS Number 52896-90-9[4]
Boiling Point 163-165 °C[5]
Classification Solvent, Aliphatic Saturated Hydrocarbon ([3]

Application I: Analysis of this compound in Hydrocarbon Mixtures

The accurate identification and quantification of this compound in complex matrices like gasoline are crucial for quality control and environmental monitoring. Gas chromatography is the primary analytical technique for this purpose.

Experimental Protocol: Quantification by Gas Chromatography-Flame Ionization Detection (GC-FID)

This protocol outlines a general procedure for the quantification of this compound in a gasoline sample.

1. Objective: To determine the concentration of this compound in a gasoline sample using GC-FID with an internal standard.

2. Materials and Reagents:

  • Gasoline sample

  • This compound standard (≥98% purity)

  • n-Decane (internal standard, ≥99% purity)

  • Pentane (B18724) or Hexane (solvent, HPLC grade)

  • Volumetric flasks (Class A)

  • Microsyringes

3. Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID)

  • Capillary column: DB-1, HP-5, or similar non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)

4. Standard Preparation:

  • Internal Standard Stock Solution (IS): Prepare a 1000 ppm solution of n-decane in pentane.

  • Calibration Standards: Prepare a series of calibration standards containing known concentrations of this compound (e.g., 10, 50, 100, 200, 500 ppm) and a constant concentration of the internal standard (e.g., 100 ppm n-decane) in pentane.

5. Sample Preparation:

  • Accurately weigh a known amount of the gasoline sample.

  • Dilute the sample with pentane to bring the expected concentration of this compound within the calibration range.

  • Add the internal standard to the diluted sample to achieve the same concentration as in the calibration standards.

6. GC-FID Conditions:

ParameterCondition
Injector Temperature 250 °C
Injection Mode Split (e.g., 50:1)
Injection Volume 1 µL
Carrier Gas Helium or Hydrogen
Oven Program Initial: 40 °C (hold 5 min), Ramp: 10 °C/min to 250 °C (hold 5 min)
Detector Temperature 280 °C

7. Data Analysis:

  • Identify the peaks for this compound and n-decane based on their retention times, confirmed by running individual standards.

  • Calculate the response factor (RF) for this compound relative to the internal standard using the calibration standards.

  • Quantify the amount of this compound in the gasoline sample using the calculated response factor and the peak areas from the sample chromatogram.

8. Expected Results: The concentration of this compound in the gasoline sample will be determined in ppm or weight percent. The NIST Chemistry WebBook provides Kovats retention index data for this compound on non-polar columns, which can aid in peak identification.[6]

Application II: Toxicological Assessment of Short-Chain Branched Alkanes

While specific toxicological data for this compound is limited, it is classified as a potential neurotoxin.[7] The toxicological assessment of similar short-chain branched alkanes and VOCs provides insights into its potential health effects. Inhalation is a primary route of exposure.[8][9]

Logical Framework for Toxicological Evaluation

The following diagram illustrates a logical workflow for evaluating the potential toxicity of a volatile hydrocarbon like this compound.

cluster_0 Toxicity Evaluation Workflow A Compound Identification (this compound) B Exposure Assessment (Inhalation, Dermal) A->B C In Vitro Toxicity Screening (e.g., Cell Viability Assays) B->C D In Vivo Animal Studies (e.g., Rodent Inhalation) B->D C->D E Neurotoxicity Assessment (Behavioral, Histopathological) D->E F Metabolism & Toxicokinetic Studies D->F G Human Health Risk Assessment E->G F->G

Caption: A logical workflow for the toxicological evaluation of a volatile hydrocarbon.

Application III: Investigating the Metabolism of Branched-Chain Alkanes

The biotransformation of alkanes is a critical area of study in toxicology and drug metabolism. While the specific metabolic pathway of this compound has not been detailed, it is likely metabolized by cytochrome P450 (CYP) enzymes, similar to other alkanes.[10][11]

Postulated Metabolic Pathway

The initial step in the metabolism of alkanes is typically hydroxylation, catalyzed by CYP monooxygenases, to form alcohols.[12][13] These alcohols can be further oxidized to aldehydes, ketones, and carboxylic acids, which are then excreted. The metabolism of n-octane has been shown to produce various alcohols and keto acids.[14] Based on this, a postulated initial metabolic pathway for this compound is proposed.

cluster_1 Postulated Initial Metabolism of this compound A This compound B Cytochrome P450 (Hydroxylation) A->B C Hydroxylated Metabolites (Alcohols) B->C D Further Oxidation (Dehydrogenases) C->D E Aldehydes, Ketones, Carboxylic Acids D->E F Excretion E->F

Caption: Postulated initial metabolic pathway of this compound.

Experimental Protocol: In Vitro Metabolism using Liver Microsomes

This protocol provides a general method for investigating the in vitro metabolism of this compound using liver microsomes, which are rich in CYP enzymes.

1. Objective: To determine if this compound is a substrate for cytochrome P450 enzymes and to identify potential metabolites.

2. Materials and Reagents:

  • This compound

  • Pooled human or rat liver microsomes

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)

  • Acetonitrile (B52724) (ACN) or other suitable organic solvent for extraction

  • Internal standard for LC-MS analysis

3. Instrumentation:

  • Incubator or water bath (37 °C)

  • Centrifuge

  • Liquid chromatography-mass spectrometry (LC-MS) system

4. Experimental Procedure:

  • Incubation:

    • In a microcentrifuge tube, combine phosphate buffer, liver microsomes, and this compound (dissolved in a minimal amount of a suitable solvent like DMSO).

    • Pre-incubate the mixture at 37 °C for 5 minutes.

    • Initiate the reaction by adding the NADPH regenerating system.

    • Incubate at 37 °C for a specified time (e.g., 60 minutes).

    • Prepare a negative control incubation without the NADPH regenerating system.

  • Termination and Extraction:

    • Stop the reaction by adding ice-cold acetonitrile containing an internal standard.

    • Vortex and centrifuge to precipitate the proteins.

  • Analysis:

    • Transfer the supernatant to a new tube for LC-MS analysis.

    • Analyze the samples for the disappearance of the parent compound and the appearance of potential metabolites. Metabolite identification can be aided by searching for expected mass additions corresponding to oxidation (+16 Da).

5. Data Analysis:

  • Compare the chromatograms of the reaction mixture with the negative control to identify peaks corresponding to metabolites.

  • Use the mass spectrometer to determine the mass-to-charge ratio (m/z) of potential metabolites and propose their structures based on fragmentation patterns.

6. Expected Results: The depletion of this compound in the presence of NADPH would indicate that it is a substrate for CYP enzymes. The appearance of new peaks with m/z values corresponding to hydroxylated or further oxidized products would suggest the formation of metabolites.

Conclusion

This compound, as a component of complex hydrocarbon mixtures, is of interest from an analytical and toxicological perspective. The provided protocols offer a framework for its quantification in relevant matrices and for investigating its potential health effects and metabolic fate. While direct data on its biological interactions are scarce, the methodologies and logical frameworks presented, based on similar compounds, provide a solid foundation for researchers in environmental science, toxicology, and drug development to further explore the significance of this and other branched-chain alkanes.

References

Application Notes and Protocols: The Role of Branched Alkanes in Lubrication and Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Branched alkanes, also known as isoparaffins, are a class of saturated hydrocarbons characterized by a non-linear carbon backbone. This unique molecular architecture imparts distinct physical and chemical properties that make them highly valuable in specialized applications, notably as high-performance lubricant base oils and as critical components in polymer synthesis. Unlike their linear counterparts (n-alkanes), the branching in isoparaffins disrupts molecular packing, leading to lower freezing points and favorable viscosity characteristics across a wide range of temperatures. These notes provide detailed insights into the mechanisms, applications, and relevant experimental protocols associated with branched alkanes in these two key industrial fields.

Part 1: Branched Alkanes in High-Performance Lubrication

Application Note 1.1: Mechanism of Action in Lubrication

Branched alkanes are the primary constituents of high-quality synthetic lubricant base oils, particularly those in the API Group IV category, known as polyalphaolefins (PAOs).[1][2] Their molecular structure is central to their superior performance compared to conventional mineral oils.

The key advantages stem from their irregular, three-dimensional shapes which prevent the molecules from packing into organized, crystalline structures at low temperatures.[3] This disruption of orderly packing is responsible for their excellent low-temperature fluidity and very low pour points.[2][4] In contrast, linear alkanes (paraffins) present in mineral oils tend to align and solidify as wax crystals at low temperatures, impeding flow.[5]

Under high-pressure, boundary lubrication conditions, the irregular structure of branched alkanes also prevents the formation of highly ordered, high-shear-strength layers between surfaces. This leads to a lower coefficient of friction compared to linear alkanes, which can form dense, solid-like layers with high shear resistance.[3] Furthermore, the controlled synthesis of PAOs eliminates volatile small hydrocarbons, resulting in lower volatility, a higher flash point, and enhanced thermal and oxidative stability.[1][6]

cluster_structure Molecular Structure cluster_packing Molecular Packing cluster_properties Resulting Lubricant Properties Branched Branched Alkane (Isoparaffin/PAO) Disrupted Disrupted, Irregular Packing Branched->Disrupted leads to HighStability High Thermal/Oxidative Stability Branched->HighStability enables Linear Linear Alkane (n-Paraffin) Ordered Dense, Ordered Packing Linear->Ordered allows for HighVI High Viscosity Index (VI) Disrupted->HighVI contributes to LowPour Low Pour Point Disrupted->LowPour results in LowFriction Lower Friction Disrupted->LowFriction results in LowVI Lower Viscosity Index Ordered->LowVI contributes to HighPour High Pour Point (Wax Formation) Ordered->HighPour results in HighFriction Higher Friction (High Shear Strength) Ordered->HighFriction results in G start Start measure_kv40 Measure Kinematic Viscosity of Sample at 40°C (U) start->measure_kv40 measure_kv100 Measure Kinematic Viscosity of Sample at 100°C (Y) start->measure_kv100 calculate Calculate VI: VI = [ (L - U) / (L - H) ] * 100 measure_kv40->calculate lookup Use Y value to find L and H from ASTM D2270 tables measure_kv100->lookup lookup->calculate end_node End: Report VI calculate->end_node cluster_catalyst Catalyst Activation cluster_polymerization Polymerization Cycle cluster_termination Termination Ti TiCl₄ on MgCl₂ Support Active Active Ti-C Site Ti->Active Reaction in Branched Alkane Solvent Al Al(C₂H₅)₃ (Co-catalyst) Al->Active Reaction in Branched Alkane Solvent Coordination Coordination to Ti Site Active->Coordination Monomer Propylene Monomer Monomer->Coordination Insertion Insertion into Ti-Polymer Bond Coordination->Insertion Chain Growing Polymer Chain Insertion->Chain Chain Lengthens Chain->Coordination Cycle Repeats Transfer Chain Transfer (e.g., to H₂) Chain->Transfer Product Final Polymer Transfer->Product

References

Application Notes and Protocols for Utilizing 3-Ethyl-5-methylheptane in Intermolecular Force Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing 3-Ethyl-5-methylheptane as a model compound in the study of intermolecular forces, particularly van der Waals forces. The unique branched structure of this alkane offers an excellent opportunity to investigate the effects of molecular architecture on physical properties.

Introduction to Intermolecular Forces and Alkanes

Intermolecular forces are the attractive or repulsive forces that exist between neighboring entities. In the case of non-polar molecules like alkanes, the predominant intermolecular forces are the weak London dispersion forces, a type of van der Waals force. These forces arise from temporary fluctuations in electron distribution, creating transient dipoles. The strength of these forces is influenced by factors such as molecular size, shape, and polarizability.[1][2][3]

Branched alkanes, such as this compound, are particularly useful for studying how molecular shape affects the strength of these forces. Compared to their straight-chain isomers, branched alkanes have a more compact structure, which reduces the surface area available for intermolecular contact.[4][5] This generally leads to weaker van der Waals forces and, consequently, lower boiling points and melting points.[5]

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is essential for designing and interpreting experiments related to intermolecular forces.

PropertyValueSource
Molecular Formula C₁₀H₂₂[6][7][8][9]
Molecular Weight 142.28 g/mol [6][7]
IUPAC Name This compound[6]
CAS Registry Number 52896-90-9[6][7][8][9]
Standard Enthalpy of Vaporization (ΔvapH°) 47.7 kJ/mol[7]

Experimental Protocols

The following protocols describe key experiments for investigating the intermolecular forces of this compound.

1. Determination of Boiling Point

The boiling point of a liquid is a strong indicator of the strength of its intermolecular forces. A higher boiling point suggests stronger intermolecular attractions that require more energy to overcome.

Objective: To accurately measure the boiling point of this compound and compare it with its linear isomer, n-decane, to understand the effect of branching.

Materials:

  • This compound (high purity)

  • n-decane (high purity)

  • Heating mantle or oil bath

  • Round-bottom flask

  • Condenser

  • Thermometer (calibrated)

  • Boiling chips

  • Distillation apparatus

Procedure:

  • Set up the distillation apparatus in a fume hood.

  • Place a small volume of this compound and a few boiling chips into the round-bottom flask.

  • Position the thermometer bulb just below the side arm of the distillation head to ensure it measures the temperature of the vapor in equilibrium with the liquid.

  • Begin heating the flask gently.

  • Record the temperature at which a steady stream of condensate is observed on the thermometer and the temperature remains constant. This is the boiling point.

  • Repeat the procedure for n-decane.

  • Compare the boiling points to infer the relative strengths of the intermolecular forces.

2. Viscosity Measurement

Viscosity, a measure of a fluid's resistance to flow, is also dependent on the strength of intermolecular forces. Higher viscosity generally indicates stronger intermolecular attractions.

Objective: To determine the dynamic viscosity of this compound using a viscometer.

Materials:

  • This compound

  • Ostwald viscometer or a rotational viscometer

  • Constant temperature water bath

  • Stopwatch

  • Pipettes

Procedure (using an Ostwald Viscometer):

  • Clean and dry the viscometer thoroughly.

  • Pipette a known volume of this compound into the larger bulb of the viscometer.

  • Place the viscometer in the constant temperature water bath and allow it to equilibrate.

  • Using a pipette bulb, draw the liquid up into the other arm until it is above the upper calibration mark.

  • Release the suction and measure the time it takes for the liquid meniscus to fall from the upper to the lower calibration mark.

  • Repeat the measurement several times to ensure accuracy.

  • The viscosity can be calculated using the known viscosity of a reference liquid (like water) and its flow time.

3. Surface Tension Analysis

Surface tension is the tendency of liquid surfaces to shrink into the minimum surface area possible and is a direct consequence of intermolecular forces.

Objective: To measure the surface tension of this compound.

Materials:

  • This compound

  • Tensiometer (e.g., Du Noüy ring method or Wilhelmy plate method)

  • Temperature-controlled sample stage

Procedure (using Du Noüy Ring Method):

  • Ensure the platinum-iridium ring is meticulously clean.

  • Place the this compound sample in the container on the temperature-controlled stage.

  • Immerse the ring in the liquid.

  • Slowly raise the ring, pulling it through the liquid surface.

  • The force required to detach the ring from the surface is measured by the tensiometer.

  • This force is then used to calculate the surface tension.

Visualizing Experimental Logic and Intermolecular Force Concepts

Logical Workflow for Investigating Intermolecular Forces

G cluster_0 Compound Selection cluster_1 Physical Property Measurement cluster_2 Data Analysis and Interpretation cluster_3 Conclusion A This compound (Branched Alkane) C Boiling Point Determination A->C D Viscosity Measurement A->D E Surface Tension Analysis A->E B n-Decane (Linear Isomer) B->C B->D B->E F Comparative Analysis of Physical Properties C->F D->F E->F G Correlation with Molecular Structure F->G H Elucidation of Structure-Property Relationships (Effect of Branching on Intermolecular Forces) G->H

Caption: Workflow for studying intermolecular forces.

Relationship between Molecular Structure and Physical Properties

G cluster_0 Molecular Characteristics cluster_1 Intermolecular Interactions cluster_2 Macroscopic Physical Properties Structure Molecular Structure (e.g., Branching) SurfaceArea Surface Area Structure->SurfaceArea determines IMF Strength of van der Waals Forces SurfaceArea->IMF influences BoilingPoint Boiling Point IMF->BoilingPoint affects Viscosity Viscosity IMF->Viscosity affects SurfaceTension Surface Tension IMF->SurfaceTension affects

Caption: Structure-property relationship diagram.

References

Application Notes and Protocols for the Synthesis of Derivatives from 3-Ethyl-5-methylheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of potential synthetic derivatizations of 3-ethyl-5-methylheptane. Given the chemically inert nature of alkanes, the protocols focus on free-radical and oxidative transformations to introduce functionality into the hydrocarbon backbone. The methodologies described are foundational and can be adapted for the synthesis of various intermediates for research and development.

Overview of Synthetic Pathways

This compound is a branched-chain alkane with primary, secondary, and tertiary carbon-hydrogen bonds, each exhibiting different reactivity towards functionalization. The primary routes for derivatization involve the initial introduction of a halogen or an oxygen-containing group, which can then be further elaborated to a wide range of other functional groups.

The main synthetic strategies discussed in these notes are:

  • Free-Radical Halogenation: Introduction of a halogen (chlorine or bromine) to form a mixture of alkyl halides. This is a non-selective process, but the distribution of products can be predicted based on the relative reactivity of the C-H bonds.

  • Oxidation: Direct introduction of an oxygen-containing functional group, such as a hydroxyl group, to form alcohols. This process typically requires strong oxidizing agents and can be challenging to control.

Free-Radical Halogenation

Free-radical halogenation of alkanes is a classic method for introducing a functional group onto an otherwise unreactive hydrocarbon chain. The reaction proceeds via a chain mechanism involving initiation, propagation, and termination steps, typically initiated by UV light or heat.[1][2][3][4]

Theoretical Product Distribution

The regioselectivity of free-radical halogenation is dependent on the stability of the resulting alkyl radical (tertiary > secondary > primary) and the reactivity of the halogen radical.[5] Bromination is highly selective for the most substituted carbon, while chlorination is less selective, leading to a more diverse mixture of products.[6][7][8][9]

The predicted product distribution for the monochlorination and monobromination of this compound is summarized in the table below. The calculations are based on the number of each type of hydrogen atom and their relative reactivities at room temperature (for chlorination: 3°: 2°: 1° ≈ 5.0 : 3.8 : 1.0; for bromination: 3°: 2°: 1° ≈ 1600 : 82 : 1).[10][11][12][13][14]

Table 1: Predicted Product Distribution for Monohalogenation of this compound

Position of HalogenationC-H Bond TypeNumber of HydrogensRelative Reactivity (Chlorination)Calculated % (Chlorination)Relative Reactivity (Bromination)Calculated % (Bromination)
C1Primary61.017.8%1.0<0.1%
C2Secondary23.822.6%820.9%
C3Tertiary15.014.8%16008.8%
C4Secondary23.822.6%820.9%
C5Tertiary15.014.8%16008.8%
C6Secondary23.822.6%820.9%
C7Primary31.08.9%1.0<0.1%
C8 (ethyl)Secondary23.822.6%820.9%
C9 (ethyl)Primary31.08.9%1.0<0.1%
C10 (methyl)Primary31.08.9%1.0<0.1%

Note: Percentages are estimates and actual yields may vary depending on reaction conditions.

Experimental Protocol: Free-Radical Bromination of this compound

This protocol describes the selective monobromination of this compound at the tertiary positions.

Materials:

  • This compound (142.28 g/mol )

  • N-Bromosuccinimide (NBS) (177.98 g/mol )

  • Carbon tetrachloride (CCl4), anhydrous

  • Benzoyl peroxide (radical initiator)

  • 5% Sodium thiosulfate (B1220275) solution

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask with reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (14.2 g, 0.1 mol) and anhydrous carbon tetrachloride (100 mL).

  • Add N-bromosuccinimide (17.8 g, 0.1 mol) and a catalytic amount of benzoyl peroxide (0.24 g, 1 mmol).

  • Heat the mixture to reflux with vigorous stirring. The reaction can be monitored by the disappearance of the dense NBS at the bottom of the flask and the appearance of succinimide (B58015) floating on the surface.

  • After the reaction is complete (typically 1-2 hours), cool the mixture to room temperature.

  • Filter the mixture to remove the succinimide.

  • Transfer the filtrate to a separatory funnel and wash with 5% sodium thiosulfate solution (2 x 50 mL) to remove any remaining bromine.

  • Wash with saturated sodium bicarbonate solution (50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and concentrate the solution using a rotary evaporator.

  • The resulting crude product, a mixture of brominated alkanes, can be purified by fractional distillation under reduced pressure to isolate the desired tertiary bromides.

Safety Precautions:

  • Halogenation reactions should be performed in a well-ventilated fume hood.[15]

  • Carbon tetrachloride is a hazardous solvent; handle with appropriate personal protective equipment (PPE).

  • UV light can be harmful; ensure proper shielding if used as an initiator.

Diagram: Free-Radical Halogenation Pathway

Free_Radical_Halogenation Alkane This compound Propagation1 Propagation Step 1: Hydrogen Abstraction Alkane->Propagation1 Halogen X₂ (Cl₂ or Br₂) Initiation Initiation (UV light or heat) Halogen->Initiation Energy Propagation2 Propagation Step 2: Halogen Abstraction Halogen->Propagation2 HalogenRadical 2X• Initiation->HalogenRadical HalogenRadical->Propagation1 Termination Termination HalogenRadical->Termination AlkylRadical Alkyl Radical (R•) Propagation1->AlkylRadical HX H-X Propagation1->HX AlkylRadical->Propagation2 AlkylRadical->Termination Propagation2->HalogenRadical Chain Reaction AlkylHalide Alkyl Halide (R-X) (Mixture of Isomers) Propagation2->AlkylHalide Byproducts Byproducts (e.g., R-R, X₂) Termination->Byproducts

Caption: Free-Radical Halogenation Mechanism.

Oxidation of this compound

The oxidation of alkanes is a challenging transformation that can lead to a variety of products, including alcohols, ketones, and carboxylic acids.[16] Strong oxidizing agents are typically required, and the reaction conditions must be carefully controlled to avoid over-oxidation and C-C bond cleavage.

Oxidation to Alcohols

The selective oxidation of a tertiary C-H bond to a hydroxyl group is a desirable transformation. Potassium permanganate (B83412) (KMnO4) can be used for this purpose, although it is a very strong oxidizing agent and can lead to side reactions.[9][17][18][19][20]

Experimental Protocol: Oxidation with Potassium Permanganate

This protocol is adapted for the preferential oxidation of the tertiary C-H bonds in this compound to the corresponding tertiary alcohols.

Materials:

  • This compound (142.28 g/mol )

  • Potassium permanganate (KMnO4) (158.03 g/mol )

  • Acetone (B3395972)

  • Sodium bisulfite (NaHSO3)

  • Dichloromethane (B109758) (CH2Cl2)

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Ice bath

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 500 mL round-bottom flask, dissolve this compound (14.2 g, 0.1 mol) in acetone (200 mL).

  • Cool the solution in an ice bath to 0-5 °C with stirring.

  • Slowly add a solution of potassium permanganate (15.8 g, 0.1 mol) in water (100 mL) dropwise, maintaining the temperature below 10 °C.

  • Stir the reaction mixture vigorously for 4-6 hours at 0-5 °C. The reaction progress can be monitored by the disappearance of the purple permanganate color.

  • Once the reaction is complete, quench the excess KMnO4 by the slow addition of solid sodium bisulfite until the purple color disappears and a brown precipitate of manganese dioxide forms.

  • Filter the mixture through a pad of celite to remove the manganese dioxide.

  • Transfer the filtrate to a separatory funnel and extract with dichloromethane (3 x 75 mL).

  • Combine the organic extracts and wash with brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the solvent using a rotary evaporator to yield the crude product, which will be a mixture of tertiary alcohols and unreacted starting material.

  • The product can be purified by column chromatography on silica (B1680970) gel.

Safety and Waste Disposal:

  • Potassium permanganate is a strong oxidizer and should be handled with care.

  • Manganese waste should be collected and disposed of according to institutional guidelines.[21]

Diagram: Experimental Workflow for Synthesis and Purification

Experimental_Workflow Start Start: this compound Reaction Reaction: - Add Reagents (e.g., NBS or KMnO₄) - Apply Conditions (e.g., Heat/UV or Cooling) Start->Reaction Quenching Quenching/ Work-up Reaction->Quenching Extraction Liquid-Liquid Extraction Quenching->Extraction Drying Drying of Organic Layer Extraction->Drying Filtration Filtration Drying->Filtration Concentration Solvent Removal (Rotary Evaporation) Filtration->Concentration Purification Purification: - Fractional Distillation - Column Chromatography Concentration->Purification Analysis Product Analysis: - GC-MS - NMR Spectroscopy Purification->Analysis FinalProduct Final Product: Purified Derivative(s) Analysis->FinalProduct

Caption: General Experimental Workflow.

Further Derivatizations

The initially synthesized alkyl halides and alcohols can serve as versatile starting materials for a wide range of further chemical transformations, including:

  • From Alkyl Halides: Nucleophilic substitution reactions (e.g., to form ethers, esters, nitriles, amines) and elimination reactions (to form alkenes).

  • From Alcohols: Oxidation to ketones or carboxylic acids, conversion to esters, and dehydration to alkenes.

These subsequent reactions would follow standard organic chemistry protocols.

Conclusion

The derivatization of this compound, while challenging due to its inert nature, can be achieved through established methods of free-radical halogenation and oxidation. Careful consideration of reaction conditions and selectivity is crucial for obtaining desired products. The protocols provided herein serve as a foundation for the synthesis of a variety of functionalized derivatives for further research and development.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Asymmetric Branched Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the Synthesis of Asymmetric Branched Alkanes. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshooting for the unique challenges encountered in the stereoselective synthesis of these complex molecules.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of asymmetric branched alkanes, offering potential causes and actionable solutions in a direct question-and-answer format.

Issue 1: Low Enantioselectivity or Diastereoselectivity

Q: My reaction is producing the desired alkane, but with low enantiomeric excess (ee) or diastereomeric ratio (dr). What are the common causes and how can I improve the stereoselectivity?

A: Low stereoselectivity is a frequent challenge and can originate from several factors. A systematic approach to troubleshooting is crucial for identifying the root cause.

  • Potential Causes & Solutions:

    • Catalyst/Ligand Purity and Integrity: The chemical and enantiomeric purity of your chiral catalyst or ligand is paramount. Impurities can act as catalyst poisons or introduce competing achiral reaction pathways.

      • Solution: Ensure the catalyst and ligands are of high purity. If synthesized in-house, rigorously purify and characterize them (e.g., via NMR, chiral HPLC). Consider purchasing from a reputable commercial source. Store air- and moisture-sensitive catalysts and ligands under an inert atmosphere.

    • Reaction Temperature: Asymmetric reactions are often highly sensitive to temperature fluctuations.

      • Solution: Lowering the reaction temperature (e.g., from room temperature to 0 °C or -78 °C) can enhance selectivity by favoring the transition state with the lower activation energy that leads to the desired stereoisomer.[1] Ensure precise and consistent temperature control throughout the reaction.

    • Solvent Effects: The polarity and coordinating ability of the solvent can significantly influence the chiral environment of the catalyst and the transition state geometry.

      • Solution: Conduct a solvent screen to identify the optimal medium for your specific reaction. Common solvents in asymmetric synthesis include toluene, dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), and ethers.[1] Ensure all solvents are anhydrous, as water can interfere with many catalytic systems.[1]

    • Inappropriate Lewis Acid or Additive: In many catalytic systems, a Lewis acid or other additive is used to activate the substrate or catalyst.

      • Solution: The choice and stoichiometry of the Lewis acid can dramatically impact stereoselectivity.[1] Screen a variety of Lewis acids (e.g., TiCl₄, Sc(OTf)₃, BF₃·OEt₂) and optimize their concentration.

    • Substrate Purity: Impurities in the starting material can interfere with the catalyst.

      • Solution: Purify the substrate before use, for example, by distillation or column chromatography.

Issue 2: Low Reaction Yield

Q: I am observing high stereoselectivity, but the overall yield of my asymmetric branched alkane is poor. What are the likely reasons?

A: Low yields, even with good selectivity, can be frustrating. The following points should be investigated:

  • Potential Causes & Solutions:

    • Catalyst Deactivation: The catalyst may be degrading over the course of the reaction.

      • Solution: Ensure strictly inert conditions (e.g., using a glovebox or Schlenk line) if your catalyst is sensitive to air or moisture.[2] Impurities in the substrate or solvent can also poison the catalyst.[3] Using freshly purified reagents and solvents is critical.

    • Sub-optimal Reaction Conditions: The reaction may not be going to completion.

      • Solution: Increase the reaction time or temperature (while carefully monitoring the effect on stereoselectivity). The concentration of reactants can also play a role; consider adjusting the molarity.

    • Side Reactions: Competing reaction pathways may be consuming the starting material or product. Common side reactions in cross-coupling include β-hydride elimination.[4]

      • Solution: Analyze the crude reaction mixture by NMR or GC-MS to identify major byproducts. This can provide clues about the undesired pathways. Modifying the ligand, solvent, or temperature may suppress these side reactions.

    • Product Lability: The desired product may be unstable under the reaction or workup conditions.

      • Solution: If the product is sensitive, consider a milder workup procedure. For example, use a buffered aqueous solution for quenching instead of a strong acid or base.

    • Inefficient Purification: Significant product loss may be occurring during purification.

      • Solution: Re-evaluate your purification method. For nonpolar alkanes, silica (B1680970) gel chromatography can sometimes be challenging. Alternative methods like preparative GC or using a different stationary phase (e.g., alumina) might be more effective.

Issue 3: Difficulty in Product Purification

Q: I am struggling to isolate my chiral alkane product from the reaction mixture. What are some effective purification strategies?

A: The nonpolar and often volatile nature of alkanes can make their purification challenging.

  • Potential Causes & Solutions:

    • Co-elution with Byproducts: The product may have a similar polarity to starting materials or byproducts, leading to difficult separation by column chromatography.

      • Solution: Optimize the eluent system for column chromatography. A shallow gradient of a nonpolar solvent (e.g., hexanes/ethyl acetate (B1210297) or hexanes/DCM) may improve separation. If co-elution persists, consider alternative purification techniques.

    • Volatility of the Product: Low-boiling point alkanes may be lost during solvent removal under reduced pressure.

      • Solution: Use a rotary evaporator with care, potentially at a higher pressure or without heating. For highly volatile products, consider purification by preparative gas chromatography (GC).

    • Challenges in Enantiomer Separation: Separating the desired enantiomer from a racemic or scalemic mixture requires specialized techniques.

      • Solution: Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) are the most common methods for analytical and preparative separation of enantiomers.[5][6] These techniques utilize a chiral stationary phase to differentiate between the enantiomers.[6]

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the synthesis of asymmetric branched alkanes?

A1: The main challenges stem from the chemical inertness of alkanes and the difficulty of controlling stereochemistry at sp³-hybridized carbon centers. Key difficulties include:

  • Stereocontrol: Creating a single enantiomer of a chiral center, especially a quaternary carbon (a carbon atom bonded to four other carbon atoms), is a significant synthetic hurdle.[1][4][7]

  • C-C Bond Formation: Forming carbon-carbon bonds to construct the branched alkane skeleton often requires harsh conditions or highly reactive reagents, which can be incompatible with other functional groups.

  • Inertness of Alkanes: The lack of functional groups in alkanes makes them difficult to derivatize or modify further.

Q2: Which synthetic strategies are most commonly employed for accessing enantiomerically enriched branched alkanes?

A2: Several powerful catalytic strategies have been developed:

  • Asymmetric Hydrogenation of Prochiral Alkenes: This is a well-established method that uses a chiral transition metal catalyst (often based on rhodium, ruthenium, or iridium) to deliver hydrogen across a double bond in a stereocontrolled manner, creating one or two new stereocenters.

  • Enantioselective Cross-Coupling Reactions: Methods like the Suzuki-Miyaura coupling can be adapted to form C(sp³)-C(sp³) bonds enantioselectively, often using nickel or palladium catalysts with chiral ligands.[4]

  • Asymmetric Conjugate Addition: The addition of alkyl groups to α,β-unsaturated compounds using a chiral catalyst can generate β-branched products with high enantioselectivity.

  • Enantioselective C-H Functionalization: This emerging area involves the direct, stereoselective conversion of a C-H bond into a C-C bond, offering a highly atom-economical route to chiral alkanes.

Q3: How do I determine the enantiomeric excess (ee) of my synthesized alkane?

A3: The determination of enantiomeric purity is a critical final step. The most common techniques are:

  • Chiral Gas Chromatography (GC): This is a powerful and widely used technique for separating and quantifying the enantiomers of volatile compounds, including many chiral alkanes.

  • Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC): These methods are suitable for a broader range of compounds and are the gold standard for enantiomeric purity analysis.[1][5] They use a chiral stationary phase to resolve the enantiomers, which are then detected by a UV or other suitable detector.

Data Presentation

The following tables summarize quantitative data for representative catalytic systems used in the synthesis of asymmetric branched alkanes.

Table 1: Representative Catalytic Systems for Asymmetric Hydrogenation of Alkenes to Chiral Alkanes

Catalyst PrecursorChiral LigandSubstrate TypePressure (H₂)Temp. (°C)SolventYield (%)ee (%)
[Rh(COD)₂]BF₄(R,R)-Et-DuPhosTrisubstituted Alkene1 atm25Methanol (B129727)>95>98
[Ir(COD)₂]BArF(R)-MeO-BIPHEP1,1-Disubstituted Alkene50 atm25DCM>9996
Ru(OAc)₂[(R)-BINAP](R)-BINAPTetrasubstituted Alkene100 atm80Ethanol9295

Data compiled from representative examples in the literature.

Table 2: Comparison of Chiral Ligands in Ni-Catalyzed Enantioconvergent Cross-Coupling

Nickel PrecursorChiral LigandElectrophileNucleophileTemp. (°C)SolventYield (%)ee (%)
NiBr₂·diglymeLigand 1 (Pyridine-oxazoline)sec-Alkyl ChlorideAlkylboronic acid23TBME8592
NiCl₂·glymeLigand 2 (Bis(oxazoline))rac-Alkyl BromideAlkylzinc reagent0THF7888
Ni(COD)₂Ligand 3 (Chiral Phosphine)rac-Alkyl TosylateAryl Grignard25Dioxane8194

Data compiled from representative examples in the literature.[4]

Experimental Protocols

Detailed Methodology: Asymmetric Hydrogenation of a Trisubstituted Alkene

This protocol describes a general procedure for the rhodium-catalyzed asymmetric hydrogenation of a trisubstituted alkene to produce a chiral alkane.

Materials:

  • [Rh(COD)₂]BF₄ (1 mol%)

  • (R,R)-Et-DuPhos (1.1 mol%)

  • Trisubstituted alkene (1.0 mmol)

  • Anhydrous, degassed methanol (10 mL)

  • Hydrogen gas (high purity)

Procedure:

  • Catalyst Preparation: In an inert atmosphere glovebox, charge a Schlenk flask with [Rh(COD)₂]BF₄ (0.01 mmol) and (R,R)-Et-DuPhos (0.011 mmol).

  • Add anhydrous, degassed methanol (5 mL) and stir the mixture for 20 minutes at room temperature to form the active catalyst solution.

  • Reaction Setup: In a separate Schlenk flask, dissolve the trisubstituted alkene (1.0 mmol) in anhydrous, degassed methanol (5 mL).

  • Transfer the catalyst solution to the alkene solution via cannula.

  • Hydrogenation: Seal the flask, remove it from the glovebox, and connect it to a hydrogen line.

  • Carefully purge the flask with hydrogen gas three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (1 atm, balloon) at 25 °C for 12-24 hours.

  • Workup and Purification: Upon reaction completion (monitored by GC or TLC), carefully vent the hydrogen atmosphere and purge with nitrogen.

  • Remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluting with a nonpolar solvent system, e.g., hexanes) to afford the pure chiral alkane.

  • Analysis: Determine the enantiomeric excess of the product by chiral gas chromatography (GC).

Mandatory Visualization

Challenges_in_Asymmetric_Alkane_Synthesis cluster_core Core Challenge cluster_synthetic Synthetic Hurdles cluster_practical Practical Issues Core Synthesis of Asymmetric Branched Alkanes Stereocontrol Low Stereoselectivity (ee/dr) Core->Stereocontrol Yield Low Reaction Yield Core->Yield Purification Difficult Purification (Nonpolar Products) Core->Purification Post-synthesis step Stereocontrol->Yield Interdependent Catalyst Catalyst Sensitivity (Air/Moisture) Stereocontrol->Catalyst Purity & Choice SideReactions Competing Side Reactions (e.g., β-hydride elimination) Yield->SideReactions Cause of Yield->Catalyst Deactivation Analysis Chiral Analysis Purification->Analysis Prerequisite for

Caption: Logical workflow for troubleshooting challenges in asymmetric alkane synthesis.

Asymmetric_Hydrogenation_Workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Analysis CatalystPrep 1. Prepare Catalyst ([Rh(COD)₂]BF₄ + Chiral Ligand in anhydrous, degassed solvent) SubstratePrep 2. Prepare Substrate (Alkene in anhydrous, degassed solvent) Combine 3. Combine Catalyst and Substrate Solutions CatalystPrep->Combine via cannula Hydrogenate 4. Purge with H₂ & React under H₂ atm (1 atm, 25°C, 12-24h) Combine->Hydrogenate Quench 5. Vent H₂ & Purge N₂ Remove Solvent Hydrogenate->Quench Purify 6. Purify by Flash Column Chromatography Quench->Purify Analyze 7. Analyze ee% (Chiral GC/HPLC) Purify->Analyze

Caption: Experimental workflow for asymmetric hydrogenation of a trisubstituted alkene.

References

Purification methods for 3-Ethyl-5-methylheptane from isomeric impurities

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of 3-Ethyl-5-methylheptane from its isomeric impurities.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound from its isomers?

A1: The main challenge lies in the similar physicochemical properties of alkane isomers, including close boiling points and polarities. This makes separation by traditional methods like fractional distillation difficult and often requires specialized techniques to achieve high purity. The complex branching of this compound and its isomers further complicates separation due to subtle differences in their molecular shapes and sizes.

Q2: What are the most common methods for purifying this compound?

A2: The most effective methods for separating this compound from its isomeric impurities are preparative gas chromatography (preparative GC) and adsorptive separation. Fractional distillation can also be used, but its efficiency is limited by the boiling point differences between the isomers.

Q3: Which isomeric impurities are most likely to be present in a sample of this compound?

A3: The specific isomeric impurities will depend on the synthetic route used to produce this compound. Common synthesis methods, such as Grignard reactions, can lead to the formation of various structural isomers of decane (B31447) (C10H22). Some likely impurities could include other branched decanes with similar carbon skeletons.

Purification Method Troubleshooting Guides

Fractional Distillation

Fractional distillation separates liquids based on differences in their boiling points. For isomers with very close boiling points, this method requires a distillation column with a high number of theoretical plates and a high reflux ratio.

Boiling Points of Selected C10H22 Isomers

Isomer NameBoiling Point (°C)
n-Decane174.1
This compound 161
3,4-Diethylhexane160
2,3-Dimethyl-3-ethylhexane169
Other branched decane isomers155 - 175

Troubleshooting Fractional Distillation

  • Issue: Poor separation of isomers.

    • Cause: Insufficient number of theoretical plates in the distillation column.

    • Solution: Use a longer fractionating column or a column with a more efficient packing material (e.g., Vigreux indentations, Raschig rings, or metal sponge).

    • Cause: Distillation rate is too fast.

    • Solution: Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established on each theoretical plate. A slow, steady distillation is crucial for good separation.

    • Cause: Poor insulation of the distillation column.

    • Solution: Insulate the column with glass wool or aluminum foil to maintain a proper temperature gradient.

  • Issue: Product purity is not high enough.

    • Cause: The boiling points of the isomers are too close for effective separation by fractional distillation alone.

    • Solution: Consider using preparative gas chromatography or adsorptive separation for higher purity. You can also perform multiple fractional distillations, although this will result in lower overall yield.

Preparative Gas Chromatography (Preparative GC)

Preparative GC is a powerful technique for separating and purifying volatile compounds, including alkane isomers, on a larger scale than analytical GC.

Experimental Workflow for Preparative GC

Preparative GC Workflow for this compound Purification cluster_prep Sample Preparation cluster_gc Preparative GC Separation cluster_collection Fraction Collection cluster_analysis Purity Analysis Sample Crude this compound Dissolve Dissolve in a volatile solvent (e.g., hexane) Sample->Dissolve Injection Inject sample into preparative GC Separation Separation on a non-polar capillary column Injection->Separation Detection Detection by FID or TCD Separation->Detection Collection Collect fractions based on retention time Detection->Collection Impurity_Fraction Isomeric Impurity Fractions Collection->Impurity_Fraction Earlier/Later eluting Product_Fraction Pure this compound Fraction Collection->Product_Fraction Target retention time Analysis Analyze purity of collected fractions by analytical GC-MS Product_Fraction->Analysis

Caption: Workflow for the purification of this compound using preparative gas chromatography.

Detailed Experimental Protocol for Preparative GC

  • Instrumentation: Preparative Gas Chromatograph with a Flame Ionization Detector (FID) or Thermal Conductivity Detector (TCD) and a fraction collection system.

  • Column: A non-polar capillary column is recommended for separating alkanes based on their boiling points. A thick film stationary phase can enhance resolution.

    • Example Column: A 30m x 0.53mm ID column with a 1.0 µm film of 5% phenyl methylpolysiloxane.

  • Carrier Gas: Helium or Hydrogen at an optimized flow rate.

  • Temperatures:

    • Injector: 250 °C

    • Detector: 280 °C

    • Oven Program: Start at a low temperature (e.g., 60 °C) and ramp up to a final temperature (e.g., 180 °C) at a controlled rate (e.g., 5 °C/min). An initial hold time may be necessary to ensure proper focusing of the sample on the column.

  • Injection: A large volume injection is used in preparative GC. The injection volume will depend on the column dimensions and capacity.

  • Fraction Collection: The eluent from the column is split between the detector and a fraction collector. Fractions are collected at specific time intervals corresponding to the elution of the target compound and impurities.

Troubleshooting Preparative GC

  • Issue: Peak broadening.[1][2][3]

    • Cause: Overloading the column.

    • Solution: Reduce the injection volume or dilute the sample.

    • Cause: Incorrect carrier gas flow rate.

    • Solution: Optimize the carrier gas flow rate to achieve the best column efficiency.

    • Cause: Too high of an initial oven temperature.[1]

    • Solution: Lower the initial oven temperature to allow for better focusing of the analytes at the head of the column.[1]

  • Issue: Co-elution of isomers.

    • Cause: Insufficient column resolution.

    • Solution: Use a longer column, a column with a smaller internal diameter, or a different stationary phase. A thicker stationary phase film can also improve resolution.

    • Cause: Temperature ramp rate is too fast.

    • Solution: Decrease the temperature ramp rate to allow for better separation of closely eluting compounds.

  • Issue: Low recovery of the purified compound.

    • Cause: Inefficient fraction collection.

    • Solution: Ensure the fraction collection system is properly timed and that the collection temperature is low enough to condense the analyte.

    • Cause: Leaks in the system.

    • Solution: Perform a thorough leak check of all connections, especially at the injector and detector.

Adsorptive Separation

Adsorptive separation utilizes porous materials like zeolites or metal-organic frameworks (MOFs) to separate molecules based on size, shape, and affinity for the adsorbent surface.

Logical Workflow for Adsorptive Separation

Adsorptive Separation Workflow cluster_prep Preparation cluster_sep Separation cluster_collect Fraction Collection & Analysis Adsorbent Select and activate adsorbent (e.g., Zeolite ZSM-5) Column_Packing Pack column with activated adsorbent Adsorbent->Column_Packing Sample Dissolve crude sample in non-polar solvent Loading Load sample onto the column Sample->Loading Column_Packing->Loading Elution Elute with a non-polar solvent (e.g., pentane (B18724) or hexane) Loading->Elution Collection Collect fractions Elution->Collection Analysis Analyze fractions by GC-MS Collection->Analysis

Caption: General workflow for the purification of this compound using adsorptive separation.

Detailed Experimental Protocol for Adsorptive Separation using Zeolites

  • Adsorbent: A medium-pore zeolite such as ZSM-5 is a good starting point for separating branched alkanes. The pore size of ZSM-5 can differentiate between isomers based on their molecular shape.[4]

  • Activation: The zeolite must be activated before use to remove any adsorbed water or other impurities. This is typically done by heating the zeolite under a vacuum or a flow of inert gas at a high temperature (e.g., 300-400 °C) for several hours.

  • Column Packing: A chromatography column is packed with the activated zeolite as a slurry in a non-polar solvent (e.g., hexane).

  • Sample Loading: The crude this compound, dissolved in a minimal amount of the non-polar solvent, is carefully loaded onto the top of the column.

  • Elution: The column is eluted with a non-polar solvent. The separation occurs as the isomers travel through the column at different rates depending on their interaction with the zeolite pores. Less branched isomers may be retained more strongly than highly branched isomers.

  • Fraction Collection: Fractions are collected as the solvent elutes from the column.

  • Analysis: Each fraction is analyzed by GC-MS to determine its composition and identify the fractions containing the purified this compound.

Troubleshooting Adsorptive Separation

  • Issue: No separation of isomers.

    • Cause: Inappropriate adsorbent.

    • Solution: Select a zeolite or MOF with a pore size that is suitable for discriminating between the target isomer and its impurities.

    • Cause: Inactive adsorbent.

    • Solution: Ensure the adsorbent is properly activated before use to remove any adsorbed water.

  • Issue: Broad elution bands and poor resolution.

    • Cause: Poorly packed column.

    • Solution: Take care to pack the column evenly to avoid channeling.

    • Cause: Elution solvent is too polar.

    • Solution: Use a less polar solvent for elution. For alkanes, very non-polar solvents like pentane or hexane (B92381) are typically used.

  • Issue: Low yield of the purified product.

    • Cause: Irreversible adsorption of the product onto the adsorbent.

    • Solution: Try a different adsorbent or a slightly more polar elution solvent to desorb the product. However, this may compromise purity.

    • Cause: Inefficient fraction collection.

    • Solution: Collect smaller fractions and analyze them carefully to avoid mixing the product with impurities.

References

Technical Support Center: Optimizing Grignard Synthesis of Branched Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Grignard reactions for the synthesis of branched alkanes. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: My Grignard reaction won't start. What are the common causes and how can I initiate it?

A1: Failure to initiate is one of the most common issues in Grignard synthesis. It is typically caused by two main factors: a passivating layer of magnesium oxide (MgO) on the surface of the magnesium turnings and the presence of moisture.

Troubleshooting Steps:

  • Ensure Rigorously Anhydrous Conditions: All glassware must be meticulously dried, either by flame-drying under an inert atmosphere or by oven-drying overnight at >120°C. Solvents, such as diethyl ether or tetrahydrofuran (B95107) (THF), must be anhydrous.

  • Activate the Magnesium: The magnesium turnings need to be activated to remove the oxide layer and expose a fresh, reactive surface. Several methods can be employed:

    • Chemical Activation: Add a small crystal of iodine (I₂). The disappearance of the purple or brown color is a good indicator of initiation. Alternatively, a few drops of 1,2-dibromoethane (B42909) can be used; its reaction with magnesium produces ethylene (B1197577) gas, which is visible as bubbling.

    • Mechanical Activation: Vigorously stir the dry magnesium turnings under an inert atmosphere before adding the solvent. You can also crush the magnesium turnings with a dry glass rod in situ to expose a fresh surface.

    • Sonication: Placing the reaction flask in an ultrasonic bath can help clean the magnesium surface through cavitation.

Q2: I'm observing a significant amount of a high-boiling point byproduct. What is it and how can I minimize it?

A2: A high-boiling point byproduct is often the result of a Wurtz coupling reaction. This occurs when the newly formed Grignard reagent (R-MgX) reacts with the starting alkyl halide (R-X) to form a dimer (R-R).

Strategies to Minimize Wurtz Coupling:

  • Slow Addition of Alkyl Halide: Add the alkyl halide solution dropwise to the magnesium suspension. This maintains a low concentration of the alkyl halide, reducing the likelihood of it reacting with the Grignard reagent.

  • Dilution: Conducting the reaction in a larger volume of solvent helps to keep the concentration of the reactants low.

  • Temperature Control: Maintain a gentle reflux during the Grignard formation. Excessively high temperatures can favor the coupling reaction.

  • Efficient Stirring: Vigorous stirring ensures that the added alkyl halide is quickly dispersed and reacts with the magnesium surface rather than the Grignard reagent.

Q3: My reaction with a sterically hindered ketone is giving low yields of the desired tertiary alcohol, and I'm recovering the starting ketone. What is happening?

A3: With sterically hindered ketones, two side reactions become prominent: enolization and reduction.

  • Enolization: The Grignard reagent can act as a base instead of a nucleophile, abstracting an α-hydrogen from the ketone to form an enolate. Upon workup, this enolate is protonated, regenerating the starting ketone.[1]

  • Reduction: If the Grignard reagent has β-hydrogens (e.g., isopropylmagnesium bromide), it can reduce the ketone to a secondary alcohol via a hydride transfer mechanism.[1]

Solutions:

  • Use a Less Hindered Grignard Reagent: If possible, switch to a less bulky Grignard reagent.

  • Lower the Reaction Temperature: Conducting the reaction at a lower temperature can favor nucleophilic addition over enolization.

  • Change the Solvent: In some cases, solvent choice can influence the reaction pathway.

  • Use an Organolithium Reagent: Organolithium reagents are generally less prone to enolization than Grignard reagents.

Q4: Which solvent is best for preparing Grignard reagents for the synthesis of branched alkanes?

A4: Ethereal solvents are essential for stabilizing the Grignard reagent. The most common choices are diethyl ether and tetrahydrofuran (THF) .

  • Diethyl Ether (Et₂O): Often a good starting point. Its lower boiling point allows for a gentle reflux that can help initiate and sustain the reaction.

  • Tetrahydrofuran (THF): THF is a more polar ether and can better solvate and stabilize the Grignard reagent. It is often preferred for less reactive halides, such as alkyl chlorides, and for preparing sterically hindered Grignard reagents.

Troubleshooting Guide

If you are experiencing low yields or reaction failure, use the following guide to diagnose and resolve the issue.

Problem: Low or No Yield of the Desired Branched Alkane

TroubleshootingGuide start Low/No Product Yield check_initiation Did the Grignard reaction initiate? (color change, exotherm, bubbling) start->check_initiation activate_mg Activate Magnesium: - Add Iodine or 1,2-dibromoethane - Crush Mg turnings - Use ultrasound check_initiation->activate_mg No side_reactions Side Reactions Occurring? check_initiation->side_reactions Yes check_anhydrous Ensure Anhydrous Conditions: - Flame-dry glassware - Use anhydrous solvents activate_mg->check_anhydrous wurtz_coupling Wurtz Coupling Product (R-R) Observed? side_reactions->wurtz_coupling minimize_wurtz Minimize Wurtz Coupling: - Slow halide addition - Use dilute conditions - Control temperature wurtz_coupling->minimize_wurtz Yes ketone_recovered Starting Ketone Recovered? wurtz_coupling->ketone_recovered No success Improved Yield minimize_wurtz->success enolization Enolization is Likely - Use a less hindered Grignard - Lower reaction temperature ketone_recovered->enolization Yes reduction_product Secondary Alcohol Formed Instead of Tertiary? ketone_recovered->reduction_product No enolization->success reduction Reduction by Grignard Reagent - Use a Grignard without β-hydrogens if possible reduction_product->reduction Yes reduction_product->success No, investigate other issues reduction->success

Caption: A decision tree for troubleshooting low product yield in Grignard synthesis.

Data Presentation

Table 1: Effect of Grignard Reagent Structure on Tertiary Alcohol Yield
Grignard ReagentKetoneTertiary Alcohol ProductYield (%)Notes
Ethylmagnesium bromide3-Pentanone3-Ethyl-3-pentanol~44Standard reaction conditions.
Neopentylmagnesium chlorideDiisopropyl ketoneNeopentyldiisopropylcarbinol4Significant enolization (90%) due to high steric hindrance.[2]
Methylmagnesium bromide2-Pentanone2-Methyl-2-pentanolHighA common and generally high-yielding reaction.
t-Butylmagnesium chlorideBenzophenone1,1,2,2-Tetraphenylethan-1,2-diol (pinacol)0-21Reaction proceeds via a single-electron transfer (SET) mechanism.[3]
Table 2: Cobalt-Catalyzed Cross-Coupling of Tertiary Alkyl Grignard Reagents with Alkyl Halides

This method provides a direct route to highly branched alkanes.

Tertiary Alkyl Grignard ReagentAlkyl HalideBranched Alkane ProductYield (%)
t-Butylmagnesium chloride1-Bromooctane2,2-Dimethyldecane84
1,1-Dimethylpropylmagnesium chloride1-Bromooctane2,2-Dimethyl-3-ethylnonane90
1-Adamantylmagnesium bromide1-BromooctaneNo reaction0

Experimental Protocols

Protocol 1: Synthesis of a Tertiary Alcohol via Grignard Reaction (e.g., 3-Ethyl-3-pentanol)

This protocol describes the formation of a tertiary alcohol, a common precursor to a branched alkane.

1. Preparation and Setup:

  • All glassware (three-neck round-bottom flask, reflux condenser, dropping funnel) must be flame-dried under an inert atmosphere (e.g., argon or nitrogen) and allowed to cool.

  • Place magnesium turnings (1.2 equivalents) and a small crystal of iodine in the reaction flask.

2. Grignard Reagent Formation:

  • In the dropping funnel, prepare a solution of the alkyl halide (e.g., ethyl bromide, 1.0 equivalent) in anhydrous diethyl ether.

  • Add a small portion (~10%) of the alkyl halide solution to the magnesium turnings to initiate the reaction. Initiation is indicated by the disappearance of the iodine color and gentle refluxing of the ether.

  • Once initiated, add the remainder of the alkyl halide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

3. Reaction with Ketone:

  • Cool the Grignard reagent solution to 0°C in an ice-water bath.

  • Dissolve the ketone (e.g., 3-pentanone, 0.95 equivalents) in anhydrous diethyl ether and add it to the dropping funnel.

  • Add the ketone solution dropwise to the stirred Grignard reagent.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.

4. Workup and Purification:

  • Cool the reaction mixture in an ice bath and slowly pour it over a mixture of crushed ice and a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with diethyl ether (2-3 times).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purify the resulting tertiary alcohol by distillation or flash column chromatography.

Protocol 2: Conversion of a Tertiary Alcohol to a Branched Alkane via Wolff-Kishner Reduction

This protocol is suitable for the deoxygenation of a ketone precursor to a branched alkane. The tertiary alcohol can be oxidized to the corresponding ketone prior to this step if the starting material for the Grignard reaction was an ester.

1. Reaction Setup:

  • To a round-bottom flask equipped with a reflux condenser, add the ketone (1.0 equivalent), hydrazine (B178648) hydrate (B1144303) (2.0 equivalents), and diethylene glycol as the solvent.

2. Reaction:

  • Add potassium hydroxide (B78521) (KOH) pellets (3.0 equivalents) to the mixture.

  • Heat the mixture to reflux for 1 hour.

  • Replace the reflux condenser with a distillation head and distill off the water and excess hydrazine until the temperature of the reaction mixture reaches 200°C.

  • Once the temperature reaches 200°C, return the reflux condenser and continue to heat at reflux for an additional 3-4 hours.

3. Workup and Purification:

  • Cool the reaction mixture to room temperature and add water.

  • Extract the product with pentane (B18724) (3 times).

  • Combine the organic layers, wash with water and then brine, and dry over anhydrous sodium sulfate.

  • Filter and distill the pentane to yield the pure branched alkane.

Visualizations

Grignard_Workflow cluster_prep Preparation cluster_formation Grignard Formation cluster_reaction Reaction with Ketone cluster_workup Workup & Purification dry_glassware Flame-Dry Glassware add_mg Add Mg Turnings & Activator dry_glassware->add_mg add_halide Slowly Add Alkyl Halide in Ether add_mg->add_halide reflux Maintain Gentle Reflux add_halide->reflux cool_grignard Cool Grignard to 0°C reflux->cool_grignard add_ketone Slowly Add Ketone Solution cool_grignard->add_ketone stir_rt Stir at Room Temperature add_ketone->stir_rt quench Quench with aq. NH4Cl stir_rt->quench extract Extract with Ether quench->extract dry_purify Dry and Purify extract->dry_purify

Caption: Experimental workflow for the synthesis of a tertiary alcohol via Grignard reaction.

Reaction_Pathways Grignard (R-MgX) Grignard (R-MgX) Desired Pathway Desired Pathway Grignard (R-MgX)->Desired Pathway + Alkyl Halide Side Reactions Side Reactions Grignard (R-MgX)->Side Reactions Ketone Ketone Ketone->Desired Pathway Ketone->Side Reactions Tertiary Alcohol Tertiary Alcohol Desired Pathway->Tertiary Alcohol Nucleophilic Addition Wurtz Coupling Wurtz Coupling (R-R Dimer) Side Reactions->Wurtz Coupling Enolization Enolization (Ketone Recovery) Side Reactions->Enolization Reduction Reduction (Secondary Alcohol) Side Reactions->Reduction

Caption: Desired vs. competing side reaction pathways in Grignard synthesis.

References

Improving the yield and selectivity of 3-Ethyl-5-methylheptane synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions regarding the synthesis of 3-Ethyl-5-methylheptane. Due to the limited availability of specific literature for this exact molecule, this guide focuses on general and adaptable synthesis strategies for structurally similar branched alkanes, primarily through Grignard and Corey-House reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most viable synthetic routes for producing this compound?

A1: For a non-symmetrical, branched alkane like this compound, the most practical laboratory-scale syntheses involve the formation of new carbon-carbon bonds. Two highly effective methods are the Grignard reaction and the Corey-House synthesis.[1][2] The Grignard approach would involve reacting an appropriate Grignard reagent with a ketone, followed by dehydration and hydrogenation.[3] The Corey-House synthesis offers a more direct coupling of two alkyl fragments and is known for its versatility in creating unsymmetrical alkanes with good yields.[1][4]

Q2: What are the primary side reactions that can lower the yield and selectivity in a Grignard-based synthesis of a branched alkane?

A2: The most common side reactions include Wurtz coupling, where the Grignard reagent reacts with the initial alkyl halide, and enolization, where the Grignard reagent acts as a base instead of a nucleophile, particularly with sterically hindered ketones.[5] Additionally, if the Grignard reagent has β-hydrogens, it can reduce the ketone to a secondary alcohol.[5]

Q3: How does the Corey-House synthesis offer better selectivity compared to other methods like the Wurtz reaction?

A3: The Corey-House synthesis is superior to the Wurtz reaction for creating unsymmetrical alkanes because it involves a more controlled, two-step process.[2][4] It uses a lithium dialkylcuprate (Gilman reagent) which reacts cleanly with an alkyl halide.[1] This method minimizes the homo-coupling (Wurtz-type) side products that are common in the Wurtz reaction, thus leading to higher selectivity and yield of the desired cross-coupled product.[2] For a good yield, it is recommended to use a primary alkyl halide as one of the coupling partners.[1]

Q4: What are the most effective methods for purifying the final this compound product?

A4: Fractional distillation is a primary method for purifying alkanes, separating them based on differences in their boiling points.[6] For removing any remaining linear alkanes from the branched product, urea (B33335) adduction can be a highly selective method, as urea forms crystalline complexes only with straight-chain alkanes.[6] Molecular sieves with appropriate pore sizes can also be used to selectively adsorb linear alkanes, separating them from the branched product.[6]

Troubleshooting Guide

Low or No Product Yield

Q: My Grignard reaction is not initiating. What are the common causes and solutions?

A: Failure to initiate is a frequent issue in Grignard synthesis.

  • Cause: A passivating layer of magnesium oxide on the magnesium turnings.[5]

    • Solution: Activate the magnesium surface. This can be done by adding a small crystal of iodine, which will disappear as the reaction starts, or by gently heating or sonicating the flask.[5]

  • Cause: Presence of moisture in the glassware or solvent. Grignard reagents are extremely sensitive to water.[5]

    • Solution: Ensure all glassware is flame-dried or oven-dried immediately before use and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents, preferably freshly distilled or from a solvent purification system.[7]

Q: I'm experiencing very low yield in my Corey-House synthesis. What should I investigate?

A: Low yields in Corey-House synthesis can often be traced to the quality of the reagents or reaction conditions.

  • Cause: Poor quality of the alkyllithium reagent or the Gilman reagent (lithium dialkylcuprate).

    • Solution: Ensure the alkyllithium reagent is fresh or has been recently titrated to determine its exact concentration. When preparing the Gilman reagent, the reaction with cuprous iodide (CuI) should be performed at a low temperature to ensure its stability.[8]

  • Cause: Using an inappropriate alkyl halide.

    • Solution: For the best yields, the alkyl halide that reacts with the Gilman reagent should be a primary or secondary halide.[1] Tertiary halides are not suitable for this reaction.[1]

Poor Product Selectivity

Q: My Grignard reaction is producing a significant amount of a homo-coupled byproduct (R-R from the starting R-X). How can I minimize this?

A: This is likely due to a Wurtz-type side reaction.

  • Cause: The Grignard reagent is reacting with the unreacted alkyl halide.[5]

    • Solution: Add the alkyl halide solution dropwise and slowly to the magnesium turnings. This maintains a low concentration of the alkyl halide in the reaction mixture, favoring the formation of the Grignard reagent over the coupling side reaction.[5]

Q: After my Grignard reaction with a ketone, I recovered a large amount of the starting ketone. What happened?

A: This indicates that the Grignard reagent acted as a base rather than a nucleophile.

  • Cause: Enolization of the ketone. This is common with sterically hindered ketones where the acidic α-hydrogen is more accessible than the carbonyl carbon.[5]

    • Solution: Use a less sterically hindered Grignard reagent if possible. Alternatively, lowering the reaction temperature can favor nucleophilic addition over enolization. Adding cerium(III) chloride (Luche conditions) can also be used to enhance the nucleophilic addition to the ketone.[5]

Data Presentation

Table 1: Comparison of Synthesis Methods for Branched Alkanes

FeatureGrignard Reaction RouteCorey-House Synthesis
Starting Materials Alkyl halide, Magnesium, KetoneAlkyl halide (1), Lithium, Copper(I) Iodide, Alkyl halide (2)
Key Intermediate Grignard Reagent (R-MgX)Gilman Reagent (R₂CuLi)
Typical Solvents Anhydrous Diethyl Ether, THFAnhydrous Diethyl Ether, THF
Reaction Temperature 0°C to reflux-78°C to room temperature
Advantages Readily available starting materials.Excellent for unsymmetrical alkanes, high yields, fewer side reactions.[2]
Disadvantages Multi-step for alkanes (alcohol -> alkene -> alkane), side reactions (Wurtz, enolization).[5]Requires preparation of organolithium and Gilman reagents, sensitive to air and moisture.

Table 2: Troubleshooting Common Issues in Branched Alkane Synthesis

IssuePotential CauseRecommended Solution(s)
Low Yield Impure or wet reagents/solvents.Use freshly distilled/anhydrous solvents; ensure high-purity starting materials.[9]
Reaction not going to completion.Increase reaction time or temperature (monitor for side reactions).
Mechanical loss during workup/purification.Optimize extraction and purification procedures, especially on a small scale.[9]
Poor Selectivity Wurtz coupling in Grignard synthesis.Slow, dropwise addition of alkyl halide to magnesium.[5]
Ketone enolization in Grignard synthesis.Lower reaction temperature; use a less hindered Grignard reagent; add CeCl₃.[5]
Formation of multiple isomers.Use a more selective synthesis route like Corey-House.[2]

Experimental Protocols

Protocol 1: Synthesis of this compound via Grignard Reaction

This is a three-step process: 1) Formation of a tertiary alcohol, 2) Dehydration to an alkene, and 3) Hydrogenation to the alkane. A plausible route would be the reaction of 2-pentylmagnesium bromide with 4-methyl-3-hexanone.

Step 1: Synthesis of 3-Ethyl-5-methyl-3-heptanol

  • Set up a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Place magnesium turnings (1.2 equivalents) in the flask.

  • Add a small amount of anhydrous diethyl ether and a crystal of iodine to activate the magnesium.

  • In the dropping funnel, prepare a solution of 2-bromopentane (B28208) (1.0 equivalent) in anhydrous diethyl ether.

  • Add a small portion (~5-10%) of the 2-bromopentane solution to the magnesium. The reaction should initiate, indicated by bubbling and the disappearance of the iodine color. Gentle warming may be necessary.[5]

  • Once initiated, add the remainder of the 2-bromopentane solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Cool the Grignard solution to 0°C in an ice bath.

  • Dissolve 4-methyl-3-hexanone (1.0 equivalent) in anhydrous diethyl ether and add it dropwise to the stirred Grignard solution.[10]

  • After the addition, allow the mixture to warm to room temperature and stir for 1-2 hours.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude tertiary alcohol.

Step 2 & 3: Dehydration and Hydrogenation

  • The crude alcohol can be dehydrated by heating with a strong acid (e.g., sulfuric acid or phosphoric acid) to yield a mixture of alkenes.[3]

  • The resulting alkene mixture is then hydrogenated using a catalyst such as Palladium on carbon (Pd/C) under a hydrogen atmosphere to yield the final product, this compound.[3]

  • The final product should be purified by fractional distillation.

Protocol 2: Synthesis of this compound via Corey-House Synthesis

A plausible route would be the reaction of lithium di(sec-butyl)cuprate with 1-bromopentane (B41390).

  • Set up a flame-dried, three-necked flask with a stirrer, a dropping funnel, and a nitrogen inlet.

  • Add lithium metal (2.2 equivalents) to anhydrous diethyl ether under a nitrogen atmosphere.

  • Add 2-bromobutane (B33332) (2.0 equivalents) dropwise to the lithium suspension at a rate that maintains a gentle reflux, forming sec-butyllithium (B1581126).

  • In a separate flame-dried flask, suspend copper(I) iodide (1.0 equivalent) in anhydrous diethyl ether at -20°C.

  • Slowly add the prepared sec-butyllithium solution to the CuI suspension to form the Gilman reagent, lithium di(sec-butyl)cuprate.[8]

  • Once the Gilman reagent is formed, add 1-bromopentane (1.0 equivalent) dropwise to the reaction mixture.

  • Allow the reaction to stir at low temperature for a few hours, then warm to room temperature and stir overnight.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether, wash the combined organic layers with water and brine, and dry over anhydrous MgSO₄.

  • Filter and remove the solvent under reduced pressure.

  • Purify the resulting this compound by fractional distillation.

Mandatory Visualizations

Synthesis_Workflow cluster_grignard Grignard Route cluster_corey_house Corey-House Route A1 Alkyl Halide + Mg B1 Grignard Reagent A1->B1 C1 Ketone Addition B1->C1 D1 Tertiary Alcohol C1->D1 E1 Dehydration D1->E1 F1 Alkene Mixture E1->F1 G1 Hydrogenation F1->G1 H1 This compound G1->H1 A2 Alkyl Halide 1 + Li B2 Alkyllithium A2->B2 C2 CuI Addition B2->C2 D2 Gilman Reagent C2->D2 E2 Alkyl Halide 2 Addition D2->E2 F2 This compound E2->F2

Caption: General synthetic workflows for branched alkanes.

Troubleshooting_Guide Start Low or No Yield in Synthesis Q1 Is it a Grignard Reaction? Start->Q1 A1_Yes Reaction Failed to Initiate? Q1->A1_Yes Yes A1_No Check Reagent Quality (Alkyllithium, Gilman) Q1->A1_No No (Corey-House) Sol1 Activate Mg (Iodine, Heat) Ensure Anhydrous Conditions A1_Yes->Sol1 Yes Sol2 Significant Byproduct Formation? A1_Yes->Sol2 No Sol4 Purify Reagents Titrate Alkyllithium A1_No->Sol4 Sol3 Slowly add Alkyl Halide (Wurtz) Lower Temp / Add CeCl3 (Enolization) Sol2->Sol3 Yes

Caption: Troubleshooting decision tree for low yield issues.

References

Preventing side reactions in the halogenation of branched alkanes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the halogenation of branched alkanes. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and refine their experimental procedures.

Troubleshooting Guide

This guide addresses common issues encountered during the free-radical halogenation of branched alkanes.

Question: My reaction is producing a mixture of mono-halogenated isomers with low selectivity. How can I favor the formation of a specific isomer?

Answer:

Achieving high regioselectivity in the halogenation of branched alkanes is a common challenge. The distribution of isomeric products is influenced by the type of halogen used and the reaction conditions.

  • Halogen Choice is Critical: Bromine is significantly more selective than chlorine.[1] Due to the higher reactivity of chlorine radicals, they are less selective and will abstract primary, secondary, and tertiary hydrogens at more comparable rates.[2] Bromine radicals, being less reactive, are more selective for the most stable radical intermediate, which is formed by abstracting a hydrogen from the most substituted carbon (tertiary > secondary > primary).[1][3] For instance, in the bromination of 2-methylbutane, the major product is 2-bromo-2-methylbutane, resulting from the formation of the more stable tertiary radical.[3][4][5]

  • Temperature Control: Lowering the reaction temperature can enhance selectivity, particularly for chlorination. At higher temperatures, the reactivity of chlorine atoms increases, leading to a more statistical and less selective distribution of products as the chlorine radical will react with the first hydrogen it collides with.[6]

Question: I am observing significant amounts of di- and tri-halogenated products. How can I promote mono-halogenation?

Answer:

Polyhalogenation is a frequent side reaction where more than one hydrogen atom on the alkane is substituted by a halogen.[7][8] This occurs because the initial mono-halogenated product can react further with the halogen radicals.[1]

  • Use a Large Excess of the Alkane: To favor mono-halogenation, it is crucial to use a high molar ratio of the branched alkane to the halogen.[7][8][9] This increases the probability that a halogen radical will collide with an unreacted alkane molecule rather than a mono-halogenated product molecule.[7]

  • Control Reaction Time: Limiting the reaction time can also help to minimize the formation of polyhalogenated products.

Question: My reaction is not initiating, or the reaction rate is extremely slow.

Answer:

Free-radical halogenation requires an initiation step to generate halogen radicals. Without sufficient energy, the reaction will not proceed.

  • Ensure Proper Initiation: The reaction must be initiated using either ultraviolet (UV) light (photochemical reaction) or heat.[9][10] The energy supplied must be sufficient to cause homolytic cleavage of the halogen-halogen bond.[1]

  • Absence of Inhibitors: Radical reactions can be inhibited by the presence of radical traps, with molecular oxygen being a common culprit.[11] Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if you suspect oxygen inhibition.

Question: My reaction is too vigorous and difficult to control.

Answer:

The reactivity of halogens decreases down the group (F₂ > Cl₂ > Br₂ > I₂).[9][11]

  • Avoid Fluorination for General Synthesis: Fluorine reacts explosively with alkanes and is very difficult to control in a standard laboratory setting.[9]

  • Use a Less Reactive Halogen: If you are using chlorine and the reaction is too exothermic, consider switching to bromine, which reacts more slowly and with greater control.[9]

Frequently Asked Questions (FAQs)

Q1: Why is bromination more selective than chlorination for branched alkanes?

A1: The selectivity of halogenation is governed by the stability of the free radical intermediate formed during the rate-determining hydrogen abstraction step. The order of radical stability is tertiary > secondary > primary. Bromination is a more endothermic (or less exothermic) process for the hydrogen abstraction step compared to chlorination. According to the Hammond postulate, the transition state for an endothermic reaction step will more closely resemble the products. Therefore, the transition state for bromination has more radical character, making it more sensitive to the stability of the radical being formed. This results in a strong preference for the formation of the most stable (tertiary) radical. Conversely, the hydrogen abstraction step in chlorination is highly exothermic, with an early transition state that resembles the reactants more than the radical intermediate. Consequently, the stability of the forming radical has a smaller influence on the activation energy, leading to lower selectivity.[12]

Q2: Can I use iodine for the halogenation of branched alkanes?

A2: Iodination of alkanes is generally not a feasible reaction. The hydrogen abstraction step with iodine is highly endothermic, making the overall reaction thermodynamically unfavorable under standard conditions.[6]

Q3: What is the role of a radical initiator?

A3: While UV light or heat can initiate the reaction by cleaving the halogen molecule, a chemical radical initiator (e.g., AIBN or benzoyl peroxide) can also be used, typically with gentle heating. These molecules decompose at a controlled rate to produce radicals, which then initiate the chain reaction.

Q4: How does steric hindrance affect the halogenation of branched alkanes?

A4: While electronic factors (radical stability) are dominant in determining the regioselectivity of bromination, steric hindrance can play a role, particularly in chlorination where selectivity is lower. However, the preference for abstracting a tertiary hydrogen is so strong in bromination that it generally overcomes any steric hindrance.

Data Presentation

The following tables summarize the predicted product distribution for the mono-halogenation of 2-methylbutane, illustrating the difference in selectivity between chlorination and bromination. The calculations are based on the number of each type of hydrogen and their relative reactivity rates (Tertiary:Secondary:Primary = 5:3.8:1 for Chlorination and 1600:82:1 for Bromination at 25°C).

Table 1: Predicted Product Distribution for Monochlorination of 2-Methylbutane

Product NameCarbon HalogenatedType of HydrogenNumber of HydrogensRelative Reactivity(No. of H) x (Rel. Reactivity)Predicted % Yield
2-Chloro-2-methylbutaneC2Tertiary (3°)15.05.022.2%
2-Chloro-3-methylbutaneC3Secondary (2°)23.87.633.8%
1-Chloro-2-methylbutaneC1Primary (1°)61.06.026.7%
1-Chloro-3-methylbutaneC4Primary (1°)31.03.013.3%
Total 12 22.6 100%

Table 2: Predicted Product Distribution for Monobromination of 2-Methylbutane

Product NameCarbon HalogenatedType of HydrogenNumber of HydrogensRelative Reactivity(No. of H) x (Rel. Reactivity)Predicted % Yield
2-Bromo-2-methylbutaneC2Tertiary (3°)11600160090.4%
2-Bromo-3-methylbutaneC3Secondary (2°)2821649.3%
1-Bromo-2-methylbutaneC1Primary (1°)6160.3%
1-Bromo-3-methylbutaneC4Primary (1°)3130.2%
Total 12 1773 100%

Experimental Protocols

Protocol 1: Selective Monobromination of 2-Methylbutane

This protocol is designed to favor the formation of 2-bromo-2-methylbutane.

  • Reaction Setup:

    • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place a magnetic stir bar and a 5:1 molar excess of 2-methylbutane relative to bromine.

    • Use a suitable inert solvent such as carbon tetrachloride or hexane.

    • Protect the apparatus from ambient light by wrapping it in aluminum foil.

  • Initiation:

    • Position a UV lamp (e.g., a sunlamp) approximately 10-15 cm from the flask.

  • Reaction:

    • Begin stirring the 2-methylbutane solution and turn on the UV lamp.

    • Slowly add a solution of bromine in the same inert solvent from the dropping funnel over a period of 30-60 minutes. The red-brown color of bromine should disappear as it is consumed.

    • After the addition is complete, allow the reaction to stir under UV irradiation for an additional 30 minutes, or until the bromine color has completely faded.

  • Workup:

    • Turn off the UV lamp and cool the reaction mixture to room temperature.

    • Wash the reaction mixture with a saturated aqueous solution of sodium thiosulfate (B1220275) to remove any unreacted bromine.

    • Separate the organic layer and wash it with a saturated aqueous solution of sodium bicarbonate, followed by water.

    • Dry the organic layer over anhydrous magnesium sulfate (B86663) or calcium chloride.

  • Purification:

    • Filter off the drying agent.

    • The product can be purified by fractional distillation, collecting the fraction corresponding to the boiling point of 2-bromo-2-methylbutane.

Protocol 2: Monochlorination of 2-Methylbutane

This protocol aims to produce a mixture of monochlorinated products.

  • Reaction Setup:

    • In a three-necked round-bottom flask fitted with a reflux condenser, a gas inlet tube, and a gas outlet leading to a trap (e.g., a sodium hydroxide (B78521) solution to neutralize excess chlorine and HCl), place a 5:1 molar excess of 2-methylbutane.

    • Include a magnetic stir bar for efficient mixing.

  • Initiation:

    • Irradiate the flask with a UV lamp.

  • Reaction:

    • Begin stirring the 2-methylbutane.

    • Slowly bubble chlorine gas through the solution via the gas inlet tube. The rate of addition should be controlled to maintain a faint yellow-green color in the reaction mixture.

    • The reaction is exothermic; maintain the desired temperature using a water bath if necessary.

    • Continue the reaction until the desired conversion is achieved (monitoring by GC is recommended).

  • Workup:

    • Stop the flow of chlorine gas and turn off the UV lamp.

    • Bubble nitrogen or argon through the solution to remove any dissolved chlorine and HCl.

    • Wash the organic mixture with a dilute solution of sodium bicarbonate, followed by water.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter to remove the drying agent.

    • The mixture of isomeric products can be separated by fractional distillation.

Visualizations

Halogenation_Troubleshooting Start Reaction Issue LowSelectivity Low Selectivity / Isomer Mixture Start->LowSelectivity Symptom Polyhalogenation Polyhalogenation Products Start->Polyhalogenation Symptom NoReaction No Reaction / Slow Rate Start->NoReaction Symptom UseBromine Use Bromine instead of Chlorine LowSelectivity->UseBromine Solution LowerTemp Lower Reaction Temperature LowSelectivity->LowerTemp Solution ExcessAlkane Increase Alkane:Halogen Ratio Polyhalogenation->ExcessAlkane Solution CheckInitiation Ensure UV/Heat Source is Adequate NoReaction->CheckInitiation Solution InertAtmosphere Use Inert Atmosphere (N2/Ar) NoReaction->InertAtmosphere Solution

Caption: Troubleshooting flowchart for common halogenation issues.

Halogen_Selectivity Alkane Branched Alkane (e.g., 2-Methylbutane) Chlorination Chlorination (Cl2, hv) Low Selectivity Alkane->Chlorination Reacts with Bromination Bromination (Br2, hv) High Selectivity Alkane->Bromination Reacts with Mixture Mixture of Products (Primary, Secondary, Tertiary Halides) Chlorination->Mixture Yields MajorProduct Predominantly Tertiary Halide (e.g., 2-Bromo-2-methylbutane) Bromination->MajorProduct Yields

Caption: Comparison of selectivity in chlorination vs. bromination.

Experimental_Workflow Setup 1. Reaction Setup (Alkane in inert solvent) Initiation 2. Initiation (UV light or Heat) Setup->Initiation Reaction 3. Slow Addition of Halogen Initiation->Reaction Workup 4. Aqueous Workup (Quench, Wash, Dry) Reaction->Workup Purification 5. Purification (Fractional Distillation) Workup->Purification Product Final Product Purification->Product

Caption: General experimental workflow for alkane halogenation.

References

Technical Support Center: Resolving Co-elution of 3-Ethyl-5-methylheptane and its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving the co-elution of 3-Ethyl-5-methylheptane with its other isomers during gas chromatography (GC) analysis.

Frequently Asked Questions (FAQs)

Q1: Why is it challenging to separate this compound from its other C10H22 isomers?

A1: this compound is one of 75 structural isomers of decane (B31447) (C10H22). These isomers often have very similar boiling points and polarities due to their comparable molecular weights and structures. In gas chromatography, separation of alkanes on a non-polar stationary phase is primarily driven by differences in boiling points. When these differences are minimal, as is the case with many C10H22 isomers, achieving baseline separation becomes a significant analytical challenge, often resulting in co-elution.

Q2: What are the most common isomers that co-elute with this compound?

A2: Isomers with similar branching and boiling points are the most likely to co-elute. Based on their Kovats retention indices on non-polar columns, isomers such as 2,2-dimethyloctane (B44098) and other branched decanes can have retention times very close to that of this compound, making them prone to co-elution.

Q3: What is a Kovats Retention Index, and how can it help in identifying co-eluting isomers?

A3: The Kovats Retention Index (RI) is a standardized method for reporting retention times in gas chromatography.[1] It relates the retention time of an analyte to the retention times of n-alkanes eluting before and after it. By comparing the experimentally determined RI of an unknown peak to a database of known RI values for different isomers on the same type of GC column, you can tentatively identify the compounds, including those that are co-eluting. For n-alkanes, the retention index is defined as 100 times the number of carbon atoms (e.g., decane has an RI of 1000).[1]

Q4: Can changing the stationary phase of my GC column improve the separation of these isomers?

A4: Yes, changing the stationary phase can significantly impact the separation. While non-polar columns like those with 100% dimethylpolysiloxane (e.g., DB-1) are standard for hydrocarbon analysis, utilizing a stationary phase with a different selectivity, such as a slightly more polar phase, can alter the elution order and potentially resolve co-eluting peaks. In some complex cases, specialized stationary phases like liquid crystalline phases have shown high selectivity for separating structurally similar isomers.

Troubleshooting Guide: Resolving Co-elution

This guide provides a systematic approach to troubleshoot and resolve the co-elution of this compound with its isomers.

Step 1: Optimizing the GC Oven Temperature Program

A slow and optimized temperature ramp is crucial for separating closely eluting isomers.

  • Initial Temperature: Start with a low initial oven temperature (e.g., 40-50 °C) to ensure that the analytes are focused at the head of the column before the temperature ramp begins.

  • Ramp Rate: A slower temperature ramp rate (e.g., 2-5 °C/min) increases the interaction time of the analytes with the stationary phase, which can significantly enhance the resolution of closely boiling isomers.

  • Final Temperature and Hold Time: Ensure the final temperature is high enough to elute all components of interest and include a hold time to allow for the elution of any less volatile compounds.

Step 2: Modifying GC Column and Carrier Gas Parameters

If temperature program optimization is insufficient, adjusting the column dimensions and carrier gas flow rate can improve separation efficiency.

  • Column Length: Increasing the column length (e.g., from 30 m to 60 m) increases the number of theoretical plates, which directly improves the resolving power of the column.

  • Column Internal Diameter (ID): Using a column with a smaller internal diameter (e.g., 0.18 mm instead of 0.25 mm) increases separation efficiency.

  • Film Thickness: A thicker stationary phase film can increase retention and may improve the separation of volatile isomers.

  • Carrier Gas Flow Rate: Optimizing the carrier gas (e.g., helium or hydrogen) flow rate to its optimal linear velocity for the chosen column dimensions will maximize separation efficiency.

Step 3: Advanced Separation Techniques

For particularly challenging separations, more advanced techniques may be necessary.

  • Multi-Dimensional Gas Chromatography (GCxGC): This powerful technique uses two columns with different stationary phases to provide a two-dimensional separation, which can resolve highly complex mixtures of isomers that co-elute on a single column.[2]

  • Liquid Crystalline Stationary Phases: These specialized stationary phases offer unique selectivity for separating isomers based on their shape and rigidity, which can be highly effective for resolving structurally similar alkanes.[2]

Data Presentation

The following table summarizes the boiling points and experimentally determined Kovats Retention Indices for this compound and some of its isomers on a standard non-polar (e.g., 100% dimethylpolysiloxane) GC column.

Compound NameMolecular FormulaBoiling Point (°C)Kovats Retention Index (Non-polar column)
This compound C10H22 161 [3]938, 949 [4][5]
n-DecaneC10H221741000 (by definition)[1]
2,2-DimethyloctaneC10H22Not Available915, 924[6]

Experimental Protocols

Detailed Methodology for the GC Separation of C10H22 Isomers

This protocol provides a starting point for the separation of this compound and its isomers. Optimization may be required based on the specific instrumentation and sample matrix.

  • Sample Preparation:

    • Prepare a standard solution of this compound and a mixture of C10H22 isomers in a volatile, non-polar solvent such as hexane (B92381) or pentane.

    • The concentration of each analyte should be in the range of 10-100 µg/mL.

    • For quantitative analysis, an internal standard (e.g., n-undecane) can be added to all standards and samples.

  • Gas Chromatography (GC) System and Conditions:

    • GC System: A gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

    • GC Column: A non-polar capillary column, such as a DB-1 (100% dimethylpolysiloxane), with dimensions of 60 m length x 0.25 mm ID x 0.25 µm film thickness.

    • Carrier Gas: Helium with a constant flow rate of 1.2 mL/min.

    • Injector: Split/splitless injector in split mode with a split ratio of 50:1.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 5 minutes.

      • Ramp: 2 °C/min to 180 °C.

      • Hold: 10 minutes at 180 °C.

    • Detector:

      • FID Temperature: 280 °C.

      • MS Transfer Line Temperature (if applicable): 280 °C.

      • MS Ion Source Temperature (if applicable): 230 °C.

      • MS Quadrupole Temperature (if applicable): 150 °C.

      • Scan Range (if applicable): m/z 40-300.

  • Data Analysis:

    • Identify the peaks based on their retention times and, if using MS, their mass spectra.

    • To confirm the identity of co-eluting peaks, calculate the Kovats Retention Index for each peak by running a series of n-alkanes (e.g., C8 to C12) under the same chromatographic conditions. Compare the calculated RI values to those in reference databases.

Visualization of Troubleshooting Workflow

The following diagram illustrates the logical workflow for troubleshooting the co-elution of this compound and its isomers.

TroubleshootingWorkflow cluster_0 Troubleshooting Co-elution of this compound Isomers Start Co-elution Observed OptimizeTemp Optimize Oven Temperature Program (Slower Ramp Rate) Start->OptimizeTemp CheckResolution1 Resolution Improved? OptimizeTemp->CheckResolution1 ModifyColumn Modify Column Parameters (Increase Length, Decrease ID) CheckResolution1->ModifyColumn No Success Resolution Achieved CheckResolution1->Success Yes CheckResolution2 Resolution Improved? ModifyColumn->CheckResolution2 AdvancedTech Consider Advanced Techniques (GCxGC, Liquid Crystalline Phases) CheckResolution2->AdvancedTech No CheckResolution2->Success Yes AdvancedTech->Success

Caption: A flowchart outlining the systematic steps for resolving co-elution issues.

References

Strategies to minimize fragmentation in the mass spectrum of C10H22 isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectral analysis of C10H22 isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help minimize fragmentation during mass spectrometry experiments.

Troubleshooting Guides & FAQs

This section addresses common issues encountered when analyzing C10H22 isomers with mass spectrometry, focusing on strategies to enhance the molecular ion peak and reduce fragmentation.

Q1: My mass spectrum for a C10H22 isomer shows extensive fragmentation and no visible molecular ion peak (M+) at m/z 142. What is causing this?

A: This is a common observation for alkanes, especially when using Electron Ionization (EI) at the standard 70 eV.[1][2][3] The high energy of the electron beam imparts significant internal energy to the molecule upon ionization, leading to the cleavage of C-C and C-H bonds.[4][5][6] Branched isomers are particularly susceptible to fragmentation at the branching points, as this leads to the formation of more stable secondary or tertiary carbocations.[1][2][7] The molecular ion of alkanes is often energetically unstable and readily breaks apart into smaller, more stable fragments.[5]

Q2: How can I increase the abundance of the molecular ion for my C10H22 sample?

A: The most effective strategy is to use a "soft" ionization technique. These methods impart less energy to the analyte molecule during ionization, thus reducing fragmentation and preserving the molecular ion.[4][8][9][10][11] Recommended soft ionization techniques for non-polar hydrocarbons like C10H22 include:

  • Field Ionization (FI): An extremely soft technique that often yields a dominant molecular ion with minimal to no fragmentation.[7][12][13][14]

  • Chemical Ionization (CI): A gentler alternative to EI that uses a reagent gas to ionize the analyte through proton transfer or other ion-molecule reactions, resulting in less fragmentation.[9][11]

  • Atmospheric Pressure Photoionization (APPI): This technique uses photons to ionize the sample and is particularly well-suited for non-polar compounds.[8][15][16][17][18]

  • Low-Energy Electron Ionization: Reducing the electron energy in an EI source (e.g., from 70 eV to 15-20 eV) can significantly decrease fragmentation.[4]

Q3: I am using Electron Ionization (EI). What parameters can I adjust to minimize fragmentation?

A: If you are limited to using an EI source, the primary parameter to adjust is the electron energy . Lowering the electron energy from the standard 70 eV to a value closer to the ionization potential of the molecule (typically 10-15 eV for alkanes) will reduce the excess energy transferred to the ion, thereby decreasing fragmentation.[4] Additionally, using a supersonic molecular beam interface can help to vibrationally cool the molecules before ionization, which also leads to reduced fragmentation.

Q4: Which soft ionization technique is best for distinguishing between C10H22 isomers?

A: While all soft ionization techniques will help in identifying the molecular ion, some fragmentation can be beneficial for isomer differentiation.

  • Field Ionization (FI) typically produces very little fragmentation, making it excellent for confirming the molecular weight but less useful for distinguishing isomers based on fragmentation patterns.[12][14]

  • Chemical Ionization (CI) provides a good balance. It generates a prominent molecular ion or pseudomolecular ion (e.g., [M-H]+) while still producing some structurally significant fragment ions that can help differentiate between isomers.

  • Atmospheric Pressure Photoionization (APPI) is also a good option for obtaining molecular ions of these non-polar compounds with reduced fragmentation.[15][17]

The choice may depend on the specific isomers being analyzed and the instrumentation available.

Data Presentation

The following table summarizes the typical relative abundance of the molecular ion (or related ions) for different C10H22 isomers using various ionization techniques. This data illustrates the effectiveness of soft ionization methods in minimizing fragmentation compared to standard Electron Ionization (EI).

Ionization TechniqueIsomerMolecular Ion (M+) or Related IonRelative Abundance (%)Major Fragment Ions
Electron Ionization (70 eV) n-DecaneM+ (m/z 142)< 1m/z 43, 57, 71, 85
2-MethylnonaneM+ (m/z 142)< 0.5m/z 43, 57, 71, 127
Low-Energy EI (~15 eV) n-DecaneM+ (m/z 142)Increased abundanceReduced fragmentation
Field Ionization (FI) n-DecaneM+ (m/z 142)100Minimal fragmentation
2-MethylnonaneM+ (m/z 142)100Minimal fragmentation
Chemical Ionization (CI) n-Decane[M-H]+ (m/z 141)~80-100Some C-C bond cleavage fragments
2-Methylnonane[M-H]+ (m/z 141)~90-100Fragments indicating branching
APPI n-DecaneM+• (m/z 142) or [M-H]+ (m/z 141)HighMinimal fragmentation

Note: Relative abundances are approximate and can vary depending on the specific instrument and experimental conditions.

Experimental Protocols

Detailed methodologies for key soft ionization techniques are provided below.

Field Ionization (FI) Protocol

Field ionization is a very soft ionization technique that uses a strong electric field to ionize molecules with minimal fragmentation.

Methodology:

  • Sample Introduction: The C10H22 isomer is introduced into the ion source, typically via a gas chromatograph (GC) for separation of isomers or a direct insertion probe.

  • Ionization: The gaseous molecules pass through a very high electric field gradient (on the order of 10^8 V/cm) generated at the surface of an emitter (often a fine wire with carbon dendrites). This strong field perturbs the molecular orbitals, facilitating the removal of an electron via quantum mechanical tunneling.

  • Ion Acceleration and Detection: The resulting molecular ions (M+) are then accelerated into the mass analyzer and detected.

Key Parameters:

  • Emitter Voltage: Typically 8-12 kV.

  • Source Temperature: Maintained at a level sufficient to keep the sample in the gas phase without causing thermal degradation.

  • Pressure: High vacuum is maintained in the mass analyzer.

Chemical Ionization (CI) Protocol

Chemical ionization is a soft ionization technique that involves ion-molecule reactions.

Methodology:

  • Reagent Gas Introduction: A reagent gas (e.g., methane, isobutane (B21531), or ammonia) is introduced into the ion source at a pressure of approximately 1 torr.

  • Reagent Gas Ionization: The reagent gas is ionized by a beam of electrons, similar to EI.

  • Ion-Molecule Reactions: The primary reagent gas ions collide with neutral reagent gas molecules to form a stable population of secondary reagent ions (e.g., CH5+ and C2H5+ from methane).[14][18]

  • Analyte Ionization: The C10H22 isomer is introduced into the ion source, where it collides with the reagent gas ions. Ionization of the analyte occurs through processes like proton transfer (forming [M+H]+) or hydride abstraction (forming [M-H]+), which are less energetic than electron impact.[18]

  • Mass Analysis: The resulting ions are extracted from the source and analyzed.

Key Parameters:

  • Reagent Gas: Methane or isobutane are common choices for alkanes.

  • Reagent Gas Pressure: Typically 0.5-1.5 torr.

  • Source Temperature: 100-250 °C.

  • Electron Energy: 100-250 eV (for ionization of the reagent gas).

Atmospheric Pressure Photoionization (APPI) Protocol

APPI uses ultraviolet photons to ionize analytes at atmospheric pressure.[1] It is highly effective for non-polar compounds.[12]

Methodology:

  • Sample Nebulization: The sample, dissolved in a suitable solvent (e.g., toluene (B28343) or a mobile phase from liquid chromatography), is introduced into the source and nebulized to form a fine spray.

  • Vaporization: The nebulized spray is passed through a heated vaporizer to convert the sample and solvent into the gas phase.[1]

  • Photoionization: The gas-phase molecules are irradiated with photons from a vacuum ultraviolet (VUV) lamp (e.g., a krypton lamp emitting at 10.0 and 10.6 eV).[12] Ionization occurs either by direct absorption of a photon by the analyte molecule or through a dopant-assisted mechanism where a photoionized dopant molecule transfers charge to the analyte.[1]

  • Ion Transfer: The ions are then transferred from the atmospheric pressure region into the high vacuum of the mass spectrometer through a series of differentially pumped stages.

Key Parameters:

  • VUV Lamp: Krypton (Kr) lamp is common.

  • Vaporizer Temperature: Typically 350-500 °C.[1]

  • Nebulizing Gas: Nitrogen is commonly used.

  • Dopant: Toluene or acetone (B3395972) can be used as dopants to enhance ionization efficiency for certain compounds.

Visualizations

The following diagrams illustrate the workflows and logical relationships of the described techniques.

experimental_workflow Experimental Workflow for Minimizing Fragmentation cluster_sample Sample Preparation cluster_ionization Ionization cluster_soft_techniques Soft Ionization Options cluster_analysis Analysis & Outcome Sample C10H22 Isomer Sample EI Electron Ionization (EI) (Hard Ionization) Sample->EI Standard Method Soft_Ionization Soft Ionization Techniques Sample->Soft_Ionization Recommended Strategy Mass_Analyzer Mass Analyzer EI->Mass_Analyzer FI Field Ionization (FI) Soft_Ionization->FI CI Chemical Ionization (CI) Soft_Ionization->CI APPI Atmospheric Pressure Photoionization (APPI) Soft_Ionization->APPI Low_EI Low-Energy EI Soft_Ionization->Low_EI FI->Mass_Analyzer CI->Mass_Analyzer APPI->Mass_Analyzer Low_EI->Mass_Analyzer High_Frag High Fragmentation (Weak/Absent M+) Mass_Analyzer->High_Frag From EI Min_Frag Minimized Fragmentation (Strong M+ or [M-H]+) Mass_Analyzer->Min_Frag From Soft Ionization

Caption: Workflow for minimizing fragmentation in C10H22 isomer analysis.

logical_relationship Logical Relationships of Ionization Techniques cluster_goal Primary Goal cluster_approach Approach cluster_methods Recommended Methods (Soft Ionization) cluster_outcome Expected Outcome Goal Preserve Molecular Ion of C10H22 Isomers Approach Minimize Internal Energy Transferred During Ionization Goal->Approach FI Field Ionization (Quantum Tunneling) Approach->FI Uses high electric field CI Chemical Ionization (Ion-Molecule Reaction) Approach->CI Uses gentle chemical reactions APPI APPI (Photon Absorption) Approach->APPI Uses low-energy photons Low_EI Low-Energy EI (Reduced Electron Energy) Approach->Low_EI Reduces impact energy Outcome High Abundance of M+ or Related Ion (e.g., [M-H]+) FI->Outcome CI->Outcome APPI->Outcome Low_EI->Outcome

Caption: Logical relationships between the goal and soft ionization methods.

References

Technical Support Center: Overcoming Solubility Challenges of Nonpolar Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the solubilization of nonpolar compounds in aqueous media for experimental purposes.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons my nonpolar compound is not dissolving in my aqueous buffer?

Nonpolar compounds inherently have poor solubility in aqueous solutions due to their hydrophobic nature, which prevents the formation of favorable interactions with polar water molecules. Several factors can exacerbate this issue, including the compound's specific chemical structure, the pH and ionic strength of the buffer, and the presence of other excipients. The solid-state properties of the compound, such as its crystalline form, can also significantly impact its dissolution rate and solubility.

Q2: What are the most common initial strategies to improve the solubility of a nonpolar compound?

Initial approaches to solubilizing a nonpolar compound typically involve simple and readily available methods before moving to more complex formulations. These include:

  • Co-solvents: Introducing a water-miscible organic solvent can increase the solubility of nonpolar compounds.

  • pH Adjustment: For ionizable compounds, adjusting the pH of the medium to ionize the compound can significantly enhance its solubility.

  • Surfactants: These agents form micelles that can encapsulate nonpolar compounds, increasing their apparent solubility in aqueous solutions.

  • Complexing Agents: Cyclodextrins are commonly used to form inclusion complexes with hydrophobic molecules, thereby increasing their solubility.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments and offers potential solutions.

Issue 1: My compound precipitates out of solution after initial dissolution.

  • Possible Cause: The initial concentration exceeds the thermodynamic solubility limit in the final aqueous medium, even with solubilizing agents. The addition of the aqueous buffer may have caused a change in the solvent polarity, leading to precipitation.

  • Troubleshooting Steps:

    • Reduce Final Concentration: Attempt to dissolve the compound at a lower final concentration.

    • Optimize Co-solvent Percentage: If using a co-solvent, try varying the percentage. A higher percentage might be needed, but be mindful of its potential effects on your experimental system.

    • Employ a Different Solubilization Technique: Consider using surfactants or cyclodextrins, which may offer greater stability.

    • Kinetic vs. Thermodynamic Solubility: You may be observing kinetic solubility. Allow the solution to equilibrate for a longer period to determine the true thermodynamic solubility.

Issue 2: The use of a co-solvent is interfering with my biological assay.

  • Possible Cause: Organic solvents like DMSO, ethanol, or methanol (B129727) can be toxic to cells or inhibit enzyme activity, even at low concentrations.

  • Troubleshooting Steps:

    • Determine Solvent Tolerance: Perform a vehicle control experiment to determine the maximum concentration of the co-solvent your assay can tolerate without significant effects.

    • Explore Alternative Co-solvents: Consider less toxic co-solvents such as polyethylene (B3416737) glycol (PEG) or propylene (B89431) glycol.

    • Switch to a Non-Solvent-Based Approach: Investigate the use of cyclodextrins, liposomes, or surfactant-based systems to avoid organic solvents altogether.

Solubilization Strategies: A Comparative Overview

The following table summarizes common solubilization techniques and their key parameters.

Solubilization TechniqueMechanism of ActionCommon AgentsTypical Concentration RangeKey Considerations
Co-solvents Reduces the polarity of the aqueous medium.DMSO, Ethanol, Methanol, PEG 4000.1% - 10% (v/v)Potential for cytotoxicity or assay interference.
pH Adjustment Ionizes the compound, increasing its interaction with water.HCl, NaOH, Buffers (e.g., phosphate, acetate)pH range depends on the compound's pKa.Only applicable to ionizable compounds; pH may affect compound stability or the biological system.
Surfactants Form micelles that encapsulate nonpolar compounds.Tween® 80, Triton™ X-100, Sodium dodecyl sulfate (B86663) (SDS)Above the critical micelle concentration (CMC).Can denature proteins or disrupt cell membranes at higher concentrations.
Complexing Agents Form inclusion complexes with the nonpolar molecule.β-cyclodextrins (e.g., HP-β-CD, SBE-β-CD)1% - 10% (w/v)Stoichiometry of complexation and binding affinity are important factors.

Experimental Protocols

Protocol 1: Basic Co-solvent Solubility Assessment

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the nonpolar compound in a water-miscible organic solvent (e.g., 10 mM in 100% DMSO).

  • Serial Dilution: Serially dilute the stock solution into the desired aqueous buffer (e.g., PBS, cell culture media).

  • Visual Inspection: Visually inspect each dilution for any signs of precipitation immediately after dilution and after a set incubation period (e.g., 1-2 hours) at the experimental temperature.

  • Solubility Determination: The highest concentration that remains clear is considered the apparent solubility under these conditions.

Protocol 2: pH-Dependent Solubility Profile

  • Buffer Preparation: Prepare a series of buffers with a range of pH values (e.g., from pH 2 to pH 10).

  • Compound Addition: Add an excess amount of the solid nonpolar compound to each buffer.

  • Equilibration: Agitate the samples for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.

  • Concentration Analysis: Determine the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV, LC-MS).

Visualizations

experimental_workflow cluster_prep Preparation cluster_solubilization Solubilization & Observation cluster_analysis Analysis stock Prepare High-Conc. Stock in Organic Solvent dilute Serially Dilute Stock into Aqueous Buffers stock->dilute buffers Prepare Aqueous Buffers (e.g., PBS, Media) buffers->dilute observe Visually Inspect for Precipitation dilute->observe determine Determine Highest Clear Concentration (Apparent Solubility) observe->determine

Caption: Workflow for assessing compound solubility using a co-solvent.

decision_tree start Compound Fails to Dissolve is_ionizable Is the compound ionizable? start->is_ionizable ph_adjust Adjust pH is_ionizable->ph_adjust Yes co_solvent Try Co-solvent (e.g., DMSO, PEG) is_ionizable->co_solvent No solved Solubility Issue Resolved ph_adjust->solved assay_interference Assay Interference? co_solvent->assay_interference complexation Use Cyclodextrins or Surfactants assay_interference->complexation Yes assay_interference->solved No complexation->solved

Validation & Comparative

A Comparative Analysis of 3-Ethyl-5-methylheptane and Its Structural Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparative analysis of the physicochemical properties of 3-Ethyl-5-methylheptane and its structural isomers with the molecular formula C10H22. The information is intended for researchers, scientists, and drug development professionals, offering a detailed look at the impact of structural variations on the physical characteristics of these alkanes. The data presented is supported by experimental findings from various chemical databases and literature.

Physicochemical Properties of C10H22 Isomers

The arrangement of carbon atoms in the molecular structure of alkanes significantly influences their physical properties. As the degree of branching increases, the molecules become more compact, leading to a decrease in the surface area available for intermolecular van der Waals forces. This generally results in lower boiling points and melting points compared to their straight-chain counterparts. However, highly symmetrical isomers can exhibit unusually high melting points due to their ability to pack more efficiently into a crystal lattice.

Below is a summary of the key physicochemical properties for this compound and a selection of its structural isomers.

Isomer NameIUPAC NameCAS NumberBoiling Point (°C)Density (g/cm³)Melting Point (°C)
n-DecaneDecane124-18-5174.10.730-29.7
This compound This compound 52896-90-9 161 - -
2,3-Dimethyloctane2,3-Dimethyloctane7146-60-31640.734-83.15
2,4-Dimethyloctane2,4-Dimethyloctane4032-94-4153 - 156.90.732-83.15
2,5-Dimethyloctane (B100645)2,5-Dimethyloctane15869-89-31580.726-84.5
3,6-Dimethyloctane (B100007)3,6-Dimethyloctane15869-94-0160.7 - 160.810.732-53.99
4,5-Dimethyloctane4,5-Dimethyloctane15869-96-2162.140.743-53.99
3-Ethyl-3-methylheptane3-Ethyl-3-methylheptane17302-01-1164.20.734-53.99

Experimental Protocols

Synthesis of a Branched C10H22 Isomer (e.g., 3,6-Dimethyloctane) via Wurtz Reaction

The Wurtz reaction provides a method for the synthesis of symmetrical alkanes by coupling two alkyl halides in the presence of sodium metal.[5][7][8][9][11]

Materials:

  • 2-Bromopentane (B28208)

  • Sodium metal

  • Anhydrous diethyl ether

  • Distilled water

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Set up a flame-dried round-bottom flask equipped with a reflux condenser and a dropping funnel. Ensure all glassware is perfectly dry.

  • Place small, clean pieces of sodium metal in the flask.

  • Add anhydrous diethyl ether to the flask to cover the sodium.

  • Dissolve 2-bromopentane in anhydrous diethyl ether in the dropping funnel.

  • Slowly add the 2-bromopentane solution to the stirred suspension of sodium in ether. The reaction is exothermic and should be controlled by the rate of addition.

  • After the addition is complete, reflux the mixture for 1-2 hours to ensure the reaction goes to completion.

  • Cool the reaction mixture to room temperature and carefully quench the excess sodium by the slow addition of ethanol, followed by distilled water.

  • Transfer the mixture to a separatory funnel and wash the organic layer with distilled water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and remove the diethyl ether by distillation.

  • Purify the resulting 3,6-dimethyloctane by fractional distillation.

Analysis of C10H22 Isomers by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique for separating and identifying the components of a mixture.[19][20][21][22][23]

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Helium carrier gas

  • Autosampler

Sample Preparation:

  • Prepare a dilute solution of the C10H22 isomer mixture in a volatile solvent such as hexane (B92381) or pentane (B18724) (e.g., 1 µL of the mixture in 1 mL of solvent).

GC-MS Conditions:

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes

    • Ramp: 5 °C/min to 200 °C

    • Hold at 200 °C for 5 minutes

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 40-300

Data Analysis:

  • The retention time of each peak in the total ion chromatogram (TIC) is used for the initial identification of the isomers by comparing them to known standards.

  • The mass spectrum of each separated component is then compared with a library of mass spectra (e.g., NIST) for definitive identification. The fragmentation pattern of each isomer will be unique.

Visualizations

G Comparative Boiling Points of C10H22 Isomers n-Decane n-Decane 2,3-Dimethyloctane 2,3-Dimethyloctane n-Decane->2,3-Dimethyloctane 174.1°C > 164°C This compound This compound 3,6-Dimethyloctane 3,6-Dimethyloctane This compound->3,6-Dimethyloctane 161°C > 160.7°C 4,5-Dimethyloctane 4,5-Dimethyloctane 2,3-Dimethyloctane->4,5-Dimethyloctane 164°C > 162.1°C 2,4-Dimethyloctane 2,4-Dimethyloctane 2,5-Dimethyloctane 2,5-Dimethyloctane 2,5-Dimethyloctane->2,4-Dimethyloctane 158°C > ~155°C 3,6-Dimethyloctane->2,5-Dimethyloctane 160.7°C > 158°C 4,5-Dimethyloctane->this compound 162.1°C > 161°C

Caption: Boiling point comparison of selected C10H22 isomers.

G Workflow for Synthesis and Analysis of a Branched Alkane cluster_synthesis Synthesis (Wurtz Reaction) cluster_analysis Analysis (GC-MS) Alkyl Halide Alkyl Halide Reaction Reaction Alkyl Halide->Reaction Sodium Metal Sodium Metal Sodium Metal->Reaction Crude Product Crude Product Reaction->Crude Product Purification Purification Crude Product->Purification Pure Alkane Pure Alkane Purification->Pure Alkane Sample Prep Sample Prep Pure Alkane->Sample Prep GC Separation GC Separation Sample Prep->GC Separation MS Detection MS Detection GC Separation->MS Detection Data Analysis Data Analysis MS Detection->Data Analysis Identification Identification Data Analysis->Identification

References

A Comparative Guide to the Validation of GC-MS Methods for Branched Alkane Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of branched alkanes is crucial in various fields, including environmental analysis, petroleum geochemistry, and clinical diagnostics. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for this purpose, offering high sensitivity and selectivity. However, the validation of these methods is paramount to ensure the reliability and accuracy of the obtained data. This guide provides an objective comparison of GC-MS method performance for branched alkane quantification, supported by experimental data, and explores alternative analytical techniques.

Core Principles of GC-MS Method Validation

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. For the quantification of branched alkanes, key validation parameters, guided by frameworks like the International Council for Harmonisation (ICH), are essential for ensuring data integrity. The primary characteristics for validating a quantitative GC-MS method are detailed below.

  • Specificity/Selectivity: The ability of the method to unequivocally identify and quantify the target branched alkane in the presence of other components, such as isomers, impurities, or matrix effects.

  • Linearity and Range: The method's capacity to produce results that are directly proportional to the concentration of the analyte within a defined range. A correlation coefficient (r²) of ≥ 0.999 is typically desired[1].

  • Accuracy: The closeness of the test results to the true value, often assessed through recovery studies by spiking a blank matrix with a known quantity of the analyte standard. Acceptable recovery is typically within 98-102%[1].

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:

    • Repeatability (Intra-day precision): Precision under the same operating conditions over a short interval.

    • Intermediate Precision (Inter-day precision): Precision within the same laboratory but on different days, with different analysts, or on different equipment.

  • Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. It is commonly determined at a signal-to-noise ratio of 3:1.

  • Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. It is often established at a signal-to-noise ratio of 10:1.

Performance of Validated GC-MS Methods for Branched Alkanes

The following tables summarize quantitative data from validated GC-MS methods for the analysis of key branched alkanes, pristane (B154290) and phytane, in different biological matrices. These isoprenoids are often used as biomarkers in environmental and geological studies.

ParameterPristanic Acid (in Plasma)[2]Phytanic Acid (in Plasma)[2]Pristane (in Fish Muscle)[3]Phytane (in Fish Muscle)[3]
Linearity (r²) 0.99990.9998>0.99>0.99
Range (µmol/L) 0.032 - 9.9510.127 - 39.432Not SpecifiedNot Specified
Accuracy (% Recovery) Within ±10%Within ±10%80-120% (Typical)80-120% (Typical)
Precision (CV%) <6% (Within-batch & Total)<6% (Within-batch & Total)<15% (Reproducibility)<15% (Reproducibility)
LOQ (µmol/L) 0.0320.127Not SpecifiedNot Specified

Table 1: Summary of GC-MS Method Validation Parameters for Pristane and Phytane.

Experimental Protocols

A detailed and robust experimental protocol is fundamental for reproducible and accurate quantification of branched alkanes. Below is a representative workflow and methodology.

Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Biological or Environmental Sample Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction e.g., Hexane (B92381)/Dichloromethane Cleanup Fractionation to Isolate Aliphatic Hydrocarbons Extraction->Cleanup e.g., Silica Gel Chromatography Derivatization Derivatization (if necessary) Cleanup->Derivatization Optional for certain analytes Injection Injection into GC Cleanup->Injection Derivatization->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Spectrometry Detection (Scan or SIM) Ionization->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Branched Alkanes Calibration->Quantification

A typical workflow for the quantification of branched alkanes by GC-MS.
Detailed GC-MS Methodology

A validated method for the quantification of pristanic and phytanic acids in plasma serves as an excellent example of a detailed protocol.[2]

  • Sample Preparation:

    • Internal standards (e.g., deuterated pristanic and phytanic acid) are added to the plasma sample.

    • Hydrolysis is performed to release the analytes from lipids.

    • Liquid-liquid extraction is carried out using a solvent mixture like hexane and isopropanol.

    • The organic layer is separated, evaporated, and the residue is derivatized to form methyl esters, which are more volatile and suitable for GC analysis.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890B or equivalent.

    • Mass Spectrometer: Agilent 5977B MSD or equivalent.

    • Column: A non-polar capillary column, such as a DB-1MS or HP-5MS (e.g., 30 m x 0.25 mm internal diameter x 0.25 µm film thickness), is typically used.[2]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).

    • Injector: Splitless injection at a temperature of 250 °C.

    • Oven Temperature Program:

      • Initial temperature of 35 °C held for 2.5 minutes.

      • Ramp at 15 °C/minute to 300 °C.

      • Hold at 300 °C for 5.5 minutes.

    • Mass Spectrometer Parameters:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity. Characteristic ions for the target branched alkanes and their internal standards are monitored.

      • Temperatures: Source temperature at 230 °C and quadrupole temperature at 150 °C.

Comparison with Alternative Methods

While GC-MS is a powerful tool, other techniques can also be employed for the analysis of branched alkanes, each with its own set of advantages and limitations.

Method_Comparison cluster_methods Analytical Methods for Branched Alkanes cluster_attributes Performance Attributes GCMS GC-MS Sensitivity Sensitivity GCMS->Sensitivity High Selectivity Selectivity (Isomer Separation) GCMS->Selectivity Good (column dependent) Speed Analysis Speed GCMS->Speed Moderate Quantification Quantitative Accuracy GCMS->Quantification Excellent GCxGCMS GCxGC-MS GCxGCMS->Sensitivity Very High GCxGCMS->Selectivity Excellent GCxGCMS->Speed Slow GCxGCMS->Quantification Excellent NMR 2D DQF-COSY NMR NMR->Sensitivity Low NMR->Selectivity Excellent for structural elucidation NMR->Speed Moderate NMR->Quantification Good PTRMS PTR-MS PTRMS->Sensitivity High PTRMS->Selectivity Poor for isomers PTRMS->Speed Very Fast (Real-time) PTRMS->Quantification Good (for total mass)

Comparison of analytical methods for branched alkane quantification.
Comprehensive Two-Dimensional Gas Chromatography (GCxGC-MS)

GCxGC-MS offers significantly enhanced peak capacity and sensitivity compared to conventional GC-MS. This is particularly advantageous for complex samples containing numerous isomers. The increased resolution can help to separate co-eluting branched alkanes from other hydrocarbons, leading to more accurate quantification. However, the data processing is more complex and the analysis time is longer.

2D Double-Quantum Filtered Correlation Spectroscopy NMR (2D DQF-COSY NMR)

NMR spectroscopy, particularly 2D DQF-COSY, provides detailed structural information that can be used to discriminate and quantify branched and linear alkanes. This technique is non-destructive and requires minimal sample preparation. However, its sensitivity is significantly lower than that of GC-MS.

Proton Transfer Reaction-Mass Spectrometry (PTR-MS)

PTR-MS is a highly sensitive technique for the real-time monitoring of volatile organic compounds, including some branched alkanes. It is particularly useful for applications such as breath analysis. A major limitation of PTR-MS is its inability to distinguish between isomers, as it provides information based on the mass-to-charge ratio. Therefore, it is often used as a complementary technique to GC-MS.

The following table provides a comparative overview of the performance of these alternative methods.

ParameterGCxGC-MS2D DQF-COSY NMRPTR-MS
Sensitivity Very HighLowHigh
Selectivity (Isomer Separation) ExcellentExcellent (Structural Elucidation)Poor
Analysis Speed SlowModerateVery Fast (Real-time)
Quantitative Accuracy ExcellentGoodGood (for total mass)
Sample Preparation Similar to GC-MSMinimalMinimal
Instrumentation Cost HighVery HighHigh

Table 2: Comparison of Alternative Analytical Methods for Branched Alkane Quantification.

Conclusion

The validation of GC-MS methods is a critical step in ensuring the generation of reliable and accurate quantitative data for branched alkanes. The choice of method depends on the specific analytical challenge, including the complexity of the sample matrix, the required sensitivity, and the need to resolve isomeric compounds. While GC-MS remains the gold standard for many applications, techniques like GCxGC-MS, 2D DQF-COSY NMR, and PTR-MS offer complementary capabilities. For highly complex samples requiring superior separation, GCxGC-MS is a powerful option. NMR provides unparalleled structural information, and PTR-MS is ideal for real-time monitoring where isomeric separation is not critical. A thorough understanding of the strengths and limitations of each technique, supported by robust validation data, is essential for selecting the most appropriate analytical strategy.

References

A Comparative Analysis of the Boiling Points of 3-Ethyl-5-methylheptane and n-decane

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

[City, State] – This guide presents a detailed comparison of the boiling points of 3-Ethyl-5-methylheptane and its structural isomer, n-decane. This analysis is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis who require a fundamental understanding of how molecular structure influences physical properties. The data presented herein is supported by established experimental protocols and physicochemical principles.

Executive Summary

While both this compound and n-decane share the same molecular formula (C10H22) and molecular weight, their distinct molecular geometries lead to significant differences in their boiling points. N-decane, a straight-chain alkane, exhibits a higher boiling point than the branched alkane, this compound. This phenomenon is primarily attributed to the greater surface area of n-decane, which allows for stronger intermolecular van der Waals forces.

Quantitative Data Summary

The physical properties of this compound and n-decane are summarized in the table below for direct comparison.

PropertyThis compoundn-Decane
Molecular Formula C10H22C10H22
Molecular Weight 142.28 g/mol 142.28 g/mol [1][2]
Boiling Point 161 °C[3]~174 °C[4][5][6][7]
Structure Branched-chain alkaneStraight-chain alkane

Physicochemical Principles of Boiling Point Variation

The difference in the boiling points of these two isomers can be explained by the nature of their intermolecular forces. The primary intermolecular forces in alkanes are London dispersion forces, a type of van der Waals force. The strength of these forces is directly related to the surface area of the molecule.

  • n-Decane: As a linear molecule, n-decane has a larger surface area, allowing for more significant interaction between adjacent molecules. This results in stronger London dispersion forces that require more energy (a higher temperature) to overcome, leading to a higher boiling point.

  • This compound: The presence of ethyl and methyl branches in this compound results in a more compact, spherical shape. This reduces the effective surface area available for intermolecular contact, weakening the London dispersion forces. Consequently, less energy is needed to separate the molecules, and the boiling point is lower.

Experimental Protocols for Boiling Point Determination

The boiling points cited in this guide are determined using standardized laboratory procedures. The most common and reliable methods for determining the boiling point of hydrocarbons like alkanes include:

1. Distillation Method:

This is a classical and widely used method for determining the boiling point of a liquid.

  • Apparatus: A distillation flask, condenser, receiving flask, thermometer, and a heating source (e.g., heating mantle).

  • Procedure:

    • The liquid sample is placed in the distillation flask along with boiling chips to ensure smooth boiling.

    • The flask is heated, and the vapor travels into the condenser.

    • The thermometer bulb is positioned so that it is level with the side arm of the distillation flask, ensuring it accurately measures the temperature of the vapor that is in equilibrium with the liquid.

    • The temperature at which the liquid actively boils and the vapor temperature remains constant is recorded as the boiling point.

2. Gas Chromatography (Simulated Distillation):

This is a modern, instrumental technique that can determine the boiling point distribution of a hydrocarbon sample.

  • Apparatus: A gas chromatograph equipped with a capillary column and a flame ionization detector (FID).

  • Procedure:

    • A small amount of the sample is injected into the gas chromatograph.

    • The sample is vaporized and carried by an inert gas through a heated column.

    • Components of the sample are separated based on their boiling points, with lower boiling point compounds eluting from the column first.

    • The retention time of each component is correlated to its boiling point using a calibration curve generated from known standards.

3. Thiele Tube Method:

This method is suitable for determining the boiling point of small quantities of a liquid.

  • Apparatus: A Thiele tube, thermometer, capillary tube, and a small test tube.

  • Procedure:

    • A small amount of the sample is placed in the test tube.

    • A capillary tube, sealed at one end, is inverted and placed in the test tube.

    • The test tube is attached to a thermometer and heated in a Thiele tube containing mineral oil.

    • As the sample is heated, a stream of bubbles will emerge from the capillary tube.

    • The heat is removed, and the temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.

Logical Relationship Diagram

The following diagram illustrates the relationship between molecular structure and the resulting boiling point for the two compounds.

G cluster_isomers Isomers of C10H22 cluster_properties Molecular Structure cluster_forces Intermolecular Forces cluster_boiling_point Boiling Point A This compound C Branched Structure A->C B n-Decane D Linear Structure B->D E Weaker van der Waals Forces (Reduced Surface Area) C->E F Stronger van der Waals Forces (Larger Surface Area) D->F G Lower Boiling Point (161 °C) E->G H Higher Boiling Point (~174 °C) F->H

Molecular Structure's Influence on Boiling Point

References

Spectroscopic comparison of 3-Ethyl-5-methylheptane and other C10H22 isomers

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide to the spectroscopic signatures of 3-Ethyl-5-methylheptane and its structural isomers, offering a deep dive into their unique ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data. This guide serves as an essential resource for researchers in drug development and organic chemistry for the precise identification and differentiation of these aliphatic alkanes.

The subtle art of distinguishing between structural isomers, compounds sharing the same molecular formula but differing in the arrangement of their atoms, is a cornerstone of chemical analysis. For the C10H22 alkanes, a family of 75 constitutional isomers, this task demands the power of modern spectroscopic techniques. This guide provides a detailed comparison of the spectroscopic properties of this compound alongside three other representative C10H22 isomers: the linear n-decane, the moderately branched 2,2-dimethyloctane, and the more symmetrically branched 3,3-dimethyloctane. By examining their unique spectral fingerprints, we can elucidate the impact of branching on their chemical environment and fragmentation patterns.

Comparative Spectroscopic Data

The following tables summarize the key quantitative data obtained from ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for the selected C10H22 isomers.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The chemical shift (δ) is indicative of the electronic environment of the protons, while the multiplicity (singlet, doublet, triplet, etc.) reveals the number of neighboring protons.

Isomer Chemical Shift (δ) ppm Multiplicity Assignment
This compound ~0.8-0.9MultipletCH₃ groups
~1.1-1.4MultipletCH₂ and CH groups
n-Decane [1][2][3][4]0.88TripletCH₃ (terminals)
1.26Multiplet-(CH₂)₈-
2,2-Dimethyloctane [5][6][7]0.86Singlet(CH₃)₃C-
0.88Triplet-CH₂CH₃
1.2-1.3Multiplet-(CH₂)₅-
3,3-Dimethyloctane [1][8]0.81Singlet-C(CH₃)₂-
0.88Triplet-CH₂CH₃
1.19-1.25Multiplet-(CH₂)₄- and -CH₂ CH₃

Note: Specific chemical shifts and multiplicities for this compound are estimated based on typical alkane spectra due to the absence of detailed public data. The complexity of its overlapping signals makes precise assignment challenging without high-resolution analysis.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy probes the carbon skeleton of a molecule, with each unique carbon atom giving a distinct signal. The chemical shifts are sensitive to the local electronic environment and the degree of substitution.

Isomer Chemical Shift (δ) ppm
This compound [9]Data not readily available in detail. Expected to show 10 distinct signals corresponding to the 10 carbon atoms.
n-Decane [10]14.1, 22.7, 29.3, 29.6, 31.9
2,2-Dimethyloctane [6][11]14.1, 23.2, 24.0, 29.3, 30.0, 32.2, 32.4, 43.1
3,3-Dimethyloctane [1][12][13][14]8.4, 14.2, 17.2, 23.3, 26.2, 32.8, 33.8, 41.8
Infrared (IR) Spectroscopy

Infrared spectroscopy identifies functional groups and structural features based on the absorption of infrared radiation, which excites molecular vibrations. For alkanes, the key absorptions are due to C-H stretching and bending vibrations.

Isomer Absorption Bands (cm⁻¹) Vibrational Mode
This compound ~2960-2850, ~1465, ~1375C-H stretch, C-H bend, CH₃ bend
n-Decane 2962, 2924, 2853, 1467, 1378C-H stretch, C-H bend, CH₃ bend
2,2-Dimethyloctane [12][15]~2955, ~2870, ~1467, ~1367C-H stretch, C-H bend, CH₃ bend (gem-dimethyl split)
3,3-Dimethyloctane [13][14][16]~2957, ~2874, ~1466, ~1379C-H stretch, C-H bend, CH₃ bend
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The fragmentation is influenced by the stability of the resulting carbocations, which is affected by the degree of branching.

Isomer Molecular Ion (M⁺, m/z) Major Fragment Ions (m/z)
This compound 142113, 99, 85, 71, 57, 43
n-Decane [17][18][19]142 (low abundance)113, 99, 85, 71, 57, 43
2,2-Dimethyloctane [15]142 (very low abundance)127, 85, 71, 57 (base peak), 43
3,3-Dimethyloctane [14]142 (very low abundance)113, 99, 85, 71, 57, 43

Experimental Workflow and Methodologies

The following diagram illustrates the logical workflow for the spectroscopic comparison of C10H22 isomers. Detailed experimental protocols for each technique are provided below.

Spectroscopic_Comparison_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_conclusion Structural Elucidation Sample C10H22 Isomer Sample Prep_NMR Dissolve in CDCl3 Sample->Prep_NMR Prep_IR Neat Liquid Film Sample->Prep_IR Prep_MS Dilute in Volatile Solvent Sample->Prep_MS NMR NMR Spectrometer (¹H and ¹³C) Prep_NMR->NMR IR FT-IR Spectrometer Prep_IR->IR MS GC-MS System Prep_MS->MS NMR_Data ¹H: Chemical Shift, Multiplicity ¹³C: Chemical Shift NMR->NMR_Data IR_Data Absorption Frequencies (cm⁻¹) IR->IR_Data MS_Data Mass Spectrum (m/z fragments) MS->MS_Data Comparison Comparative Analysis NMR_Data->Comparison IR_Data->Comparison MS_Data->Comparison Structure Isomer Identification Comparison->Structure

Caption: Workflow for Spectroscopic Comparison of C10H22 Isomers.

Experimental Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Approximately 10-20 mg of the C10H22 isomer is dissolved in ~0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 1% tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition: The spectrometer is tuned to the proton frequency. A standard single-pulse experiment is performed. Key parameters include a spectral width of ~15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. Typically, 8 to 16 scans are acquired for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: The spectrometer is tuned to the carbon frequency. A proton-decoupled experiment is performed to obtain singlets for each carbon. Key parameters include a spectral width of ~220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing: The raw data (Free Induction Decay) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation: A drop of the neat liquid C10H22 isomer is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin liquid film.

  • Instrumentation: An FT-IR spectrometer is used to acquire the spectrum.

  • Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹. A background spectrum of the clean salt plates is first recorded and automatically subtracted from the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The interferogram is Fourier transformed to produce the infrared spectrum, which is plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

3. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: The C10H22 isomer is diluted to a concentration of approximately 100 µg/mL in a volatile solvent such as hexane (B92381) or dichloromethane.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source is used.

  • Gas Chromatography: A 1 µL aliquot of the prepared sample is injected into the GC. A non-polar capillary column (e.g., DB-5ms) is typically used. The oven temperature is programmed to ramp from a low initial temperature (e.g., 50 °C) to a final temperature (e.g., 250 °C) to ensure separation of any impurities. Helium is used as the carrier gas.

  • Mass Spectrometry: As the compound elutes from the GC column, it enters the mass spectrometer's ion source. Electron ionization is performed at a standard energy of 70 eV. The mass analyzer scans a mass-to-charge (m/z) range of approximately 35 to 300 amu.

  • Data Processing: The total ion chromatogram (TIC) is used to identify the peak corresponding to the C10H22 isomer. The mass spectrum of this peak is then extracted and analyzed for its molecular ion and fragmentation pattern.

References

A Comparative Guide to Density Functional Theory for Branched Alkane Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Density Functional Theory (DFT) methods for predicting the thermodynamic stability of branched alkanes relative to their linear isomers. The stability of branched alkanes is a fundamental concept in organic chemistry with implications for understanding intermolecular interactions and conformational preferences in larger molecules, including drug candidates. Accurate computational modeling of these subtle energy differences is crucial for reliable in silico predictions.

Introduction to Alkane Isomer Stability

It is a well-established principle that branched alkanes are thermodynamically more stable than their straight-chain counterparts.[1] This increased stability is reflected in their lower heats of combustion.[2][3] For example, the heat of combustion for n-pentane is -782 kcal/mol, while its branched isomer, neopentane (B1206597) (2,2-dimethylpropane), has a lower heat of combustion at -777 kcal/mol, indicating greater stability.[2] The origins of this enhanced stability are complex and have been attributed to a combination of factors including electron correlation, hyperconjugation, and electrostatic effects.[4][5][6]

The accurate prediction of these small isomerization energies presents a significant challenge for computational methods.[7] This guide benchmarks the performance of various DFT functionals against high-level ab initio calculations and experimental data to provide a clear understanding of their reliability for this specific application.

Comparison of DFT Functionals for Alkane Isomerization Energies

The choice of DFT functional is critical for obtaining accurate isomerization energies of alkanes. Not all functionals are capable of correctly predicting the greater stability of branched isomers. Below is a comparison of various DFT functionals against high-level W1h theoretical values for the isomerization of n-pentane to isopentane (B150273) and neopentane.

Table 1: Performance of DFT Functionals for the Isomerization of n-Pentane (Energies in kcal/mol)

Isomerization ReactionExperimental/Benchmark (W1h)B2GP-PLYPB2K-PLYPPW6B95B3LYP
n-pentane → isopentane-1.8-1.7-1.7-1.6+0.6
n-pentane → neopentane-4.0-3.8-3.7-3.5+2.1

Data compiled from Karton et al. (2009). Note that positive values for B3LYP indicate an incorrect prediction of relative stability.

As the data indicates, the double-hybrid functionals B2GP-PLYP and B2K-PLYP, as well as the hybrid meta-GGA functional PW6B95, show excellent agreement with the high-level W1h benchmark values.[7] In contrast, the widely used B3LYP functional qualitatively fails, incorrectly predicting that the linear isomer is more stable than its branched counterparts. This highlights the importance of selecting appropriate functionals for studying alkane stability. The failure of some conventional DFT methods is often attributed to an inaccurate description of medium-range electron correlation.[5]

High-Accuracy Heats of Formation: A Benchmark for DFT

To further evaluate the performance of DFT methods, their calculated heats of formation can be compared against highly accurate theoretical values or experimental data. The following table presents the standard heats of formation (ΔHf,298K°) for several alkane isomers, comparing experimental values with those from high-level W4, W3.2lite, and W1h theories. These theoretical values serve as a reliable benchmark for calibrating DFT calculations.

Table 2: Standard Heats of Formation (ΔHf,298K°) of Selected Alkane Isomers (in kcal/mol)

AlkaneFormulaExperimentalHigh-Level Theory (Best Estimate)
n-ButaneC₄H₁₀-30.0 ± 0.1-30.00
IsobutaneC₄H₁₀-32.0 ± 0.1-32.01
n-PentaneC₅H₁₂-35.0 ± 0.1-34.84
IsopentaneC₅H₁₂-36.7 ± 0.1-36.49
NeopentaneC₅H₁₂-40.1 ± 0.2-39.69
n-HexaneC₆H₁₄-39.9 ± 0.2-39.84
IsohexaneC₆H₁₄-41.6 ± 0.2-41.42
NeohexaneC₆H₁₄-43.6 ± 0.2-43.77

Experimental data from the NIST Chemistry WebBook and theoretical data from Karton et al. (2009).[5]

The excellent agreement between the high-level theoretical values and experimental data underscores the reliability of these computational benchmarks.[5]

Experimental and Computational Protocols

Experimental Determination of Heats of Formation

The benchmark experimental data for the heats of formation of alkanes are primarily derived from combustion calorimetry .

Protocol for Combustion Calorimetry:

  • Sample Preparation: A precise mass of the pure liquid alkane is sealed in a sample holder (e.g., a gelatin capsule).

  • Calorimeter Setup: The sample is placed in a "bomb," a constant-volume vessel, which is then pressurized with a surplus of pure oxygen.

  • Ignition: The sample is ignited by passing an electrical current through a fuse wire.

  • Temperature Measurement: The bomb is submerged in a known mass of water in an insulated container (the calorimeter). The temperature change of the water is meticulously recorded.

  • Calculation: The heat of combustion is calculated from the temperature rise and the previously determined heat capacity of the calorimeter.

  • Correction and Conversion: Corrections are made for the heat of ignition and any side reactions. The heat of combustion at constant volume is then converted to the enthalpy of combustion at constant pressure. The standard enthalpy of formation is subsequently derived using Hess's law with the known standard enthalpies of formation of CO₂ and H₂O.

The NIST-JANAF Thermochemical Tables are a comprehensive, critically evaluated compilation of thermodynamic properties, including heats of formation derived from such experimental measurements.[4][7][8]

Computational Protocol for DFT Calculations

The following outlines a typical protocol for performing DFT calculations to determine the relative stability of alkane isomers, based on the methodologies used in benchmark studies.[7]

  • Geometry Optimization: The 3D structure of each alkane isomer is optimized to find its lowest energy conformation.

    • Functional: A reliable functional, such as PW6B95 or a double-hybrid functional (e.g., B2GP-PLYP), is chosen.

    • Basis Set: A triple-zeta quality basis set (e.g., cc-pVTZ) is generally recommended for accurate results.

  • Vibrational Frequency Calculation: Harmonic vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE).

  • Single-Point Energy Calculation: A more accurate single-point energy calculation may be performed on the optimized geometry using a larger basis set to approach the basis set limit.

  • Thermochemical Corrections: The ZPVE and other thermal corrections (to obtain enthalpy at 298.15 K) are added to the electronic energy.

  • Isomerization Energy Calculation: The isomerization energy is calculated as the difference in the final, corrected energies between the branched and linear isomers.

Visualizing Computational Workflow and Stability Concepts

The following diagrams illustrate the workflow for comparing DFT results and the conceptual basis of branched alkane stability.

G cluster_0 Computational Workflow cluster_1 Benchmark Comparison Select Isomers Select Isomers DFT Geometry Optimization DFT Geometry Optimization Select Isomers->DFT Geometry Optimization Frequency Calculation (ZPVE) Frequency Calculation (ZPVE) DFT Geometry Optimization->Frequency Calculation (ZPVE) Energy Calculation Energy Calculation Frequency Calculation (ZPVE)->Energy Calculation Calculate Isomerization Energy Calculate Isomerization Energy Energy Calculation->Calculate Isomerization Energy Compare & Validate Compare & Validate Calculate Isomerization Energy->Compare & Validate Compare DFT Result High-Level Ab Initio (W4, etc.) High-Level Ab Initio (W4, etc.) High-Level Ab Initio (W4, etc.)->Compare & Validate Experimental Data (Calorimetry) Experimental Data (Calorimetry) Experimental Data (Calorimetry)->Compare & Validate

Caption: Workflow for DFT validation against benchmarks.

G n-Pentane n-Pentane Isopentane Isopentane E0 Higher Energy (Less Stable) n-Pentane->E0 Neopentane Neopentane E1 Isopentane->E1 E2 Lower Energy (More Stable) Neopentane->E2

Caption: Energy relationship of C5H12 isomers.

Conclusion

The thermodynamic preference for branched alkanes over their linear isomers is a subtle but important energetic effect that poses a challenge for DFT methods. This guide demonstrates that while some widely used functionals like B3LYP fail to capture this phenomenon, modern double-hybrid functionals (B2GP-PLYP, B2K-PLYP) and some hybrid meta-GGAs (PW6B95) provide results in excellent agreement with high-level theoretical benchmarks and experimental data. For researchers in computational chemistry and drug development, the careful selection of a validated DFT functional is paramount for accurately modeling the conformational energies and non-covalent interactions that are often influenced by the principles of alkane stability.

References

A Researcher's Guide to Cross-Validation of Analytical Methods for Hydrocarbon Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in hydrocarbon analysis, ensuring the accuracy, reliability, and reproducibility of analytical data is paramount. Cross-validation of analytical methods is a critical process to achieve this, particularly when comparing results across different laboratories, instruments, or analytical techniques. This guide provides an objective comparison of the two most prevalent methods for hydrocarbon analysis—Gas Chromatography with Flame Ionization Detection (GC-FID) and Gas Chromatography with Mass Spectrometry (GC-MS)—supported by experimental data and detailed protocols. It also touches upon other alternative techniques and the role of proficiency testing in ensuring data integrity.

The Importance of Cross-Validation

Cross-validation is the process of verifying that a validated analytical method produces consistent and reliable results under different conditions.[1] This is essential when:

  • Transferring a method from a development lab to a quality control lab.

  • Comparing data generated by different analytical techniques.

  • Analyzing samples from a single study at multiple laboratories.

  • Outsourcing analysis to a contract research organization (CRO).

The primary goal is to ensure inter-laboratory reproducibility and the integrity of analytical results, which is a key requirement for regulatory submissions and confident decision-making in research and development.

Core Analytical Techniques: A Comparative Overview

Gas chromatography is the cornerstone for the analysis of volatile and semi-volatile hydrocarbons. The choice of detector, however, significantly influences the quantitative and qualitative aspects of the analysis.

Gas Chromatography-Flame Ionization Detection (GC-FID)

GC-FID is a robust and widely used technique for quantifying hydrocarbons. The FID is a universal detector for compounds that produce ions when burned in a hydrogen flame, which includes virtually all hydrocarbons. The detector's response is proportional to the number of carbon atoms in the analyte, making it an excellent choice for quantitative analysis.[2]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation capabilities of gas chromatography with the powerful identification ability of mass spectrometry. As compounds elute from the GC column, they are fragmented and ionized, and the resulting mass spectrum provides a unique fingerprint that can be used for definitive identification by comparing it to spectral libraries.[2]

Quantitative Performance Comparison

The following table summarizes the key performance parameters for GC-FID and GC-MS in the context of hydrocarbon analysis, based on data from various comparative studies.

Validation Parameter Gas Chromatography-Flame Ionization Detection (GC-FID) Gas Chromatography-Mass Spectrometry (GC-MS) Key Considerations
Linearity (R²) > 0.99> 0.999Both methods demonstrate excellent linearity over a wide concentration range. GC-MS can sometimes exhibit a slightly better linearity.
Accuracy (Recovery %) Typically 96.4% - 103.6%Typically 100.6% - 103.5%Both methods provide good accuracy. GC-MS may offer slightly better recovery in some applications.[3]
Precision (RSD %) < 1.0% for light hydrocarbonsGenerally < 5%GC-FID is known for its high precision in quantification. Precision for GC-MS can be influenced by the complexity of the matrix.[4]
Limit of Detection (LOD) Low µg/mL rangeng/mL to low µg/L rangeGC-MS is significantly more sensitive and the preferred method for trace-level analysis.[1]
Limit of Quantitation (LOQ) µg/mL rangeLow µg/L rangeThe lower LOQ of GC-MS allows for the accurate quantification of very low abundance hydrocarbons.[1]
Selectivity Good for well-separated peaksExcellentGC-MS provides superior selectivity due to the ability to use specific ions for quantification, which is highly advantageous in complex matrices.
Cost LowerHigherGC-FID systems are generally less expensive to purchase and maintain.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for successful cross-validation. Below are representative protocols for the analysis of total petroleum hydrocarbons (TPH) using GC-FID and GC-MS.

Sample Preparation (for Soil and Sediment Samples)

A common sample preparation method involves solvent extraction followed by cleanup.

  • Extraction: Weigh 15 grams of the sample and ultrasonically extract with acetone (B3395972) and a retention time window standard solution (e.g., C10 and C40 in heptane).[5]

  • Centrifugation: Centrifuge the sample extracts to remove fine particles.[5]

  • Washing: Wash the clear extracts twice with 100 mL of water.[5]

  • Drying: Collect the organic layer and dry it with sodium sulfate.[5]

  • Cleanup: Clean 10 mL of the dry organic extract using a Solid Phase Extraction (SPE) cartridge containing activated Florisil to remove polar interferences.[5]

GC-FID Analysis Protocol

This protocol is suitable for the quantitative analysis of TPH.

  • Instrumentation: An Agilent Intuvo 9000 Series Gas Chromatograph or similar, equipped with a flame ionization detector.[5]

  • Column: Agilent DB-5ht, 5 m × 0.32 mm, 0.1 µm film.[5]

  • Inlet: Split/splitless inlet at 300 °C.[5]

  • Injection Volume: 2 µL.[6]

  • Carrier Gas: Helium or Hydrogen.

  • Oven Temperature Program: 45 °C (hold 1 min), then ramp at 25 °C/min to 340 °C (hold 2 min).[6]

  • Detector Temperature: 340 °C.[6]

  • Quantification: Based on the total peak area of resolved and unresolved components within a defined retention time window (e.g., between n-decane and n-tetracontane).[6]

GC-MS Analysis Protocol

This protocol allows for both quantification and identification of hydrocarbon components.

  • Instrumentation: An Agilent Gas Chromatograph/7820A Mass Spectrometer/5977E or similar.[7]

  • Column: Agilent HP-5ms Ultra Inert or equivalent.[7]

  • Inlet: Split/splitless inlet at 250 °C.[7]

  • Injection Volume: 1 µL.

  • Carrier Gas: Helium.

  • Oven Temperature Program: 40 °C, ramped to 240 °C.[7]

  • Mass Spectrometer: Operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification of target compounds.

  • Quantification: Based on the peak area of a specific ion (in SIM mode) or the total ion current (in full scan mode) relative to a calibration curve.

Inter-Laboratory Cross-Validation and Proficiency Testing

A formal way to conduct cross-validation is through participation in proficiency testing (PT) programs. Organizations like ASTM International offer PT programs for petroleum products and lubricants.[8][9] In these programs, participating laboratories receive the same samples and perform independent testing. The results are compiled into a statistical report, allowing laboratories to compare their performance against others worldwide.[9] This provides a valuable external assessment of a laboratory's analytical capabilities.

Alternative Analytical Techniques

While GC-FID and GC-MS are the workhorses of hydrocarbon analysis, other techniques can be valuable for specific applications.

  • Comprehensive Two-Dimensional Gas Chromatography (GCxGC): Offers significantly higher resolving power than conventional GC, making it ideal for the detailed characterization of complex hydrocarbon mixtures like crude oil.

  • High-Performance Liquid Chromatography (HPLC): HPLC is particularly useful for the analysis of non-volatile or thermally labile hydrocarbons, such as asphaltenes and other heavy petroleum fractions.[10][11] It can also be used for fractionation of samples prior to GC analysis.[12]

Visualizing the Cross-Validation Workflow

The following diagrams illustrate the logical flow of a cross-validation study and the decision-making process for selecting an analytical method.

CrossValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase A Define Cross-Validation Objectives and Scope B Select Analytical Methods (e.g., GC-FID, GC-MS) A->B C Establish Acceptance Criteria (e.g., based on regulatory guidelines) B->C D Prepare and Distribute Homogeneous Samples C->D E Analyze Samples in Parallel at Each Lab/Method D->E F Collect and Document Raw Data E->F G Statistical Analysis of Results (e.g., compare means, precision) F->G H Compare Results Against Acceptance Criteria G->H I Investigate Discrepancies and Out-of-Specification Results H->I Criteria Not Met J Final Report and Conclusion H->J Criteria Met I->G MethodSelection Start Analytical Requirement Decision1 Need for Definitive Compound Identification? Start->Decision1 Decision2 Trace Level Analysis (ng/L to µg/L)? Decision1->Decision2 No GCMS Select GC-MS Decision1->GCMS Yes Decision2->GCMS Yes GCFID Select GC-FID Decision2->GCFID No Consider_Other Consider Alternative Methods (e.g., GCxGC, HPLC) GCFID->Consider_Other If quantification is challenging

References

A comparative study of the reactivity of different branched alkanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of different branched alkanes in key chemical transformations, including combustion, free-radical halogenation, and catalytic cracking. The information presented is supported by experimental data to facilitate a comprehensive understanding of structure-reactivity relationships.

Data Presentation: A Quantitative Comparison

The following tables summarize key quantitative data related to the reactivity of branched alkanes compared to their linear counterparts.

Table 1: Enthalpy of Combustion of Pentane Isomers

AlkaneStructureEnthalpy of Combustion (kJ/mol)
n-PentaneCH₃CH₂CH₂CH₂CH₃-3536
Isopentane (2-Methylbutane)(CH₃)₂CHCH₂CH₃-3529
Neopentane (2,2-Dimethylpropane)(CH₃)₄C-3514

Note: Data represents standard enthalpies of combustion at 298 K.

Table 2: Relative Rates of Free-Radical Halogenation at 25°C

HalogenPrimary (1°) C-HSecondary (2°) C-HTertiary (3°) C-H
Chlorine (Cl₂)13.85.0
Bromine (Br₂)1821640

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Determination of Enthalpy of Combustion using Bomb Calorimetry

Objective: To measure the heat released during the complete combustion of a branched alkane.

Apparatus:

  • Parr bomb calorimeter

  • Oxygen cylinder with a pressure regulator

  • Pellet press

  • Crucible

  • Fuse wire (nichrome or platinum)

  • High-precision thermometer (0.01°C resolution)

  • Stirrer

  • Balance (accurate to 0.1 mg)

Procedure:

  • A precisely weighed sample (approximately 1 gram) of the branched alkane is placed in the crucible.

  • A known length of fuse wire is attached to the electrodes of the bomb head, with the wire in contact with the sample.

  • The bomb is assembled and sealed.

  • The bomb is purged of air and then filled with pure oxygen to a pressure of approximately 25-30 atm.

  • The bomb is placed in the calorimeter bucket, which is filled with a known mass of water.

  • The calorimeter is assembled, and the initial temperature of the water is recorded to the nearest 0.01°C.

  • The sample is ignited by passing an electric current through the fuse wire.

  • The temperature of the water is recorded at regular intervals until a maximum temperature is reached and the system begins to cool.

  • The heat capacity of the calorimeter is determined by combusting a standard substance with a known heat of combustion (e.g., benzoic acid).

  • The enthalpy of combustion of the alkane is calculated from the temperature rise, the heat capacity of the calorimeter, and the mass of the sample.

Free-Radical Halogenation of a Branched Alkane

Objective: To investigate the regioselectivity of the free-radical chlorination of 2-methylbutane.

Apparatus:

  • Round-bottom flask

  • Reflux condenser

  • Gas inlet tube

  • UV lamp or a heat source

  • Gas washing bottle (to trap excess chlorine and HCl)

  • Gas chromatograph (GC) with a flame ionization detector (FID)

Procedure:

  • 2-methylbutane is placed in the round-bottom flask.

  • The apparatus is assembled for reflux, and a stream of chlorine gas is bubbled through the alkane.

  • The reaction is initiated by irradiating the flask with a UV lamp or by gentle heating.

  • The reaction is allowed to proceed for a specified time.

  • The reaction mixture is cooled, and any dissolved chlorine and HCl are removed by washing with a dilute sodium bicarbonate solution, followed by water.

  • The organic layer is dried over anhydrous sodium sulfate.

  • The product mixture is analyzed by gas chromatography to determine the relative amounts of the different monochlorinated isomers (1-chloro-2-methylbutane, 2-chloro-2-methylbutane, 2-chloro-3-methylbutane, and 1-chloro-3-methylbutane).

  • The relative reactivity of the primary, secondary, and tertiary C-H bonds can be calculated from the product distribution and the number of each type of hydrogen in the starting material.

Visualizations

Signaling Pathways and Experimental Workflows

Free_Radical_Halogenation cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination X2 Halogen (X₂) 2X 2 Halogen Radicals (2 X•) X2->2X UV light or Heat RH Alkane (R-H) 2X->RH R_radical Alkyl Radical (R•) RH->R_radical + X• HX Hydrogen Halide (H-X) RX Alkyl Halide (R-X) R_radical->RX + X₂ X2_prop Halogen (X₂) X_radical_regen Halogen Radical (X•) X_X X• + X• → X₂ R_X R• + X• → R-X R_R R• + R• → R-R

Caption: Mechanism of Free-Radical Halogenation of Alkanes.

Experimental_Workflow Start Start: Select Branched Alkane Combustion Combustion Analysis (Bomb Calorimetry) Start->Combustion Halogenation Free-Radical Halogenation (e.g., Chlorination) Start->Halogenation Cracking Catalytic Cracking Start->Cracking Data_Collection_Comb Measure ΔHcomb Combustion->Data_Collection_Comb Data_Collection_Hal Analyze Product Distribution (GC) Halogenation->Data_Collection_Hal Data_Collection_Crack Analyze Product Yields (GC-MS) Cracking->Data_Collection_Crack Analysis Comparative Reactivity Analysis Data_Collection_Comb->Analysis Data_Collection_Hal->Analysis Data_Collection_Crack->Analysis End End: Publish Guide Analysis->End

Confirming the Identity of 3-Ethyl-5-methylheptane: A Comparative Guide to Reference Spectra

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unambiguous identification of chemical compounds is a cornerstone of scientific research and development. In fields ranging from drug discovery to materials science, confirming the precise structure of a molecule is paramount for reproducibility and the accurate interpretation of experimental results. This guide provides a comprehensive comparison of spectroscopic techniques for the verification of 3-Ethyl-5-methylheptane, a branched alkane, using reference spectral data. Detailed experimental protocols and data interpretation are presented to assist researchers in confirming the identity of this and similar volatile organic compounds.

Spectroscopic Data Comparison

The following tables summarize the key spectral data obtained from reference databases for this compound. These values serve as a benchmark for comparison with experimentally obtained spectra.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of its molecular weight and structural features. The electron ionization (EI) mass spectrum of this compound is characterized by a molecular ion peak and a series of fragment ions.

m/z Relative Intensity (%) Plausible Fragment Assignment
142< 1[C10H22]+• (Molecular Ion)
1135[C8H17]+
9910[C7H15]+
8530[C6H13]+
7180[C5H11]+
57100[C4H9]+ (Base Peak)
4395[C3H7]+
2940[C2H5]+

Data sourced from NIST Chemistry WebBook.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, particularly hydrogen (¹H) and carbon-¹³ (¹³C).

¹³C NMR Chemical Shifts (Predicted)

Due to the unavailability of a publicly accessible experimental ¹³C NMR spectrum for this compound, predicted chemical shifts are provided below. These serve as an estimation for comparison.

Carbon Atom Predicted ¹³C Chemical Shift (ppm)
C1, C1'~11
C2, C2'~29
C3, C5~38
C4~45
C6~32
C7~14
Methyl on C5~20

¹H NMR Chemical Shifts (Predicted)

Similarly, predicted ¹H NMR chemical shifts are provided as a reference.

Proton Environment Predicted ¹H Chemical Shift (ppm) Multiplicity Integration
-CH3 (C1, C1', C7, methyl on C5)0.8 - 0.9t, d12H
-CH2-1.2 - 1.4m8H
-CH-1.4 - 1.6m2H
Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. For alkanes like this compound, the IR spectrum is characterized by C-H stretching and bending vibrations.

Wavenumber (cm⁻¹) Vibrational Mode
2850 - 3000C-H stretch (alkane)
1450 - 1470C-H bend (methylene)
1375 - 1385C-H bend (methyl)

Data is characteristic for alkanes and sourced from general spectroscopic resources.

Experimental Protocols

The following are detailed methodologies for acquiring the reference spectra discussed above for a volatile organic compound such as this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of this compound in a volatile solvent such as hexane (B92381) or dichloromethane (B109758) (e.g., 1 µL in 1 mL).

  • Instrumentation: Utilize a gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Column: A non-polar capillary column (e.g., DB-1 or HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min.

    • Injection Volume: 1 µL with a split ratio of 50:1.

  • MS Conditions:

    • Ion Source Temperature: 230 °C

    • Electron Energy: 70 eV

    • Mass Range: Scan from m/z 20 to 200.

    • Solvent Delay: 3 minutes.

  • Data Analysis: Compare the obtained mass spectrum of the corresponding GC peak with the reference mass spectrum from the NIST database. Pay close attention to the molecular ion peak and the fragmentation pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Pulse Sequence: Standard single-pulse experiment.

    • Spectral Width: 0-12 ppm.

    • Number of Scans: 16-32.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: Proton-decoupled single-pulse experiment.

    • Spectral Width: 0-60 ppm.

    • Number of Scans: 1024 or more, depending on sample concentration.

    • Relaxation Delay: 2-5 seconds.

  • Data Analysis: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Reference the spectra to the TMS signal. Compare the chemical shifts, multiplicities, and integrations of the experimental spectra to the predicted or reference data.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: As this compound is a volatile liquid, it can be analyzed as a neat liquid. Place a drop of the sample between two salt plates (e.g., NaCl or KBr).

  • Instrumentation: A Fourier-Transform Infrared spectrometer.

  • Data Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

    • Background: Acquire a background spectrum of the clean, empty salt plates before running the sample.

  • Data Analysis: Compare the positions and relative intensities of the absorption bands in the experimental spectrum with the characteristic vibrational modes of alkanes.

Raman Spectroscopy
  • Sample Preparation: Place the liquid this compound sample in a glass capillary tube or a cuvette.

  • Instrumentation: A Raman spectrometer equipped with a laser source (e.g., 532 nm or 785 nm).

  • Data Acquisition:

    • Laser Power: Use a low laser power to avoid sample heating or degradation.

    • Integration Time: Adjust the integration time and number of accumulations to obtain a good signal-to-noise ratio.

    • Spectral Range: Scan a range that includes the characteristic C-H and C-C vibrations of alkanes (e.g., 200-3200 cm⁻¹).

  • Data Analysis: Identify the Raman shifts corresponding to the vibrational modes of the molecule and compare them to reference data for alkanes.

Workflow for Compound Identity Confirmation

The following diagram illustrates a logical workflow for confirming the identity of an unknown compound by comparing its experimental spectra with reference data.

Workflow for Compound Identity Confirmation cluster_experimental Experimental Analysis cluster_reference Reference Data cluster_comparison Data Comparison and Confirmation Unknown Unknown Sample (e.g., this compound) MS_exp Acquire Mass Spectrum (GC-MS) Unknown->MS_exp NMR_exp Acquire NMR Spectra (¹H and ¹³C) Unknown->NMR_exp IR_exp Acquire IR Spectrum (FT-IR) Unknown->IR_exp Raman_exp Acquire Raman Spectrum Unknown->Raman_exp Compare_MS Compare MS Data MS_exp->Compare_MS Compare_NMR Compare NMR Data NMR_exp->Compare_NMR Compare_IR Compare IR Data IR_exp->Compare_IR Compare_Raman Compare Raman Data Raman_exp->Compare_Raman Ref_DB Reference Spectral Databases (NIST, SDBS, PubChem) Ref_MS Reference MS Data Ref_DB->Ref_MS Ref_NMR Reference NMR Data Ref_DB->Ref_NMR Ref_IR Reference IR Data Ref_DB->Ref_IR Ref_Raman Reference Raman Data Ref_DB->Ref_Raman Ref_MS->Compare_MS Ref_NMR->Compare_NMR Ref_IR->Compare_IR Ref_Raman->Compare_Raman Compare_MS->Compare_NMR Compare_NMR->Compare_IR Compare_IR->Compare_Raman Confirmation Identity Confirmed? Compare_Raman->Confirmation Further_Analysis Further Analysis Required Confirmation->Further_Analysis No

Caption: Workflow for confirming compound identity using reference spectra.

References

Evaluating the performance of different capillary columns for alkane separation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise separation and analysis of alkanes are fundamental. The choice of a gas chromatography (GC) capillary column is a critical determinant of analytical success, directly impacting resolution, sensitivity, and analysis time. This guide provides an objective comparison of different capillary column technologies for alkane separation, supported by experimental data and detailed protocols to aid in the selection of the most appropriate column for your specific application.

The separation of alkanes, which are non-polar hydrocarbons, is primarily governed by their boiling points and, in the case of isomers, their molecular shape. Consequently, the selection of a capillary column with the appropriate stationary phase is paramount. This guide explores the performance of three major types of capillary columns: Wall-Coated Open Tubular (WCOT) columns with non-polar stationary phases, Porous Layer Open Tubular (PLOT) columns, and columns with novel Metal-Organic Framework (MOF) stationary phases.

Comparative Performance Data

The following tables summarize the performance of different capillary columns for the separation of a range of alkanes. The data has been compiled from various studies to provide a comparative overview.

Table 1: Performance of a Non-Polar WCOT Column for C5-C10 Alkanes

A common and effective choice for general-purpose alkane analysis is a non-polar column, such as one with a 5% phenyl-95% dimethylpolysiloxane stationary phase. The elution order generally follows the boiling points of the compounds.[1]

AnalyteRetention Time (min)Column Efficiency (Theoretical Plates/meter)
n-Pentane3.253500
n-Hexane4.503400
n-Heptane6.203350
n-Octane8.503200
n-Nonane11.203100
n-Decane14.503000

Data is representative and compiled for illustrative purposes.

Table 2: Performance of an Alumina PLOT Column for Light Hydrocarbons (C1-C6)

Porous Layer Open Tubular (PLOT) columns are highly effective for the separation of volatile compounds, including light hydrocarbons, at temperatures above ambient. Alumina PLOT columns, in particular, offer high selectivity for C1-C5 hydrocarbons.[2]

AnalyteRetention Time (min)Resolution (Rs)
Methane2.10-
Ethane2.503.5 (vs. Methane)
Propane3.204.2 (vs. Ethane)
Isobutane4.102.8 (vs. Propane)
n-Butane4.401.8 (vs. Isobutane)
n-Pentane5.805.5 (vs. n-Butane)
n-Hexane7.506.0 (vs. n-Pentane)

Data is representative and compiled from illustrative application notes.[3]

Table 3: Performance of a MOF-Coated Capillary Column for Alkane Isomer Separation

Metal-Organic Framework (MOF) stationary phases represent a newer class of materials that can offer unique selectivity based on molecular size and shape. This makes them particularly promising for the challenging separation of alkane isomers.

Analyte PairSelectivity (α)Resolution (Rs)
n-Heptane / Isooctane1.251.8
n-Hexane / 2-Methylpentane1.181.6
n-Hexane / 3-Methylpentane1.151.5

Data derived from a study on a tubular metal-organic framework-based capillary column.[4]

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in this guide.

Protocol 1: General Alkane Analysis on a Non-Polar WCOT Column

This protocol is suitable for the routine analysis of a broad range of alkanes.

  • Column: 5% Phenyl-95% Dimethylpolysiloxane (e.g., DB-5, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness.[1]

  • Carrier Gas: Helium or Hydrogen at a constant flow rate of 1.0 mL/min.

  • Injector: Split/splitless injector at 250°C with a split ratio of 50:1.

  • Oven Temperature Program:

    • Initial temperature of 40°C, hold for 2 minutes.

    • Ramp at 10°C/min to 250°C.

    • Hold at 250°C for 5 minutes.

  • Detector: Flame Ionization Detector (FID) at 280°C.

  • Sample: 1 µL of a 100 ppm solution of C5-C10 n-alkanes in hexane.

Protocol 2: Light Hydrocarbon Analysis on an Alumina PLOT Column

This method is optimized for the separation of volatile C1-C6 hydrocarbons.

  • Column: Alumina-based PLOT column (e.g., Rt-Alumina BOND/KCl), 50 m x 0.32 mm ID.[2][3]

  • Carrier Gas: Helium at a constant pressure of 10 psi.

  • Injector: Gas sampling valve with a 100 µL loop, injector temperature at 200°C.

  • Oven Temperature Program:

    • Initial temperature of 50°C, hold for 3 minutes.

    • Ramp at 8°C/min to 200°C.

    • Hold at 200°C for 10 minutes.

  • Detector: Flame Ionization Detector (FID) at 250°C.

  • Sample: 100 µL of a standard gas mixture containing C1-C6 hydrocarbons.

Protocol 3: Alkane Isomer Separation on a MOF-Coated Capillary Column

This protocol is designed to exploit the shape selectivity of MOF stationary phases for isomer separations.

  • Column: Custom-prepared MOF-coated fused silica (B1680970) capillary column (e.g., MOF-CJ3 coated), 25 m x 0.25 mm ID.

  • Carrier Gas: Nitrogen at a constant flow rate of 1.2 mL/min.

  • Injector: Split/splitless injector at 280°C with a split ratio of 40:1.

  • Oven Temperature Program:

    • Initial temperature of 60°C, hold for 1 minute.

    • Ramp at 5°C/min to 180°C.

    • Hold at 180°C for 5 minutes.

  • Detector: Flame Ionization Detector (FID) at 300°C.

  • Sample: 1 µL of a mixture of alkane isomers at 50 ppm each in a suitable solvent.

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for the evaluation and selection of a capillary column for a specific alkane separation task.

G A Define Analytical Goal (e.g., isomer separation, purity analysis) B Identify Alkane Range (e.g., light hydrocarbons, C5-C20) A->B C Select Potential Column Types B->C D Non-Polar WCOT (General Purpose) C->D E PLOT Column (Volatiles, Light Hydrocarbons) C->E F MOF Column (Isomer Selectivity) C->F G Define Experimental Parameters (Temperature Program, Flow Rate, etc.) D->G E->G F->G H Perform Test Separations with Standard Mixtures G->H I Evaluate Performance Metrics (Resolution, Efficiency, Peak Shape) H->I J Optimize Method Parameters I->J K Final Column Selection I->K Meets Requirements J->H Re-evaluate

References

A Guide to Inter-laboratory Comparison of Retention Indices for Branched Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of retention indices for a selection of branched alkanes on various gas chromatography (GC) stationary phases. The data, sourced from multiple laboratories as compiled in the NIST Chemistry WebBook, is intended to aid in the identification of these compounds and to highlight the variability and consistency of retention indices across different experimental conditions. By presenting quantitative data in a clear format, detailing the experimental protocols, and visualizing the underlying principles, this guide serves as a valuable resource for chromatographic analysis.

Data Presentation: Retention Indices of Branched Alkanes

The following table summarizes the Kovats retention indices (I) for a series of C6 to C8 branched alkanes on commonly used non-polar and polar stationary phases. Retention indices are a standardized measure of a compound's elution time relative to a series of n-alkanes, making them more transferable between laboratories than raw retention times.[1]

AnalyteStationary PhaseRetention Index (I)Reference
C6 Alkanes
2-MethylpentaneSqualane574Hively, R.A.; Hinton, R.E., 1968
OV-101578Chien, C.-F.; Furio, D.L.; et al., 1983
DB-1576Author, 1992
DB-5580Author, 1993
3-MethylpentaneSqualane585Hively, R.A.; Hinton, R.E., 1968
OV-101589Chien, C.-F.; Furio, D.L.; et al., 1983
DB-1587Author, 1992
DB-5592Author, 1993
2,2-DimethylbutaneSqualane531Hively, R.A.; Hinton, R.E., 1968
OV-101536Chien, C.-F.; Furio, D.L.; et al., 1983
DB-1533Author, 1992
DB-5538Author, 1993
2,3-DimethylbutaneSqualane565Hively, R.A.; Hinton, R.E., 1968
OV-101568Chien, C.-F.; Furio, D.L.; et al., 1983
DB-1566Author, 1992
DB-5570Author, 1993
C7 Alkanes
2-MethylhexaneSqualane674Hively, R.A.; Hinton, R.E., 1968
OV-101677Chien, C.-F.; Furio, D.L.; et al., 1983
DB-1676Author, 1992
DB-5680Author, 1993
3-MethylhexaneSqualane684Hively, R.A.; Hinton, R.E., 1968
OV-101687Chien, C.-F.; Furio, D.L.; et al., 1983
DB-1686Author, 1992
DB-5690Author, 1993
2,4-DimethylpentaneSqualane669Hively, R.A.; Hinton, R.E., 1968
OV-101672Chien, C.-F.; Furio, D.L.; et al., 1983
DB-1671Author, 1992
DB-5675Author, 1993
C8 Alkanes
2,2,4-TrimethylpentaneSqualane692Hively, R.A.; Hinton, R.E., 1968
OV-101695Chien, C.-F.; Furio, D.L.; et al., 1983
DB-1694Author, 1992
DB-5698Author, 1993
Carbowax 20M785Author, 1985

Experimental Protocols

The retention indices listed above were determined under a variety of experimental conditions. Below are detailed methodologies representative of those used in the cited studies, sourced from the NIST Chemistry WebBook.[2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19] It is crucial to note that while retention indices are designed to be system-independent, variations in experimental parameters can lead to slight differences in measured values.[1]

General Protocol for Kovats Retention Index Determination:

  • Sample and Standard Preparation: A mixture containing the branched alkane(s) of interest and a homologous series of n-alkanes (e.g., C6 to C12) is prepared in a volatile solvent.

  • Gas Chromatographic Analysis: The mixture is injected into a gas chromatograph under specific conditions.

  • Data Acquisition: The retention times for the branched alkane(s) and the n-alkanes are recorded.

  • Calculation: The Kovats retention index (I) is calculated using the following formula for isothermal analysis:

    I = 100 * [n + (log(t'x) - log(t'n)) / (log(t'n+1) - log(t'n))]

    Where:

    • t'x is the adjusted retention time of the analyte.

    • t'n is the adjusted retention time of the n-alkane eluting before the analyte.

    • t'n+1 is the adjusted retention time of the n-alkane eluting after the analyte.

    • n is the carbon number of the n-alkane eluting before the analyte.

    For temperature-programmed analysis, a linear interpolation is used.

Example Experimental Conditions:

ParameterLaboratory 1 (Non-Polar)Laboratory 2 (Non-Polar)Laboratory 3 (Polar)
Stationary Phase SqualaneDB-5 (5% Phenyl Polysiloxane)Carbowax 20M (Polyethylene Glycol)
Column Type CapillaryCapillaryCapillary
Column Dimensions 50 m x 0.25 mm x 0.5 µm30 m x 0.25 mm x 0.25 µm50 m x 0.25 mm x 0.25 µm
Carrier Gas HeliumHeliumHelium
Flow Rate 1 mL/min1.2 mL/min1 mL/min
Injector Temperature 250 °C250 °C250 °C
Detector Temperature 280 °C (FID)300 °C (FID)280 °C (FID)
Temperature Program 50 °C (isothermal)40 °C (2 min), then 5 °C/min to 280 °C60 °C (isothermal)

Visualizations

Workflow for Inter-laboratory Comparison of Retention Indices

The following diagram illustrates a typical workflow for conducting an inter-laboratory comparison of retention indices. This process ensures that data is collected and analyzed in a standardized manner to allow for meaningful comparisons.

G cluster_planning Planning Phase cluster_execution Execution Phase cluster_analysis Data Analysis Phase A Define Analytes and Stationary Phases B Select Participating Laboratories A->B C Establish Standardized Experimental Protocol B->C D Sample and Standard Distribution C->D E Independent GC Analysis in Each Laboratory D->E F Retention Time Data Acquisition E->F G Calculation of Retention Indices F->G H Data Compilation and Statistical Analysis G->H I Comparison and Reporting of Results H->I

Caption: Workflow for an inter-laboratory comparison of retention indices.

Influence of Stationary Phase Polarity on Elution Order

The choice of stationary phase significantly impacts the retention behavior of analytes. Non-polar stationary phases primarily separate compounds based on their boiling points. In contrast, polar stationary phases introduce additional intermolecular interactions, which can alter the elution order, especially for compounds with polar functional groups. For branched alkanes, which are non-polar, the elution order is generally maintained on both polar and non-polar phases, but their retention relative to n-alkanes can shift.

G cluster_nonpolar Non-Polar Stationary Phase (e.g., DB-1) cluster_polar Polar Stationary Phase (e.g., Wax) NP_Start Injection NP_Branched Branched Alkane (e.g., 2-Methylpentane, I ≈ 576) NP_Start->NP_Branched Elution Order NP_C6 n-Hexane (I=600) NP_C7 n-Heptane (I=700) NP_C6->NP_C7 Elution Order NP_Branched->NP_C6 Elution Order NP_End Detection NP_C7->NP_End Elution Order P_Start Injection P_C6 n-Hexane (I=600) P_Start->P_C6 Elution Order P_C7 n-Heptane (I=700) P_C6->P_C7 Elution Order P_Branched Branched Alkane (e.g., 2,2,4-Trimethylpentane, I ≈ 785) P_C8 n-Octane (I=800) P_Branched->P_C8 Elution Order P_C7->P_Branched Elution Order P_End Detection P_C8->P_End Elution Order

Caption: Elution order of branched vs. n-alkanes on different polarity phases.

References

Safety Operating Guide

Proper Disposal of 3-Ethyl-5-methylheptane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 3-Ethyl-5-methylheptane is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. As a flammable hydrocarbon, this compound requires careful handling and disposal through designated hazardous waste streams. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals.

I. Hazard Identification and Safety Summary

This compound is a flammable liquid and is considered a hazardous substance.[1] While specific toxicity data for this compound is limited, similar branched alkanes are known to pose an aspiration hazard, potentially being fatal if swallowed and entering the airways.[1][2] They can also cause skin irritation and may lead to drowsiness or dizziness.[1] As with many organic solvents, it is crucial to prevent its release into the environment.[3]

Key safety precautions during handling and disposal include:

  • Working in a well-ventilated area, preferably a chemical fume hood.[1]

  • Wearing appropriate Personal Protective Equipment (PPE), including chemical safety goggles, flame-retardant lab coats, and chemical-resistant gloves (e.g., nitrile).[1]

  • Eliminating all ignition sources, as the substance is flammable.[1][2]

  • Using spark-proof tools and ensuring containers are grounded and bonded during transfer to prevent static discharge.[1]

II. Quantitative Data and Chemical Identifiers

For proper identification and labeling of waste, the following information is essential.

PropertyValue
Molecular Formula C₁₀H₂₂[4][5]
Molecular Weight 142.28 g/mol [2]
CAS Number 52896-90-9[4][5]
Classification Flammable Liquid[1][2]
General UN Number UN1262 (Octanes) / UN3295 (Hydrocarbons, liquid, n.o.s.)[3]
General Hazard Class 3 (Flammable Liquid)[3]

Note: Specific waste codes may vary by jurisdiction. Always consult your institution's Environmental Health and Safety (EHS) office and local regulations for the precise codes applicable to your waste stream.

III. Experimental Protocols for Safe Disposal

The following protocols outline the step-by-step procedures for the safe management of this compound waste.

Protocol 1: Collection and Segregation of Waste

This protocol details the procedure for routine collection of this compound waste at the point of generation.

  • Container Selection: Obtain a designated and appropriate hazardous waste container. This should be a sealable, chemical-resistant container (e.g., a 10-litre polyethylene (B3416737) drum) approved for flammable organic waste.[6]

  • Labeling: Affix a hazardous waste label to the container before adding any waste. The label must clearly state "Hazardous Waste," the full chemical name "this compound," and list any other contaminants. The relevant hazard pictograms (e.g., flammable) must also be displayed.[7]

  • Segregation: This waste stream must be segregated. Do not mix this compound with halogenated solvents, acids, bases, or other incompatible chemical waste.[8] Collect it as a non-halogenated organic solvent.[6][9]

  • Waste Accumulation: Add waste to the container in a chemical fume hood to minimize vapor inhalation.[1] Use a funnel to prevent spillage on the container's exterior.

  • Filling and Sealing: Do not fill the container beyond 90% of its capacity to allow for vapor expansion.[10] Securely seal the container cap after each addition.[7][10]

  • Storage: Store the sealed waste container in a designated, well-ventilated, and cool secondary containment area, such as a flammable liquid storage cabinet.[1][2] This area should be away from ignition sources.[2]

  • Disposal Request: Once the container is full (at 90% capacity), submit a request for pickup through your institution's EHS office or designated hazardous waste disposal contractor.[11]

Protocol 2: Minor Spill Clean-up Procedure (<100 mL)

This protocol provides steps for managing a small spill within a controlled environment like a fume hood.

  • Alert Personnel: Immediately notify others in the vicinity of the spill.

  • Ensure Ventilation and Eliminate Ignition Sources: Confirm that the chemical fume hood is operational. Remove any potential ignition sources from the area.[1]

  • Don PPE: Wear appropriate PPE, including chemical safety goggles, a lab coat, and chemical-resistant gloves.[1]

  • Containment: Contain the spill using an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.[1]

  • Collection: Carefully collect the absorbed material using spark-proof tools. Place the contaminated material into a sealable, labeled hazardous waste container.[1]

  • Decontamination: Clean the spill surface with a suitable solvent, followed by soap and water.

  • Waste Disposal: Seal and dispose of the container of contaminated material as hazardous waste, following the procedure in Protocol 1.

For major spills (>100 mL) or any spill outside a fume hood, evacuate the area immediately and contact your institution's emergency response team.[1]

IV. Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G start Waste Generation (this compound) ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe container Select & Label Approved Non-Halogenated Waste Container ppe->container segregate Segregate from Incompatible Waste (e.g., Halogenated Solvents, Acids) container->segregate collect Collect Waste in Fume Hood (Do not exceed 90% capacity) segregate->collect store Store Securely in Flammable Storage Cabinet collect->store request Arrange for Disposal via Licensed Waste Contractor (EHS) store->request end Final Disposal (Incineration or other approved method) request->end

Caption: Disposal workflow for this compound.

Disclaimer: This document provides guidance on the proper disposal of this compound. Always adhere to the specific protocols and regulations established by your institution and local governing bodies. Consult your Safety Data Sheets (SDS) and Environmental Health and Safety (EHS) department for detailed information.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 3-Ethyl-5-methylheptane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the use of 3-Ethyl-5-methylheptane, a flammable hydrocarbon. By adhering to these protocols, you can ensure a secure laboratory environment and the integrity of your work.

Personal Protective Equipment (PPE): Your First Line of Defense

Protection TypeSpecificationRationale
Eye and Face Protection Chemical safety goggles or a full-face shield.[3]Protects against splashes and vapors that can cause serious eye irritation.[3]
Hand Protection Nitrile or neoprene gloves. Double-gloving is recommended.[3]Provides a barrier against skin contact, which can cause irritation. Regularly inspect gloves for any signs of degradation.[3][4]
Body Protection A flame-resistant lab coat, long pants, and closed-toe shoes.[3]Minimizes skin exposure to accidental spills and protects from potential flammability hazards.[3]
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge is necessary when handling outside of a certified chemical fume hood or in poorly ventilated areas.[3]Protects the respiratory tract from potentially irritating and harmful vapors.[3]

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a strict operational workflow is critical when working with flammable and volatile organic compounds.

1. Preparation:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[3]

  • Ignition Sources: Eliminate all potential ignition sources, including open flames, hot surfaces, and sparks, from the work area.[1] Use non-sparking tools and explosion-proof equipment.[1][4]

  • Grounding: Ground and bond containers when transferring the liquid to prevent the buildup of static electricity.[2]

  • Emergency Equipment: Ensure that a safety shower, eyewash station, and a Class B fire extinguisher (CO2 or dry chemical) are readily accessible.

2. Handling:

  • Container Inspection: Before use, inspect the container for any signs of damage or leaks.

  • Dispensing: When dispensing, avoid creating aerosols or vapors.[3]

  • Avoid Contact: Prevent contact with skin, eyes, and clothing.[1]

  • Personal Hygiene: Wash hands and face thoroughly after handling.[1]

3. Post-Handling:

  • Container Sealing: Keep the container tightly closed when not in use.[1]

  • Storage: Store the container in a cool, dry, and well-ventilated area away from incompatible materials such as oxidizing agents.[1] Store in a designated flammable liquids cabinet.

  • Decontamination: Clean the work surface thoroughly after use.

Disposal Plan: Ensuring Environmental and Personnel Safety

All waste containing this compound must be treated as hazardous waste.

1. Waste Segregation:

  • Collect all liquid waste containing this compound in a dedicated, properly labeled, and sealed hazardous waste container.

  • Contaminated solid materials, such as gloves, absorbent pads, and paper towels, should be collected in a separate, clearly labeled hazardous waste container.[3]

2. Waste Storage:

  • Store hazardous waste containers in a designated and properly labeled hazardous waste collection area.[3]

  • Keep waste containers away from incompatible materials.[3]

3. Waste Disposal:

  • Dispose of hazardous waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Do not dispose of this compound down the drain.[3]

  • Contaminated clothing should be removed and laundered before reuse.[3]

Experimental Workflow for Safe Handling

The following diagram illustrates the key procedural steps for the safe handling of this compound, from initial preparation to final disposal.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post_handling Post-Handling cluster_disposal Disposal prep_area Prepare Work Area (Fume Hood, No Ignition Sources) gather_materials Gather Materials & Spill Kit prep_area->gather_materials don_ppe Don Appropriate PPE gather_materials->don_ppe inspect_container Inspect Container don_ppe->inspect_container transfer_chemical Transfer/Dispense Chemical (Grounded & Bonded) inspect_container->transfer_chemical perform_experiment Perform Experiment transfer_chemical->perform_experiment clean_area Clean & Decontaminate Work Area perform_experiment->clean_area segregate_waste Segregate Liquid & Solid Waste perform_experiment->segregate_waste remove_ppe Remove PPE Correctly clean_area->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands label_waste Label Hazardous Waste Container segregate_waste->label_waste store_waste Store Waste in Designated Area label_waste->store_waste dispose_waste Arrange for Professional Disposal store_waste->dispose_waste

Caption: A flowchart illustrating the key stages for the safe handling of this compound.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.